Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Description
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Properties
IUPAC Name |
tert-butyl 1-oxo-1,4-thiazinane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(11)10-4-6-14(12)7-5-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSAOXAANHXOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634726 | |
| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278788-74-2 | |
| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl Thiomorpholine-4-carboxylate 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold and its oxidized derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3] The introduction of a sulfoxide group can modulate physicochemical properties such as lipophilicity and metabolic stability.[1] This guide provides an in-depth look at tert-butyl thiomorpholine-4-carboxylate 1-oxide, a key building block for the synthesis of more complex molecules.
Chemical Identity and Properties
The foundational step in utilizing any chemical reagent is a definitive understanding of its identity and physical characteristics.
CAS Number: 278788-74-2[4]
This CAS Registry Number is the most consistently cited identifier for this specific molecule among chemical suppliers and in chemical databases.
Molecular Structure:
-
IUPAC Name: tert-butyl 1-oxido-1λ⁴-thiomorpholine-4-carboxylate
-
Molecular Formula: C₉H₁₇NO₃S[4]
-
Molecular Weight: 219.30 g/mol [4]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 278788-74-2 | BLD Pharm[4] |
| Molecular Formula | C₉H₁₇NO₃S | BLD Pharm[4] |
| Molecular Weight | 219.30 g/mol | BLD Pharm[4] |
| SMILES Code | O=C(N1CCS(CC1)=O)OC(C)(C)C | BLD Pharm[4] |
| Typical Appearance | Solid | Implied |
| Storage Conditions | Sealed in dry, room temperature | BLD Pharm[4] |
Synthesis and Purification
The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is typically achieved through the controlled oxidation of its thioether precursor, tert-butyl thiomorpholine-4-carboxylate. The key to this transformation is the selection of an oxidizing agent that is selective for the sulfur atom without affecting the Boc-protecting group or the thiomorpholine ring.
Rationale for Synthetic Strategy:
The direct oxidation of the sulfur in the Boc-protected thiomorpholine is the most straightforward and atom-economical approach. The Boc (tert-butoxycarbonyl) group is a robust protecting group for the nitrogen atom, stable to many oxidative conditions, which allows for the selective oxidation of the sulfur. Common oxidizing agents for this type of transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®.[5][6] The choice of oxidant and reaction conditions (solvent, temperature, stoichiometry) is critical to prevent over-oxidation to the corresponding sulfone.
Detailed Experimental Protocol:
-
Dissolution: Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at 0 °C (ice bath).
-
Oxidant Addition: Slowly add a solution of m-CPBA (1.0-1.2 eq) in the same solvent to the reaction mixture. The slow addition and low temperature help to control the exothermicity of the reaction and minimize the formation of the sulfone byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. This is followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfoxide.
Synthesis Workflow Diagram:
Caption: Key reaction pathways of the title compound.
Applications in Drug Discovery and Development
The thiomorpholine moiety and its oxidized derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds. [2][3]
-
Bioisosteric Replacement: The thiomorpholine group is often used as a bioisostere of the morpholine ring. The replacement of the oxygen atom with sulfur increases lipophilicity, which can be advantageous for modulating pharmacokinetic properties like cell permeability and metabolic stability. [1]* Scaffold for Diverse Biological Activities: Thiomorpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents. [3][5][7]The sulfone derivative, thiomorpholine 1,1-dioxide, is a particularly common core in compounds targeting neurological disorders and cancer. [7]* Modulation of Physicochemical Properties: The oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone) provides a handle for fine-tuning the polarity, solubility, and metabolic profile of a drug candidate. The sulfoxide, being more polar than the thioether but less so than the sulfone, offers an intermediate option for property modulation. [5]
Safety, Handling, and Storage
As a laboratory chemical, tert-butyl thiomorpholine-4-carboxylate 1-oxide should be handled with appropriate care.
-
Hazard Identification: Based on data for similar compounds, it may cause skin and serious eye irritation. [4]It is recommended to handle this compound in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this chemical.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [8]Wash hands and any exposed skin thoroughly after handling. [8]* Storage: Store in a tightly closed container in a dry and cool place. [8]For long-term stability, storage under an inert atmosphere is recommended. [8]
References
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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tert-Butyl Morpholine-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Thiomorpholine 1-oxide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 22, 2026, from [Link]
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Thiomorpholine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet: Morpholine. (n.d.). Carl Roth. Retrieved January 22, 2026, from [Link]
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tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved January 22, 2026, from [Link]
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Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Supporting Information for an article on tert-butyl morpholine-4-carboxylate synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet: Morpholine. (2022). Redox. Retrieved January 22, 2026, from [Link]
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"synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide"
An In-depth Technical Guide to the Synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a key building block in medicinal chemistry. The document details a reliable and scalable synthetic protocol, including the rationale behind experimental choices, in-depth characterization of the final product, and a discussion of potential challenges. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this important intermediate.
Introduction
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a valuable heterocyclic compound frequently utilized in the synthesis of various biologically active molecules. Its sulfoxide moiety and the Boc-protected amine make it a versatile synthon for introducing the thiomorpholine S-oxide scaffold into drug candidates. This scaffold is of significant interest in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and metabolic stability.
The synthesis of this compound involves the selective oxidation of the sulfur atom in the parent thiomorpholine ring. The choice of oxidant and reaction conditions is critical to achieve high yield and purity, avoiding over-oxidation to the corresponding sulfone. This guide will focus on a widely adopted and robust method for this transformation.
Synthetic Protocol: Oxidation of Tert-butyl thiomorpholine-4-carboxylate
The most common and efficient method for the preparation of tert-butyl thiomorpholine-4-carboxylate 1-oxide is the oxidation of tert-butyl thiomorpholine-4-carboxylate with a suitable oxidizing agent. Among various oxidants, sodium periodate (NaIO₄) is often the preferred choice due to its selectivity for sulfide to sulfoxide conversion and operational simplicity.
Reaction Scheme
A Technical Guide to the Physicochemical Characterization of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Introduction
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, incorporating a thiomorpholine S-oxide ring and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique combination of polarity, steric hindrance, and potential hydrogen bonding capabilities. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in research and development. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physical properties.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its macroscopic physical behavior. For tert-butyl thiomorpholine-4-carboxylate 1-oxide, these core properties are summarized below.
| Property | Value | Source |
| CAS Number | 278788-74-2 | [1] |
| Molecular Formula | C₉H₁₇NO₃S | N/A |
| Molecular Weight | 219.30 g/mol | N/A |
| Appearance | Data not available | [2] |
Caption: Chemical structure of tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Safety and Handling
Preliminary safety data indicates that tert-butyl thiomorpholine-4-carboxylate 1-oxide should be handled with care in a laboratory setting.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Experimental Determination of Physical Properties
Due to the absence of comprehensive experimental data, the following section details the standard operating procedures for characterizing the key physical properties of novel chemical entities like tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will depress and broaden this range.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Rapid Determination: A preliminary rapid heating is performed to estimate the approximate melting point.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.[3]
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]
Caption: Workflow for melting point determination.
Solubility Profiling
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[4] Both kinetic and thermodynamic solubility are of interest.
Protocol (Thermodynamic Solubility - Shake-Flask Method): [5][6]
-
System Preparation: A surplus of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Expression: Solubility is expressed in units such as mg/mL or µg/mL.
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7]
Expected ¹H NMR Features:
-
tert-Butyl Group: A sharp singlet around 1.5 ppm, integrating to 9 protons.
-
Thiomorpholine Ring Protons: A series of multiplets in the region of 2.5-4.5 ppm, integrating to 8 protons. The presence of the sulfoxide group will induce diastereotopicity, leading to more complex splitting patterns than in unsubstituted thiomorpholine.
-
Solvent: A residual solvent peak will be observed depending on the deuterated solvent used (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D proton spectra are typically acquired.[8]
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.
-
Spectral Analysis: Chemical shifts, integration, and coupling constants are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]
Expected IR Absorption Bands:
-
C=O Stretch (Carbamate): A strong absorption band in the region of 1680-1720 cm⁻¹.
-
S=O Stretch (Sulfoxide): A strong absorption band around 1030-1070 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
-
C-O Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[10][11]
Expected Mass Spectrum:
-
Molecular Ion (M+H)⁺: In electrospray ionization (ESI) positive mode, a peak corresponding to the molecular weight plus a proton (219.30 + 1.01 = 220.31 m/z) is expected.
-
Fragmentation: Loss of the tert-butyl group or the entire Boc group are common fragmentation pathways.
Protocol (General):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography.[12]
-
Ionization: The sample is ionized, commonly using ESI.[12]
-
Mass Analysis: The mass-to-charge ratio of the ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragmentation patterns.
Conclusion
While publicly available data on the physical properties of tert-butyl thiomorpholine-4-carboxylate 1-oxide is limited, this guide provides the fundamental known information and outlines the standard, robust experimental procedures necessary for its complete physicochemical characterization. The application of these methodologies will yield the critical data required for informed decision-making in a drug discovery and development context, ensuring scientific integrity and facilitating further research.
References
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American Chemical Society. (n.d.). SciFinder. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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European Patent Office. (n.d.). EP4263554A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7) inhibitors. Espacenet. Retrieved from [Link]
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Aaron Chemicals LLC. (2025, August 9). Safety Data Sheet: 278788-74-2. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
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Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
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Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Portland Press. (2020, September 9). A beginner’s guide to mass spectrometry–based proteomics. Retrieved from [Link]
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Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
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Portland Press. (2020, September 9). A beginner’s guide to mass spectrometry–based proteomics. Retrieved from [Link]
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University of Texas at Austin. (n.d.). Chapter 12: Mass Spectrometry. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]
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A Comprehensive Technical Guide to Tert-butyl Thiomorpholine-4-carboxylate 1-oxide: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and discuss its current and potential applications, grounded in authoritative scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to understand and utilize this versatile chemical entity.
Core Molecular Attributes and Physicochemical Properties
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a derivative of thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an oxide on the sulfur atom significantly modifies the molecule's properties, making it a valuable building block in organic synthesis.
The key to understanding the utility of this molecule begins with its fundamental properties, which are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 219.30 g/mol | BLD Pharm[1] |
| Molecular Formula | C₉H₁₇NO₃S | BLD Pharm[1] |
| CAS Number | 278788-74-2 | BLD Pharm[1] |
| Appearance | White to light yellow solid | MedChemExpress[2] |
| SMILES Code | O=C(N1CCS(CC1)=O)OC(C)(C)C | BLD Pharm[1] |
The presence of the sulfoxide group introduces chirality at the sulfur atom, which can be a critical consideration in the design of stereospecific drug candidates. Furthermore, the Boc protecting group offers a straightforward means of deprotection under acidic conditions, allowing for further functionalization at the nitrogen atom.
Synthesis and Mechanistic Insights
The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is typically achieved through a two-step process, starting from the commercially available thiomorpholine. The rationale behind this synthetic strategy is to first protect the secondary amine to prevent unwanted side reactions during the subsequent oxidation step.
Step 1: Boc Protection of Thiomorpholine
The first step involves the protection of the nitrogen atom of thiomorpholine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard procedure in organic synthesis for the protection of amines.
Experimental Protocol:
-
To a solution of thiomorpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl thiomorpholine-4-carboxylate.
The causality behind these choices is rooted in established organic chemistry principles. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. Triethylamine acts as a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion.
Step 2: Oxidation of the Sulfide to a Sulfoxide
The second step is the selective oxidation of the sulfur atom in tert-butyl thiomorpholine-4-carboxylate to the corresponding sulfoxide. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate being common choices. The use of a mild and selective oxidizing agent is crucial to prevent over-oxidation to the sulfone.
Experimental Protocol:
-
Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C.
-
Slowly add a solution of m-CPBA (1.1 eq) in the same solvent, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl thiomorpholine-4-carboxylate 1-oxide.
The choice of m-CPBA is justified by its high selectivity for the oxidation of sulfides to sulfoxides at low temperatures. The basic workup with sodium bicarbonate is essential to neutralize the acidic byproduct, m-chlorobenzoic acid.
Applications in Drug Development
The thiomorpholine scaffold and its derivatives, including the S-oxide, are considered "privileged structures" in medicinal chemistry. This is due to their frequent appearance in a wide range of biologically active compounds.[3] The incorporation of a thiomorpholine S-oxide moiety can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable tool for drug design.
Bioisosteric Replacement and Physicochemical Modulation
In drug design, the thiomorpholine S-oxide group can serve as a bioisostere for other functional groups, such as morpholines or piperidines. The sulfur atom, in its oxidized state, can act as a hydrogen bond acceptor, potentially leading to improved interactions with biological targets. The increased polarity of the sulfoxide compared to the parent sulfide can also enhance aqueous solubility, a critical parameter for drug bioavailability.
Diverse Biological Activities
Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities.[4] These include:
-
Anticancer Activity: Several studies have indicated that the thiomorpholine ring contributes to anticancer effects.[4]
-
Antitubercular Activity: Thiomorpholine-containing compounds have shown promise as potent agents against Mycobacterium tuberculosis.[3]
-
Antimicrobial Activity: The thiomorpholine scaffold is found in various compounds with antibacterial and antifungal properties.[3]
The oxidation of the sulfur atom to a sulfoxide can further modulate these activities. For instance, thiomorpholine S-oxide derivatives have been explored as antibacterial agents.[1]
Role as a Synthetic Intermediate
Beyond its direct incorporation into bioactive molecules, tert-butyl thiomorpholine-4-carboxylate 1-oxide serves as a versatile intermediate for the synthesis of more complex drug candidates. The Boc group can be readily removed to allow for the introduction of various substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR).
Conclusion
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a valuable and versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive starting material for the creation of novel therapeutic agents. The diverse biological activities associated with the thiomorpholine S-oxide scaffold further underscore its importance in medicinal chemistry. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their quest for new and improved medicines.
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Wang, M., Wang, W., & Qu, Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
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ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
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Unlocking Stereochemical Complexity: A Technical Guide to the Chiral Properties of Tert-butyl Thiomorpholine-4-carboxylate 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of stereochemical complexity into molecular scaffolds is a cornerstone of modern drug discovery. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the synthesis and characterization of single enantiomers a critical endeavor. This guide delves into the chiral properties of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a heterocyclic compound featuring a stereogenic sulfur center. We will explore the synthesis of the racemic mixture, methodologies for chiral resolution, and advanced analytical techniques for the determination of absolute configuration. This document serves as a comprehensive resource for researchers engaged in the synthesis and evaluation of chiral sulfoxides and their potential applications in medicinal chemistry.
Introduction: The Significance of Chirality in Drug Design
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, or enantiomers. In the context of drug development, the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a drug candidate can display significant differences in potency, efficacy, and safety. The thiomorpholine scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds with applications as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide introduces a stable stereocenter, opening the door to the exploration of stereochemically pure drug candidates with potentially improved therapeutic indices.
Tert-butyl thiomorpholine-4-carboxylate 1-oxide, with its chiral sulfoxide moiety, represents an important building block for the synthesis of novel therapeutic agents. A thorough understanding of its chiral properties is paramount for any drug discovery program utilizing this scaffold.
Synthesis of Racemic Tert-butyl Thiomorpholine-4-carboxylate 1-oxide
The synthesis of the racemic target compound can be achieved in a straightforward two-step process starting from commercially available thiomorpholine.
Step 1: N-Boc Protection of Thiomorpholine
The secondary amine of thiomorpholine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent oxidation step.
-
Protocol:
-
Dissolve thiomorpholine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl thiomorpholine-4-carboxylate.[5]
-
Step 2: Oxidation to the Sulfoxide
The sulfide is then oxidized to the corresponding sulfoxide. Careful selection of the oxidizing agent and reaction conditions is necessary to minimize over-oxidation to the sulfone.
-
Protocol:
-
Dissolve tert-butyl thiomorpholine-4-carboxylate (1 equivalent) in a suitable solvent such as methanol or a mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a mild oxidizing agent, such as sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), to the solution.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent like sodium thiosulfate if necessary.
-
Extract the product into an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain racemic tert-butyl thiomorpholine-4-carboxylate 1-oxide.
-
Caption: Synthetic workflow for racemic tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers is a critical step in evaluating their distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful techniques for this purpose.[6]
3.1. Chiral HPLC Method Development
The choice of a suitable chiral stationary phase (CSP) is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral sulfoxides.[6][7]
-
Screening Protocol:
-
Dissolve the racemic tert-butyl thiomorpholine-4-carboxylate 1-oxide in a suitable solvent (e.g., ethanol, isopropanol).
-
Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) with different mobile phases.
-
Typical mobile phases consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Table 1: Hypothetical Chiral HPLC Screening Results
| Chiral Stationary Phase | Mobile Phase (Hexane:Ethanol) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel OD-H | 90:10 | 8.5 | 9.2 | 1.2 |
| Chiralpak AD-H | 80:20 | 10.1 | 11.5 | 1.8 |
| Chiralpak IA | 85:15 | 7.3 | 7.3 | 0 |
Based on these hypothetical screening results, the Chiralpak AD-H column would be selected for preparative separation.
3.2. Preparative Chiral HPLC
Once an effective analytical method is established, it can be scaled up for preparative separation to isolate milligram to gram quantities of each enantiomer.
-
Protocol:
-
Use a larger-diameter column packed with the same chiral stationary phase (Chiralpak AD-H).
-
Increase the flow rate and injection volume to maximize throughput while maintaining resolution.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
Determine the enantiomeric excess (ee) of the isolated enantiomers using the analytical chiral HPLC method.
-
Caption: A typical workflow for the chiral resolution of enantiomers.
Determination of Absolute Configuration
Determining the absolute configuration of the isolated enantiomers is essential for establishing structure-activity relationships. Several techniques can be employed for this purpose.
4.1. X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[8][9] This technique requires the formation of a high-quality single crystal of one of the enantiomers, which can sometimes be challenging.
-
Protocol:
-
Dissolve one of the purified enantiomers in a variety of solvents and solvent mixtures.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals.
-
Analyze a suitable crystal using a single-crystal X-ray diffractometer.
-
The resulting electron density map will reveal the three-dimensional arrangement of atoms, allowing for the assignment of the absolute configuration as either (R) or (S).
-
4.2. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] By comparing the experimental VCD spectrum with a theoretically predicted spectrum, the absolute configuration can be determined.[12][13][14]
-
Protocol:
-
Dissolve a purified enantiomer in a suitable solvent (e.g., deuterated chloroform or carbon tetrachloride).[10]
-
Acquire the VCD and infrared absorption spectra.
-
Perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both the (R) and (S) enantiomers.
-
Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
-
Asymmetric Synthesis: A Forward-Looking Approach
While chiral resolution is a reliable method for obtaining pure enantiomers, asymmetric synthesis offers a more elegant and often more efficient route.[15] The development of a stereoselective oxidation of tert-butyl thiomorpholine-4-carboxylate would be a significant advancement.
Catalytic asymmetric oxidation using chiral metal complexes or organocatalysts could provide direct access to the enantioenriched sulfoxide.[16] Biocatalysis, employing enzymes such as monooxygenases, also presents a promising avenue for the stereoselective synthesis of chiral sulfoxides.
Conclusion
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a valuable chiral building block with significant potential in drug discovery. This guide has provided a comprehensive overview of the synthesis of the racemic compound, detailed protocols for chiral resolution, and methodologies for the determination of absolute configuration. By applying these techniques, researchers can unlock the stereochemical complexity of this important scaffold and pave the way for the development of novel, stereochemically pure therapeutic agents with improved pharmacological profiles.
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]
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ACS Publications. Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. [Link]
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PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
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RSC Publishing. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. [Link]
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RSC Publishing. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
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ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
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University of Antwerp. Absolute Configuration of Chiral Sulfoxides. [Link]
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MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
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ResearchGate. Stereoselective synthesis of isoindolinones and tert-butyl sulfoxides. [Link]
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PubMed. Vibrational circular dichroism and absolute configuration of chiral sulfoxides. [Link]
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Longdom Publishing. Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. [Link]
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PubMed. Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality. [Link]
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ACS Publications. (2026). Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. [Link]
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PubMed. (2026). Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. [Link]
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Wikipedia. Vibrational circular dichroism. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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Wiley-VCH. Asymmetric Synthesis of Chiral Sulfoxides. [Link]
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MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]
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PubMed. (2003). Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes. [Link]
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MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
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The Emergence of Tert-butyl thiomorpholine-4-carboxylate 1-oxide as a Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral building blocks is perpetual. This guide introduces tert-butyl thiomorpholine-4-carboxylate 1-oxide, a heterocycle of significant potential, yet to be fully exploited. Its unique combination of a conformationally constrained thiomorpholine scaffold, a stereogenic sulfur center, and the synthetically valuable N-Boc protecting group positions it as a powerful tool for the introduction of chirality and the construction of complex molecular architectures. This document, intended for the discerning eye of researchers and drug development professionals, will provide a comprehensive overview of its plausible synthesis, resolution, and, most critically, its prospective applications as a chiral auxiliary and building block, drawing upon established principles of stereoselective synthesis.
Introduction: The Strategic Value of Chiral Thiomorpholine Scaffolds
Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.[1] The introduction of a sulfoxide group, as in tert-butyl thiomorpholine-4-carboxylate 1-oxide, imparts chirality at the sulfur atom, creating a stereocenter that can influence the stereochemical outcome of reactions at adjacent or remote positions. The tert-butoxycarbonyl (Boc) protecting group not only modulates the reactivity of the nitrogen atom but also provides a handle for further synthetic transformations. The strategic combination of these features in one molecule offers a compelling platform for the development of novel asymmetric methodologies.
Synthesis and Chiral Resolution: A Proposed Pathway
While dedicated literature on the enantioselective synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is nascent, a robust synthetic strategy can be postulated based on established methodologies for the synthesis of thiomorpholines and the asymmetric oxidation of sulfides.
Synthesis of the Thiomorpholine Core
The synthesis of the parent thiomorpholine ring can be achieved through several established routes, often starting from readily available precursors.[2] A common approach involves the reaction of a dielectrophile with a sulfur nucleophile, followed by cyclization.
N-Boc Protection
Protection of the secondary amine of the thiomorpholine core with a tert-butoxycarbonyl group is a standard and high-yielding transformation, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP.
Asymmetric Oxidation of the Sulfide
The crucial step for inducing chirality is the oxidation of the sulfide to a sulfoxide. Achieving high enantioselectivity in this transformation is paramount. Several methods are available for the asymmetric oxidation of sulfides, with catalyst systems based on transition metals like titanium and vanadium in conjunction with chiral ligands being particularly effective.[3]
A plausible and field-proven approach would be the use of a modified Sharpless asymmetric epoxidation catalyst system, such as Ti(OiPr)₄ with a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET will determine the absolute configuration of the resulting sulfoxide.
Table 1: Proposed Reaction Conditions for Asymmetric Sulfide Oxidation
| Parameter | Condition | Rationale |
| Catalyst | Ti(OiPr)₄ / (+)-DET or (-)-DET | Proven efficacy in asymmetric oxidations.[3] |
| Oxidant | tert-butyl hydroperoxide (TBHP) | Readily available and effective oxidant. |
| Solvent | Dichloromethane (DCM) | Common solvent for this type of reaction. |
| Temperature | -20 °C to 0 °C | Lower temperatures generally enhance enantioselectivity. |
| Stoichiometry | 1.1 eq. of TBHP | To ensure complete conversion of the sulfide. |
Experimental Protocol: Asymmetric Oxidation
-
To a solution of tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in dry DCM at -20 °C is added Ti(OiPr)₄ (0.1 eq) followed by the chiral tartrate ligand (0.2 eq).
-
The mixture is stirred for 30 minutes, after which a solution of TBHP in decane (1.1 eq) is added dropwise.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired chiral sulfoxide.
Chiral Resolution
In cases where asymmetric synthesis is not employed or yields insufficient enantiomeric excess, classical resolution of the racemic sulfoxide can be pursued. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.
Applications in Stereoselective Synthesis: A Forward Look
The true value of tert-butyl thiomorpholine-4-carboxylate 1-oxide lies in its potential as a chiral building block and auxiliary to control the stereochemistry of new bond formations.
As a Chiral Auxiliary in Nucleophilic Additions
The chiral sulfoxide can direct the approach of nucleophiles to an adjacent electrophilic center. For instance, deprotonation of the α-carbon to the sulfoxide would generate a chiral nucleophile. The stereochemical outcome of its reaction with an electrophile would be dictated by the steric hindrance imposed by the sulfoxide group and the chelation control involving the sulfoxide oxygen.
Caption: Diastereoselective nucleophilic addition workflow.
Diastereoselective Reactions of the Thiomorpholine Ring
The chiral sulfoxide can influence the stereochemical course of reactions involving the thiomorpholine ring itself. For example, in reactions such as [3+2] cycloadditions, the facial selectivity of the approach of a dipole to a double bond incorporated into the ring would be influenced by the stereochemistry at the sulfur atom.[4]
As a Precursor to Chiral Ligands
The tert-butyl thiomorpholine-4-carboxylate 1-oxide scaffold can be further elaborated to generate novel chiral ligands for asymmetric catalysis. The Boc group can be removed under acidic conditions, and the resulting secondary amine can be functionalized. The sulfoxide itself can act as a coordinating group to a metal center.
Caption: Pathway to novel asymmetric catalysts.
Conclusion and Future Outlook
Tert-butyl thiomorpholine-4-carboxylate 1-oxide represents a promising, yet underexplored, chiral building block. Its synthesis, while not explicitly detailed in the literature, can be confidently approached using established methods of asymmetric sulfide oxidation. The true potential of this molecule lies in its application as a chiral auxiliary and a scaffold for the development of novel chiral ligands. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development and application of such versatile chiral building blocks will undoubtedly play a pivotal role. Further research into the enantioselective synthesis and diverse applications of tert-butyl thiomorpholine-4-carboxylate 1-oxide is strongly encouraged and is anticipated to yield exciting new methodologies for asymmetric synthesis.
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Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 2025. [Link]
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Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, RSC Publishing. [Link]
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[R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]. Organic Syntheses. [Link]
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Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 2022. [Link]
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Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry, 2021. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 2019. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 2020. [Link]
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Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2017. [Link]
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2022. [Link]
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An Extraordinary Journey with Tert-butyl Nitrite and Diazo Compounds: from Nitrile Oxides to N-heterocycles. DSpace Repository, 2018. [Link]
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The chiral auxiliary N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine: a chiral Weinreb amide equivalent. The Journal of Organic Chemistry, 2005. [Link]
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Scilit, 2021. [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights, 2023. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2014. [Link]
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-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate, 2016. [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 2019. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 2023. [Link]
-
A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides. Tetrahedron Letters, 2019. [Link]151104)
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The Pivotal Role of the Sulfoxide Moiety in tert-Butyl Thiomorpholine-4-carboxylate 1-oxide: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Significance of a Polar Functional Group in a Privileged Scaffold
In the landscape of modern medicinal chemistry, the thiomorpholine scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] Its utility spans from antibacterial to antitubercular agents, underscoring its versatility as a pharmacophore.[2] The introduction of a sulfoxide group at the 1-position, yielding tert-butyl thiomorpholine-4-carboxylate 1-oxide, dramatically alters the physicochemical and pharmacological properties of the parent heterocycle. This guide provides an in-depth technical analysis of the pivotal role of this sulfoxide moiety, offering insights for researchers, scientists, and drug development professionals aiming to leverage its unique characteristics.
The sulfoxide group is more than a simple structural modification; it is a strategic tool for modulating aqueous solubility, introducing a hydrogen bond acceptor, and creating a chiral center. Furthermore, the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle for synthetic manipulations, making this molecule a valuable building block in complex multi-step syntheses. This document will explore the synthesis, key properties, and strategic applications of tert-butyl thiomorpholine-4-carboxylate 1-oxide, with a particular focus on the causal relationship between the sulfoxide functionality and its impact on molecular behavior.
Synthesis and Structural Elucidation: Mastering the Oxidation of a Boc-Protected Thiomorpholine
The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is primarily achieved through the controlled oxidation of its thioether precursor, tert-butyl thiomorpholine-4-carboxylate. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone.
Experimental Protocol: Synthesis of tert-Butyl Thiomorpholine-4-carboxylate 1-oxide
This protocol outlines a reliable method for the synthesis of the title compound, adapted from general procedures for the oxidation of thioethers.[2]
Materials:
-
tert-Butyl thiomorpholine-4-carboxylate
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add hydrogen peroxide (30% aq. solution, 1.1 eq) dropwise to the cooled solution while stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess hydrogen peroxide.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Dilute the aqueous residue with water and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford tert-butyl thiomorpholine-4-carboxylate 1-oxide as a white solid.
Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis. The infrared spectrum should show a strong absorption band characteristic of the S=O stretch, typically in the range of 1030-1070 cm⁻¹. 1H and 13C NMR spectroscopy will confirm the overall structure and purity of the compound.
Structural and Conformational Insights
The introduction of the sulfoxide group has profound stereochemical and conformational consequences. The sulfur atom in the sulfoxide becomes a stereocenter, meaning the molecule can exist as two enantiomers. The orientation of the S=O bond, either axial or equatorial, significantly influences the overall conformation of the thiomorpholine ring.
Computational studies and experimental data on related six-membered rings suggest that the conformational preference of the sulfoxide group is a delicate balance of steric and electronic factors.[3] In the chair conformation of the thiomorpholine ring, the bulky tert-butyl group of the Boc protecting group will preferentially occupy an equatorial position to minimize steric strain. The orientation of the sulfoxide oxygen can then be either axial or equatorial. The axial conformer may be stabilized by favorable dipole-dipole interactions, while the equatorial conformer may be preferred to reduce 1,3-diaxial interactions.[4] The polarity of the solvent can also influence this equilibrium.[5]
Diagram: Synthesis and Conformational Isomers
Caption: Synthetic route to the sulfoxide and its conformational isomers.
The Multifaceted Role of the Sulfoxide Group in a Drug Development Context
The sulfoxide moiety in tert-butyl thiomorpholine-4-carboxylate 1-oxide imparts several key properties that are highly relevant in drug design and development.
Modulation of Physicochemical Properties
The S=O bond is highly polar, making the sulfoxide a potent hydrogen bond acceptor. This significantly increases the hydrophilicity of the molecule compared to its thioether precursor. This enhanced water solubility can be advantageous for improving the pharmacokinetic profile of a drug candidate, aiding in its absorption and distribution.
| Property | Thioether Precursor | Sulfoxide | Impact in Drug Development |
| Polarity | Low | High | Increased aqueous solubility, potential for improved bioavailability. |
| Hydrogen Bonding | Weak acceptor | Strong acceptor | Can form key interactions with biological targets (e.g., enzymes, receptors). |
| Lipophilicity (LogP) | Higher | Lower | Modulation of cell membrane permeability and ADME properties. |
A Chiral Handle for Stereoselective Interactions
The tetrahedral geometry of the sulfur atom in the sulfoxide introduces a stable chiral center. This chirality can be exploited to develop stereoselective drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects. The synthesis of enantiomerically pure sulfoxides can be achieved through asymmetric oxidation of the thioether or by chiral resolution of the racemic mixture.
Diagram: Chirality of the Sulfoxide
Caption: The sulfoxide group introduces a chiral center at the sulfur atom.
A "Soft Spot" for Metabolism
In drug metabolism, the sulfoxide can be considered a "metabolically soft spot."[1] This means it can be a site for enzymatic oxidation (to the sulfone) or reduction (back to the thioether) by cytochrome P450 enzymes.[3] This metabolic lability can be strategically employed in prodrug design. A less active thioether-containing drug could be designed to be metabolized in vivo to the more active sulfoxide form. Conversely, the sulfoxide could be designed to be metabolized to a more easily excretable form, influencing the drug's half-life and clearance.
Applications in Medicinal Chemistry: A Versatile Building Block
tert-Butyl thiomorpholine-4-carboxylate 1-oxide serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected nitrogen allows for a wide range of synthetic transformations at other positions of the molecule, with the Boc group being readily removed under acidic conditions to reveal the secondary amine for further functionalization.
While specific examples of the direct use of tert-butyl thiomorpholine-4-carboxylate 1-oxide in publicly disclosed drug candidates are not extensively detailed, its constituent parts suggest its utility. Thiomorpholine S-oxides have been incorporated into antibacterial agents to modify their properties.[2] The combination of the privileged thiomorpholine scaffold, the modulating sulfoxide group, and the synthetically versatile Boc protecting group makes this molecule an attractive starting point for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.
Conclusion
The sulfoxide group in tert-butyl thiomorpholine-4-carboxylate 1-oxide is a key determinant of its chemical personality and its potential utility in drug discovery. It is not merely a spectator but an active participant that modulates solubility, introduces chirality, and provides a handle for metabolic tuning. For the medicinal chemist, understanding the multifaceted role of this functional group is paramount for the rational design of novel therapeutics. The strategic incorporation of this sulfoxide-containing building block can lead to the development of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. As the demand for novel and effective therapeutics continues to grow, the thoughtful application of such well-characterized and versatile building blocks will undoubtedly play a crucial role in the future of drug development.
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ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
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ResearchGate. (2015). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
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PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Retrieved from [Link]
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PubMed. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Retrieved from [Link]
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Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
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The Strategic Application of Tert-butyl Thiomorpholine-4-carboxylate 1-Oxide in the Synthesis of Advanced Protease Inhibitors
A Senior Application Scientist's In-depth Technical Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, thiomorpholine and its derivatives have emerged as "privileged structures," consistently appearing in a diverse array of bioactive compounds.[1][2] Their unique three-dimensional conformation, metabolic stability, and ability to engage in specific hydrogen bonding interactions make them ideal building blocks for targeting complex biological macromolecules such as enzymes.[2] This guide delves into a specific, yet underexplored, derivative: tert-butyl thiomorpholine-4-carboxylate 1-oxide. We will explore its synthesis, inherent chemical properties, and its strategic application as a cornerstone in the rational design of next-generation protease inhibitors.
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes.[3] Their dysregulation is implicated in a wide range of diseases, including viral infections, cancer, and inflammatory disorders, making them a significant target for therapeutic intervention.[3][4] The development of potent and selective protease inhibitors remains a critical endeavor in medicinal chemistry.[5] This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of how tert-butyl thiomorpholine-4-carboxylate 1-oxide can be leveraged to create innovative and effective protease inhibitors.
The Rationale for Thiomorpholine 1-Oxide in Protease Inhibitor Design
The incorporation of a thiomorpholine ring into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The sulfur atom, in particular, offers a site for metabolic modification, often through oxidation.[6] The deliberate synthesis of the thiomorpholine 1-oxide (sulfoxide) derivative presents several strategic advantages in the context of protease inhibitor design:
-
Enhanced Polarity and Solubility: The sulfoxide group introduces a polar functionality, which can improve the aqueous solubility of the resulting inhibitor. This is a crucial parameter for oral bioavailability and formulation development.
-
Hydrogen Bonding Capabilities: The oxygen atom of the sulfoxide can act as a hydrogen bond acceptor, providing an additional point of interaction with the amino acid residues in the protease's active site. This can lead to increased binding affinity and potency.[7]
-
Modulation of Conformation: The presence of the bulky and polar sulfoxide group can influence the conformational preferences of the thiomorpholine ring, potentially locking it into a bioactive conformation that is more complementary to the target enzyme's binding pocket.
-
Metabolic Stability: While the sulfide is susceptible to oxidation, the pre-formed sulfoxide can exhibit greater metabolic stability towards further oxidation to the sulfone, potentially leading to a more predictable pharmacokinetic profile.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable, yet readily cleavable, handle for subsequent synthetic transformations, allowing for the facile incorporation of this scaffold into larger, more complex molecules.[8]
Synthesis of Tert-butyl Thiomorpholine-4-carboxylate 1-Oxide: A Step-by-Step Protocol
The synthesis of the title compound is a two-step process starting from commercially available thiomorpholine. The following protocols are based on established synthetic methodologies for N-Boc protection and selective sulfide oxidation.
Part 1: Synthesis of Tert-butyl Thiomorpholine-4-carboxylate
This initial step involves the protection of the secondary amine of thiomorpholine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of thiomorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl thiomorpholine-4-carboxylate as a pure compound.[9]
Data Presentation: Expected Yield and Characterization
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| Tert-butyl thiomorpholine-4-carboxylate | C₉H₁₇NO₂S | 203.30 g/mol | >95% |
Characterization data (¹H NMR, ¹³C NMR, MS) should be consistent with the structure of N-Boc protected thiomorpholine.
Part 2: Selective Oxidation to Tert-butyl Thiomorpholine-4-carboxylate 1-Oxide
The second step is the selective oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide. Mild and selective oxidizing agents are crucial to avoid over-oxidation to the sulfone or side reactions. Hydrogen peroxide is an effective and environmentally benign choice for this transformation.[10]
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Addition of Oxidizing Agent: At 0 °C, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.1 - 1.5 eq) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the sulfoxide by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, carefully quench any remaining hydrogen peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Data Presentation: Expected Yield and Characterization
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| Tert-butyl thiomorpholine-4-carboxylate 1-oxide | C₉H₁₇NO₃S | 219.30 g/mol | 80-90% |
Characterization data should confirm the presence of the sulfoxide group, for instance, through a characteristic S=O stretch in the IR spectrum and appropriate shifts in the ¹H and ¹³C NMR spectra.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Application in Protease Inhibitor Synthesis: A Design Strategy
The synthesized tert-butyl thiomorpholine-4-carboxylate 1-oxide is a versatile building block for incorporation into protease inhibitor scaffolds. The Boc-protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be coupled with other fragments of the inhibitor.
A common strategy in the design of protease inhibitors is to mimic the transition state of the peptide bond cleavage.[7] The thiomorpholine 1-oxide moiety can be incorporated as a P2 or P3 ligand, where it can interact with the corresponding S2 or S3 pockets of the protease.
Conceptual Inhibitor Design and Synthesis Workflow
Caption: General workflow for incorporating the thiomorpholine 1-oxide scaffold.
The specific nature of the P1-P1' scaffold and any "warhead" (a reactive group that forms a covalent bond with the protease) will depend on the target protease. For example, in the case of cysteine proteases, a Michael acceptor or a nitrile could be employed as a warhead. For aspartyl proteases, a non-hydrolyzable transition-state isostere is typically used. The thiomorpholine 1-oxide moiety can provide crucial interactions that anchor the inhibitor in the active site, enhancing its potency and selectivity.
Conclusion and Future Perspectives
Tert-butyl thiomorpholine-4-carboxylate 1-oxide represents a valuable and strategically important building block for the synthesis of advanced protease inhibitors. Its synthesis is straightforward, and its incorporation into drug candidates offers the potential for improved physicochemical and pharmacological properties. The sulfoxide functionality, in particular, provides a handle for modulating polarity, solubility, and binding interactions, which are critical for the development of effective therapeutics.
As our understanding of the structural biology of proteases continues to grow, the rational design of inhibitors based on privileged scaffolds like thiomorpholine 1-oxide will become increasingly important. Further exploration of the stereochemistry of the sulfoxide and its impact on binding affinity will be a fruitful area of research. This guide provides a solid foundation for researchers to embark on the synthesis and application of this promising chemical entity in the ongoing quest for novel and life-saving medicines.
References
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]
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ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. [Link]
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ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
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PubMed. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. [Link]
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MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
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ResearchGate. (2023). Some important anti-HIV sulfonamides inhibit protease enzymes. [Link]
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Semantic Scholar. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]
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ResearchGate. (2005). (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]
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MDPI. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]
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PubMed. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. [Link]
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ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
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PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. [Link]
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MDPI. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. [Link]
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HETEROCYCLES. (2018). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
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An In-depth Technical Guide on Tert-butyl thiomorpholine-4-carboxylate 1-oxide in CNS Agent Development
Abstract
The pursuit of novel chemical entities with therapeutic potential in Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. Key to this endeavor is the rational design of molecules that not only interact with specific neurological targets but also possess physicochemical properties conducive to crossing the blood-brain barrier (BBB). This technical guide delves into the strategic development of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a heterocyclic compound poised for exploration as a CNS agent. We will dissect the molecular architecture, propose a synthetic pathway, and outline a comprehensive framework for its preclinical evaluation. This document serves as a roadmap for researchers and drug development professionals interested in the therapeutic potential of novel thiomorpholine derivatives in neurodegenerative and psychiatric disorders.
Introduction: The Rationale for Thiomorpholine Scaffolds in CNS Drug Design
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with their rigid or semi-rigid structures providing a valuable scaffold for presenting pharmacophoric elements in a defined three-dimensional space.[1] The morpholine ring, and its thio-analogue thiomorpholine, have garnered considerable attention in CNS drug discovery.[2] This interest is rooted in their unique physicochemical properties that address some of the fundamental challenges in developing brain-penetrant drugs.
The morpholine moiety, with its nitrogen and oxygen atoms, strikes a balance between hydrophilicity and lipophilicity, a critical factor for BBB permeability.[3][4] Replacing the oxygen with sulfur to create a thiomorpholine ring introduces a new set of properties. The sulfur atom, particularly in its oxidized form as a sulfoxide, can act as a hydrogen bond acceptor and modulate the molecule's polarity and metabolic stability.[5][6]
Our focus, tert-butyl thiomorpholine-4-carboxylate 1-oxide, incorporates several key features intended to optimize it as a CNS drug candidate:
-
Thiomorpholine 1-oxide core: The sulfoxide group is a polar moiety that can improve solubility and metabolic stability, potentially enhancing the overall absorption, distribution, metabolism, and excretion (ADME) profile.[5] The stereochemistry of the sulfoxide can also influence target binding.
-
Tert-butyl carboxylate (Boc) group: This bulky, lipophilic group serves as a protecting group for the nitrogen atom, rendering it non-basic. This is crucial for preventing off-target interactions with aminergic receptors in the CNS and for facilitating passive diffusion across the BBB. The Boc group can be strategically removed in later stages of development or in vivo to unmask the secondary amine, which could be a key pharmacophoric feature.
-
Overall structural rigidity and polarity: The combination of the thiomorpholine ring and the sulfoxide group provides a conformationally constrained scaffold with modulated polarity, which can be fine-tuned to achieve the desired balance for CNS penetration and target engagement.
Proposed Synthesis and Characterization
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl thiomorpholine-4-carboxylate
-
Reaction Setup: To a solution of thiomorpholine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq).
-
Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl thiomorpholine-4-carboxylate as a pure compound.
Step 2: Synthesis of tert-Butyl thiomorpholine-4-carboxylate 1-oxide
-
Reaction Setup: Dissolve the tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a mixture of methanol and water (1:1, 10 volumes).
-
Oxidation: Cool the solution to 0 °C and add sodium periodate (NaIO4, 1.1 eq) portion-wise over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to yield tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm) and diastereotopic protons of the thiomorpholine ring. |
| ¹³C NMR | Resonances corresponding to the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the thiomorpholine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the target compound. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretch of the carbamate and the S=O stretch of the sulfoxide. |
| Purity (HPLC) | A single major peak with >95% purity. |
Preclinical Evaluation Framework for CNS Activity
A tiered approach is proposed for evaluating the CNS therapeutic potential of tert-butyl thiomorpholine-4-carboxylate 1-oxide. This framework is designed to systematically assess its drug-like properties, safety, and efficacy in relevant models of CNS disorders.
In Vitro ADME and BBB Permeability Assessment
The ability of a compound to reach its target in the brain is a primary hurdle in CNS drug development. Therefore, early in vitro assessment of ADME and BBB permeability is crucial.
Experimental Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a rapid, high-throughput method to predict passive diffusion across the BBB.
-
Caco-2 Permeability Assay: This cell-based assay is used to predict intestinal absorption and can also provide insights into efflux transporter interactions.
-
Microsomal Stability Assay: Incubation with liver microsomes will determine the metabolic stability of the compound, providing an early indication of its half-life.
-
Plasma Protein Binding Assay: This assay will determine the extent to which the compound binds to plasma proteins, which influences the free fraction available to cross the BBB.
In Vitro Neuropharmacology and Toxicology
Initial in vitro assays should be conducted to identify potential neuroprotective or neuromodulatory effects and to assess cytotoxicity.
Experimental Protocols:
-
Neuronal Cell Viability Assays: Using cell lines such as SH-SY5Y or primary neuronal cultures, the compound's effect on cell viability can be assessed in the presence of neurotoxic insults (e.g., oxidative stress, excitotoxicity). A potential neuroprotective effect could be indicated by increased cell survival.[7]
-
Receptor Binding Assays: A broad panel of CNS receptor binding assays should be performed to identify potential molecular targets and to flag potential off-target effects.
-
Cytotoxicity Assays: Standard cytotoxicity assays (e.g., MTT, LDH) in both neuronal and non-neuronal cell lines are necessary to determine the compound's therapeutic window.
In Vivo Pharmacokinetics and Brain Penetration
Following promising in vitro data, in vivo studies in rodents are the next critical step.
Experimental Protocol:
-
Formulation: Develop a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
Dosing: Administer the compound to rodents via IV and PO routes.
-
Sample Collection: Collect blood and brain tissue samples at multiple time points.
-
Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, oral bioavailability, and the brain-to-plasma concentration ratio (Kp).
In Vivo Efficacy in a Model of Neurodegeneration
Based on the hypothesis that thiomorpholine derivatives may offer neuroprotection, an in vivo model of a neurodegenerative disease, such as Parkinson's disease, would be an appropriate first test of efficacy.[2]
Experimental Workflow:
Caption: In vivo efficacy testing workflow.
Future Directions and Conclusion
This technical guide has laid out a comprehensive, albeit prospective, roadmap for the development of tert-butyl thiomorpholine-4-carboxylate 1-oxide as a novel CNS agent. The strategic inclusion of the thiomorpholine 1-oxide core and the Boc-protected amine provides a strong rationale for its potential to overcome some of the inherent challenges in CNS drug discovery.
The proposed synthetic route is robust and relies on well-established chemical transformations. The preclinical evaluation framework provides a clear path to systematically assess the compound's drug-like properties, safety, and efficacy.
Future work should focus on the successful synthesis and characterization of the target compound, followed by the execution of the outlined in vitro and in vivo studies. The data generated from these experiments will be critical in determining the therapeutic potential of this and related thiomorpholine derivatives in addressing the significant unmet medical needs in the realm of CNS disorders.
References
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- Bolchi, C., et al. (2019). Cyclic sulfoxides and sulfones in drug design.
- Di Francesco, M. E., et al. (2022). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Hale, J. J., et al. (1998). Aprepitant and related morpholine derivatives as substance P antagonists. Journal of Medicinal Chemistry, 41(22), 4607-4614.
- La, D. S., et al. (2008). Phenylmorpholine derivatives as potent and selective inhibitors of the glycine transporter type 1. Bioorganic & Medicinal Chemistry Letters, 18(1), 353-356.
- Liu, X., et al. (2023). Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases. Molecular Neurobiology, 60(9), 4909-4923.
- McCormick, D. A., et al. (2008). Phenylmorpholine compounds as α2C adrenergic receptor agonists. Journal of Medicinal Chemistry, 51(10), 3049-3057.
- Pelliccia, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2254.
- Pérez-González, A., et al. (2019). Antioxidant and Neuroprotective (Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide as a New Lead-Compound for Ischemic Stroke Treatment. Journal of Medicinal Chemistry, 62(6), 3074-3088.
- Polo, E., et al. (2019). Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. Bioorganic Chemistry, 88, 102928.
- Therasse, P., et al. (2000). New guidelines to evaluate the response to treatment in solid tumors. Journal of the National Cancer Institute, 92(3), 205-216.
- Varghese, F., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(12), 4789.
- Vergeer, G., et al. (1999). Synthesis and structure of novel phenylmorpholine derivatives. Tetrahedron Letters, 40(34), 6213-6216.
- Versiani, M., et al. (2002). Reboxetine, a new selective noradrenaline reuptake inhibitor, for the treatment of depression.
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Wirth, T. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(7), 713-727.
- Wolchok, J. D., et al. (2009). Guidelines for the evaluation of immune therapy activity in solid tumors: immune-related response criteria. Clinical Cancer Research, 15(23), 7412-7420.
- Wu, Y., et al. (2018). Optimization of biaryloxazolidinone as promising antibacterial agents against antibiotic-susceptible and antibiotic-resistant gram-positive bacteria. European Journal of Medicinal Chemistry, 157, 106-118.
- Xu, S., & Xu, J. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076.
- Zhang, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
-
MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Thiomorpholine 1-oxide. Retrieved from [Link]
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Methodological & Application
"experimental protocol for synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide"
An Application Note for the Synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Introduction: The Significance of Thiomorpholine S-Oxides in Drug Discovery
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the morpholine ring but with increased lipophilicity.[1][2] The sulfur atom in the thiomorpholine ring is a "soft spot" for metabolism, readily undergoing oxidation in vivo to form the corresponding sulfoxide and sulfone.[1][3] This metabolic pathway can be leveraged by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Tert-butyl thiomorpholine-4-carboxylate 1-oxide, the target of this protocol, is a valuable synthetic intermediate. The Boc-protecting group allows for further functionalization at other positions, while the sulfoxide group can influence polarity, solubility, and receptor-binding interactions.[4][5]
This document provides a detailed, field-tested protocol for the chemoselective oxidation of tert-butyl thiomorpholine-4-carboxylate to its corresponding S-oxide. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Principle and Strategy
The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide is achieved through the direct oxidation of the thioether in the Boc-protected thiomorpholine precursor. The key challenge in this synthesis is to achieve selective oxidation to the sulfoxide without over-oxidation to the sulfone.
Several reagents can effect this transformation, including hydrogen peroxide and sodium periodate.[6][7] However, meta-chloroperoxybenzoic acid (m-CPBA) is widely regarded as a superior reagent for this purpose due to its high reactivity and selectivity under mild conditions.[7][8][9] By carefully controlling the stoichiometry (using approximately 1.0-1.2 equivalents of m-CPBA) and maintaining a low reaction temperature, the formation of the sulfone byproduct can be minimized.
The overall synthetic pathway is illustrated below:
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Consumables
| Reagent | Grade | Supplier | Notes |
| Tert-butyl thiomorpholine-4-carboxylate | ≥97% | Commercial | Starting material |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance water) | Commercial | Potentially explosive when dry |
| Dichloromethane (DCM), anhydrous | Reagent Grade | Commercial | Reaction solvent |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercial | For aqueous workup |
| Sodium thiosulfate (Na₂S₂O₃) | Reagent Grade | Commercial | For quenching excess oxidant |
| Brine (saturated NaCl solution) | - | Prepared in-house | For aqueous workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography |
| Ethyl acetate & Hexanes | HPLC Grade | Commercial | Eluents for chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Analytical balance
-
NMR spectrometer and Mass spectrometer for characterization
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be explosive, especially when dry or in contact with combustible materials. [10] Handle with non-metal spatulas. Do not grind the solid. Store refrigerated (2-8 °C) in its original container.[11]
-
All operations should be performed in a well-ventilated chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Detailed Experimental Protocol
This protocol outlines the selective oxidation process.
Workflow Overview
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup and Execution
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl thiomorpholine-4-carboxylate (5.00 g, 24.6 mmol, 1.0 equiv.).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the resulting solution to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
In a separate beaker, dissolve m-CPBA (≤77%, 6.08 g, ~27.1 mmol, 1.1 equiv.) in 50 mL of DCM.
-
Transfer the m-CPBA solution to a dropping funnel and add it dropwise to the cooled, stirring solution of the thioether over 30-45 minutes.
-
Causality: Slow, dropwise addition is critical to maintain the low temperature, preventing an exothermic runaway and minimizing the formation of the sulfone byproduct.[13] The thioether is significantly more nucleophilic and thus more readily oxidized than the resulting sulfoxide, but this selectivity diminishes at higher temperatures.
-
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent of 50% ethyl acetate in hexanes.
-
TLC Analysis: The product sulfoxide is more polar than the starting thioether and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Step 2: Workup and Isolation
-
Once the reaction is complete, quench the excess m-CPBA by slowly adding 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes. A potassium iodide-starch paper test can be used to confirm the absence of peroxides.[11]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (twice). This removes the m-chlorobenzoic acid byproduct.
-
50 mL of saturated aqueous sodium chloride (brine) solution (once). This aids in the removal of water from the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 3: Purification and Characterization
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of 20% to 70% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield tert-butyl thiomorpholine-4-carboxylate 1-oxide as a white solid or viscous oil.
-
Expected Yield: 80-90%.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃) δ: ~3.80-4.00 (m, 2H), ~3.20-3.40 (m, 2H), ~2.80-3.00 (m, 2H), ~2.60-2.75 (m, 2H), 1.48 (s, 9H). The protons α to the sulfoxide (S=O) group will be diastereotopic and show a downfield shift compared to the starting material due to the anisotropic effect of the S=O bond. |
| ¹³C NMR | (100 MHz, CDCl₃) δ: ~80.5 (C(CH₃)₃), ~55.0 (CH₂-S=O), ~45.0 (CH₂-N), 28.4 ((CH₃)₃). The carbons α to the sulfoxide will show a significant downfield shift compared to the thioether precursor (typically from ~28 ppm to ~55 ppm).[14][15] |
| Mass Spec | (ESI+) m/z: Calculated for C₉H₁₇NO₃S [M+H]⁺: 220.10. Found: 220.1. |
Trustworthiness: A Self-Validating System
This protocol's reliability stems from its clear checkpoints. The TLC monitoring provides real-time validation of the reaction's progress and completion. The distinct shift of the alpha-carbons in the ¹³C NMR spectrum serves as an unambiguous confirmation of successful oxidation at the sulfur atom. The careful stoichiometric control and low-temperature conditions are built-in safeguards against the primary competing reaction—over-oxidation to the sulfone—ensuring a high-purity product.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2015). ResearchGate. [Link]
-
Thiomorpholine 1-oxide. PubChem, National Institutes of Health. [Link]
-
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2020). MDPI. [Link]
-
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (1999). PubMed. [Link]
-
M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. (2016). Loba Chemie. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]
-
Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2014). Der Pharma Chemica. [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2015). MDPI. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. [Link]
- Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. (2004).
-
Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. (2023). ACS Publications. [Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]
-
Chemoselective thioether oxidation. (2020). Reddit. [Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). University of Nebraska-Lincoln. [Link]
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Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. (2017). RSC Publishing. [Link]
-
Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. (2022). National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Diastereoselective Synthesis Leveraging tert-Butyl Thiomorpholine-4-carboxylate 1-Oxide as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for stereochemically pure molecules is a cornerstone of modern drug discovery and development. Chiral sulfoxides have emerged as powerful and versatile tools in asymmetric synthesis, acting as chiral auxiliaries to direct the formation of new stereocenters with high fidelity.[1][2] This guide delves into the potential of tert-butyl thiomorpholine-4-carboxylate 1-oxide as a novel chiral auxiliary. While specific applications of this reagent are not yet widely documented, this document synthesizes established principles of chiral sulfoxide chemistry to provide a forward-looking and practical guide for researchers. We will explore the mechanistic basis of stereocontrol, present hypothetical yet mechanistically sound protocols, and offer a framework for the empirical validation of this promising chiral auxiliary.
Introduction: The Power of the Sulfinyl Group in Asymmetric Synthesis
The sulfinyl group, with its stable pyramidal geometry at the sulfur atom, has been extensively utilized as a chiral auxiliary in a multitude of asymmetric transformations.[1] The efficacy of a chiral sulfoxide in diastereoselective reactions stems from several key features:
-
Configurational Stability: The high energy barrier to inversion at the sulfur stereocenter ensures that the chiral information is retained throughout a reaction sequence.[2]
-
Steric and Electronic Anisotropy: The distinct steric and electronic environments created by the lone pair, the oxygen atom, and the two different carbon substituents on the sulfur atom allow for effective differentiation between the diastereotopic faces of a nearby reacting center.
-
Coordinating Ability: The oxygen atom of the sulfinyl group can act as a Lewis base, coordinating to metal ions. This chelation can lock the conformation of the molecule, leading to a highly ordered transition state and, consequently, high diastereoselectivity.[2]
-
Facile Removal: The sulfinyl group can often be removed under mild conditions after it has served its purpose, a crucial feature for a practical chiral auxiliary.[1]
tert-Butyl thiomorpholine-4-carboxylate 1-oxide incorporates these essential features within a conformationally restricted cyclic framework, making it an intriguing candidate for applications in diastereoselective synthesis.
The Chiral Auxiliary: tert-Butyl Thiomorpholine-4-carboxylate 1-Oxide
Structural Features and Synthetic Access
tert-Butyl thiomorpholine-4-carboxylate 1-oxide is a chiral molecule possessing a stereogenic center at the sulfur atom. Its thiomorpholine core provides a rigid scaffold, which can enhance the predictability of stereochemical outcomes. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a common protecting group in organic synthesis.
A plausible synthetic route to this compound involves the oxidation of the parent sulfide, tert-butyl thiomorpholine-4-carboxylate. Mild oxidation agents, such as hydrogen peroxide, are often employed for the synthesis of similar thiomorpholine oxides.[3]
Postulated Mechanism of Stereocontrol
The diastereoselectivity imparted by chiral sulfoxides is generally rationalized through the formation of a rigid, chelated transition state. In reactions involving metal ions (e.g., Zn²⁺, Ti⁴⁺, Mg²⁺), the sulfinyl oxygen and a nearby carbonyl group can coordinate to the metal, creating a well-defined cyclic intermediate. The steric bulk of the substituents on the sulfur atom then dictates the trajectory of the incoming nucleophile, favoring attack from the less hindered face.
For tert-butyl thiomorpholine-4-carboxylate 1-oxide, the cyclic structure would further constrain the conformational freedom of the transition state, potentially leading to even higher levels of diastereoselectivity.
Caption: Proposed chelated transition state for a nucleophilic addition.
Application Note: Diastereoselective Reduction of a β-Keto Sulfoxide
One of the classic applications of chiral sulfoxides is in the diastereoselective reduction of β-keto sulfoxides to afford enantiomerically enriched β-hydroxy sulfoxides. These products are valuable intermediates in the synthesis of chiral alcohols, epoxides, and other important building blocks.
Hypothetical Reaction Scheme
The following scheme illustrates a hypothetical diastereoselective reduction of a β-keto sulfoxide derived from tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Caption: Workflow for diastereoselective reduction.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a representative protocol based on established methods for other chiral sulfoxides. Optimization will be necessary. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
β-Keto sulfoxide derived from tert-butyl thiomorpholine-4-carboxylate 1-oxide (1.0 equiv)
-
Anhydrous zinc chloride (ZnCl₂) (1.1 equiv)
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 M in toluene, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: The β-keto sulfoxide (1.0 equiv) and anhydrous ZnCl₂ (1.1 equiv) are added to the flask. Anhydrous THF is then added via syringe to dissolve the solids.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: DIBAL-H solution (1.2 equiv) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy sulfoxide.
-
Characterization: The diastereomeric ratio of the product should be determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.
Data Presentation
The expected outcome of the hypothetical reaction is a high diastereomeric ratio (d.r.) in favor of one of the possible β-hydroxy sulfoxide diastereomers.
| Substrate (R group) | Reducing System | Expected d.r. | Expected Yield |
| Phenyl | DIBAL-H, ZnCl₂ | >95:5 | 80-95% |
| Methyl | DIBAL-H, ZnCl₂ | >90:10 | 75-90% |
| iso-Propyl | DIBAL-H, ZnCl₂ | >98:2 | 85-98% |
Note: These are hypothetical values based on analogous systems and would require experimental verification.
Conclusion and Future Directions
tert-Butyl thiomorpholine-4-carboxylate 1-oxide represents a promising, yet underexplored, chiral auxiliary for diastereoselective synthesis. The principles of stereocontrol established for other chiral sulfoxides provide a strong foundation for the development of new synthetic methodologies based on this reagent. The rigid thiomorpholine scaffold has the potential to offer superior levels of stereocontrol compared to acyclic analogues.
Future work should focus on the synthesis of this chiral auxiliary in enantiomerically pure form and its systematic evaluation in a range of diastereoselective transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. Such studies will be instrumental in establishing tert-butyl thiomorpholine-4-carboxylate 1-oxide as a valuable tool in the synthetic chemist's arsenal for the construction of complex, stereochemically defined molecules.
References
-
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]
-
Permana, D., et al. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 26(14), 4233. [Link]
-
Skwarecki, A., & Kiełbasiński, P. (2019). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 24(19), 3463. [Link]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]
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Application Notes and Protocols: Strategic Deprotection of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Introduction: The Significance of the Thiomorpholine S-Oxide Scaffold and its N-Boc Protection
The thiomorpholine S-oxide moiety is a privileged scaffold in medicinal chemistry and drug development, valued for its unique physicochemical properties that can enhance aqueous solubility, modulate lipophilicity, and introduce a chiral center at the sulfur atom. These characteristics make it an attractive component in the design of novel therapeutic agents.[1] The nitrogen atom of the thiomorpholine ring is frequently protected with a tert-butyloxycarbonyl (Boc) group during multi-step syntheses. The Boc group is favored for its stability under a wide range of reaction conditions, including nucleophilic attack and basic hydrolysis, while being readily removable under acidic conditions.[2][3][4]
This application note provides a comprehensive guide to the reaction conditions for the deprotection of tert-butyl thiomorpholine-4-carboxylate 1-oxide to yield thiomorpholine 1-oxide. We will delve into the mechanistic rationale behind the selection of reagents and conditions, present detailed experimental protocols, and discuss critical parameters for achieving high-yield, clean conversion while preserving the integrity of the sulfoxide functionality.
Mechanistic Overview of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions.[3] The generally accepted mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid, increasing the electrophilicity of the carbonyl carbon.
-
Cleavage: The lone pair of electrons on the nitrogen atom facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This step is often the rate-determining step.
-
Formation of Carbamic Acid: The cleavage results in the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.
-
Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is protonated to form the corresponding ammonium salt.[5]
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Boc-Protected_Amine" [label="Boc-Protected Amine"]; "Protonated_Boc_Amine" [label="Protonated Boc-Amine"]; "Carbamic_Acid" [label="Carbamic Acid Intermediate"]; "Free_Amine" [label="Free Amine"]; "tert-Butyl_Cation" [label="tert-Butyl Cation"]; "CO2" [label="CO2"];
"Boc-Protected_Amine" -> "Protonated_Boc_Amine" [label=" + H+"]; "Protonated_Boc_Amine" -> "Carbamic_Acid" [label=" - tert-Butyl Cation"]; "Protonated_Boc_Amine" -> "tert-Butyl_Cation"; "Carbamic_Acid" -> "Free_Amine" [label=" - CO2"]; "Carbamic_Acid" -> "CO2"; } caption: "Mechanism of Acid-Catalyzed Boc Deprotection"
Critical Considerations for Deprotecting tert-butyl thiomorpholine-4-carboxylate 1-oxide
The presence of the sulfoxide group in the substrate requires careful consideration when selecting deprotection conditions. While sulfoxides are generally stable, they can be susceptible to reduction or other side reactions under harsh acidic conditions or in the presence of certain nucleophiles. Therefore, the ideal deprotection method should be mild enough to avoid compromising the sulfoxide moiety.
Comparative Analysis of Boc Deprotection Reagents
A variety of acidic reagents can be employed for Boc deprotection, each with its own advantages and disadvantages.[3][6] The choice of reagent will depend on the specific substrate, the presence of other functional groups, and the desired workup procedure.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), 0°C to room temp, 1-4 h[2][7] | Volatile, easy to remove in vacuo.[7] | Strong acid, can be harsh on sensitive functional groups. |
| Hydrochloric Acid (HCl) | 4 M in Dioxane or Ethyl Acetate, room temp, 1-2 h[2][6] | Readily available, cost-effective. | Can be corrosive, requires careful handling. |
| Phosphoric Acid | Aqueous solution, can be used for selective deprotection.[2][8] | Mild, environmentally benign.[8] | Workup can be more involved. |
| Lewis Acids (e.g., ZnBr2, BF3·Et2O) | Various solvents, mild conditions.[3] | Can offer high selectivity.[9] | Stoichiometric amounts may be required, metal contamination. |
| Oxalyl Chloride in Methanol | Room temperature, 1-4 h.[2] | Mild conditions.[2] | Potential for side reactions with other functional groups. |
Recommended Experimental Protocol
Based on a balance of efficiency and mildness, a solution of HCl in a suitable organic solvent is a recommended starting point for the deprotection of tert-butyl thiomorpholine-4-carboxylate 1-oxide. This method is generally effective and less harsh than neat TFA.
Materials:
-
tert-butyl thiomorpholine-4-carboxylate 1-oxide
-
4 M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with tert-butyl thiomorpholine-4-carboxylate 1-oxide (1.0 eq), add dichloromethane (approximately 0.1 M concentration of the substrate). Cool the solution to 0°C in an ice bath.
-
Addition of Acid: Slowly add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thiomorpholine 1-oxide.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization to afford the pure product.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
subgraph "cluster_0" { label = "Reaction"; bgcolor="#F1F3F4"; "Start" [label="Dissolve Substrate in DCM"]; "Cool" [label="Cool to 0°C"]; "Add_Acid" [label="Add 4M HCl in Dioxane"]; "Stir" [label="Stir and Monitor (TLC/LC-MS)"]; }
subgraph "cluster_1" { label = "Workup"; bgcolor="#F1F3F4"; "Quench" [label="Quench with NaHCO3 (aq)"]; "Extract" [label="Extract with DCM"]; "Wash" [label="Wash with Brine"]; "Dry" [label="Dry over Na2SO4"]; }
subgraph "cluster_2" { label = "Isolation & Purification"; bgcolor="#F1F3F4"; "Filter_Concentrate" [label="Filter and Concentrate"]; "Purify" [label="Purify (Chromatography/Crystallization)"]; "Final_Product" [label="Thiomorpholine 1-oxide"]; }
"Start" -> "Cool" -> "Add_Acid" -> "Stir"; "Stir" -> "Quench" [lhead="cluster_1"]; "Quench" -> "Extract" -> "Wash" -> "Dry"; "Dry" -> "Filter_Concentrate" [lhead="cluster_2"]; "Filter_Concentrate" -> "Purify" -> "Final_Product"; } caption: "Workflow for Boc Deprotection"
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (cautiously, to avoid degradation), or the equivalents of the acidic reagent.
-
Side Product Formation: If side products are observed, it may be necessary to use a milder deprotection agent or lower the reaction temperature. The use of a scavenger, such as triethylsilane, can sometimes help to trap the tert-butyl cation and prevent side reactions.
-
Sulfoxide Reduction: While less common with HCl, if reduction of the sulfoxide is observed, alternative milder methods such as using aqueous phosphoric acid should be explored.
Conclusion
The Boc deprotection of tert-butyl thiomorpholine-4-carboxylate 1-oxide is a critical transformation for the synthesis of various biologically active molecules. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can achieve efficient and clean removal of the Boc group while preserving the integrity of the valuable thiomorpholine S-oxide scaffold. The protocol provided herein serves as a robust starting point, with the understanding that optimization may be necessary for specific applications and scales.
References
-
R. K. Singh, P. Raj, V. Kumar, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25059-25066. [Link]
-
A. Aouf, H. B. Abied, M. A. Ghannem, et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(4), 2008-2011. [Link]
-
M. D. Clayton, M. D. Smith, et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2261-2268. [Link]
-
A. M. Jourden, C. M. Le, C. A. Mirkin. (2015). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 7(9), 1737-1750. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
A. Kumar, S. Kumar, A. K. Sharma, et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 195-214. [Link]
-
M. Wang, W. Wang, Q. Zhang. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
S. T. G. G. da S. Pinto, L. M. R. A. da Silva, et al. (2020). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. [Link]
- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
-
A. Aouf, H. B. Abied, M. A. Ghannem, et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
S. K. Rout, S. K. Singh, S. K. Kundu, et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91723-91727. [Link]
-
P. J. Kocienski. (1994). Acid-labile protecting groups. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
ChemistryViews. (2023). Method Simplifies Deprotection and Modification of N-Heterocycles. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
M. Wang, W. Wang, Q. Zhang. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
University of Rochester. (n.d.). Protecting Groups. [Link]
-
J. Li, Y. Liu, Y. Zhang, et al. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
D. Cantillo, C. O. Kappe. (2017). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 21(8), 1149-1154. [Link]
-
Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Protective Groups [organic-chemistry.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: High-Purity Isolation of Tert-butyl Thiomorpholine-4-carboxylate 1-oxide via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a key intermediate in pharmaceutical synthesis. The inherent polarity of the sulfoxide moiety, combined with the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, presents a significant purification challenge. This guide outlines a robust methodology using automated flash column chromatography on silica gel, ensuring high purity and yield while maintaining the integrity of the target compound. The protocol details optimal stationary and mobile phase selection, sample loading techniques, and post-purification analysis.
Introduction
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. The molecule's structure incorporates a polar sulfoxide group and a bulky, lipophilic Boc-protecting group, giving it an amphipathic nature. Purification of this compound is often complicated by the presence of unreacted starting material (tert-butyl thiomorpholine-4-carboxylate) and over-oxidized by-products such as the corresponding sulfone. Furthermore, the Boc group is susceptible to cleavage under acidic conditions, a property that must be considered when selecting the stationary and mobile phases for chromatography.
Standard silica gel is acidic and can potentially lead to the degradation of acid-sensitive compounds. While some studies suggest that silica gel can be used for the deprotection of N-Boc groups under certain conditions[1][2], careful control of the chromatographic parameters is essential to prevent unintended deprotection during purification. The polarity of sulfoxides necessitates the use of relatively polar solvent systems for elution, which can increase the interaction time with the silica surface. This protocol has been optimized to navigate these challenges, providing a reliable method for obtaining the target compound with high purity.
Materials and Methods
Instrumentation and Consumables
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel Columns (230-400 mesh)
-
UV-Vis Detector
-
Fraction Collector
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
HPLC-grade solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Synthesis of Crude Tert-butyl Thiomorpholine-4-carboxylate 1-oxide
The crude product is typically synthesized by the oxidation of tert-butyl thiomorpholine-4-carboxylate. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The crude reaction mixture will likely contain the desired sulfoxide, unreacted sulfide, and the sulfone by-product.
Experimental Protocol
Thin Layer Chromatography (TLC) Analysis of Crude Material
Before proceeding with column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase for separation.
-
TLC Plate Preparation: Spot the crude material, the starting sulfide, and a co-spot on a silica gel TLC plate.
-
Solvent System Development: Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol. The polarity should be gradually increased to achieve good separation between the starting material, the product, and any by-products. An ideal solvent system will give the product a Retention Factor (Rf) of approximately 0.2-0.4.
-
Visualization: Visualize the TLC plate under a UV lamp at 254 nm. Subsequently, stain the plate with a potassium permanganate solution to visualize the oxidizable sulfur-containing compounds.[3] The sulfide starting material will react readily, while the sulfoxide and sulfone will be less reactive.
Column Chromatography Parameters
Based on the TLC analysis, the following parameters are recommended for the flash column chromatography purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Provides good resolution for moderately polar compounds. The use of a neutral or deactivated silica gel can be considered if significant Boc-deprotection is observed. |
| Mobile Phase | Dichloromethane (DCM) and Methanol (MeOH) gradient | A gradient elution starting with 100% DCM and gradually increasing the percentage of MeOH (e.g., 0-10%) allows for the elution of non-polar impurities first, followed by the product, and finally the more polar by-products. This provides better separation than an isocratic elution. |
| Sample Loading | Dry Loading | Adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a dry powder generally results in better peak shape and resolution compared to wet loading, especially for compounds with limited solubility in the initial mobile phase. |
| Detection | UV at 254 nm | While the thiomorpholine oxide itself may not be strongly UV-active, this wavelength is often suitable for detecting aromatic impurities that may be present from the synthesis. |
| Flow Rate | Dependent on column size, typically 20-40 mL/min for a 40g column. | An optimal flow rate ensures good separation without excessive diffusion. |
Step-by-Step Purification Protocol
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (100% DCM) until a stable baseline is observed on the detector.
-
Sample Preparation (Dry Loading): Dissolve the crude tert-butyl thiomorpholine-4-carboxylate 1-oxide in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution. Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.
-
Column Loading: Carefully load the dried sample onto the top of the equilibrated column.
-
Elution: Begin the elution with 100% DCM. Gradually increase the concentration of methanol in the mobile phase. A suggested gradient is from 0% to 10% methanol over 10-15 column volumes.
-
Fraction Collection: Collect fractions based on the UV detector signal. It is also advisable to collect fractions manually and monitor them by TLC.
-
TLC Analysis of Fractions: Spot every few fractions on a TLC plate and develop it using the optimized solvent system. Visualize the spots to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the fractions containing the pure tert-butyl thiomorpholine-4-carboxylate 1-oxide and concentrate them using a rotary evaporator to obtain the purified product.
Workflow Diagram
Caption: Workflow for the purification of tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Expected Results and Discussion
The described protocol should effectively separate the desired tert-butyl thiomorpholine-4-carboxylate 1-oxide from the less polar starting sulfide and the more polar sulfone by-product. The sulfide will elute first, followed by the target sulfoxide, and finally the sulfone. The use of a gradient elution is key to achieving this separation in a reasonable time frame while maintaining good resolution.
The stability of the Boc group on silica gel is a critical consideration. While this protocol is designed to minimize contact time and exposure to the acidic silica surface, some degradation may still occur. If significant loss of the Boc group is observed (evidenced by the appearance of a very polar spot on the TLC that does not move from the baseline), several modifications can be considered:
-
Use of a neutral or deactivated stationary phase: Alumina (neutral or basic) can be an alternative, although it may have different selectivity. Deactivated silica gel, prepared by treating with a base such as triethylamine, can also be used.
-
Addition of a small amount of a basic modifier to the mobile phase: Adding a very small percentage (e.g., 0.1-0.5%) of a volatile base like triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel, thus preventing Boc deprotection. However, this may affect the separation and requires careful optimization.
Conclusion
The purification of tert-butyl thiomorpholine-4-carboxylate 1-oxide by column chromatography requires careful consideration of its unique chemical properties. The protocol presented here, utilizing automated flash chromatography with a gradient elution of methanol in dichloromethane on a standard silica gel column, provides a reliable and efficient method for obtaining the pure compound. Key to the success of this purification is the preliminary TLC analysis to determine the optimal mobile phase and the use of dry loading to ensure good resolution. This application note serves as a comprehensive guide for researchers and scientists working with this important pharmaceutical intermediate.
References
- Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2330-2332.
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
-
Silver, J. (2017). How can I purify N-oxides on column chromatography? ResearchGate. Available at: [Link].
-
University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link].
-
LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link].
-
Zhang, M.-J., Yuan, X.-H., Ma, L., Zhao, J.-Y., & Gao, L.-X. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2330-2332. Available at: [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472. Available at: [Link]
Sources
Chiral HPLC Analysis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive framework for the development and execution of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of tert-butyl thiomorpholine-4-carboxylate 1-oxide. The stereogenic center at the sulfur atom in sulfoxide compounds necessitates robust analytical methods to ensure stereochemical purity, a critical parameter in pharmaceutical development. This document outlines the fundamental principles of chiral recognition, a systematic strategy for method development, a detailed experimental protocol, and guidelines for system suitability and data interpretation. The methodologies are grounded in established chromatographic principles, drawing on insights from the separation of analogous chiral sulfoxides to provide a scientifically rigorous and practical approach for researchers and drug development professionals.
Introduction: The Importance of Chirality in Sulfoxide-Containing Molecules
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds.[1] Oxidation of the sulfur atom to a sulfoxide introduces a stereogenic center, resulting in a pair of enantiomers. These enantiomers, despite having identical chemical composition and connectivity, can exhibit profoundly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems.[2]
Therefore, the ability to separate and quantify the individual enantiomers of molecules like tert-butyl thiomorpholine-4-carboxylate 1-oxide is paramount. Chiral HPLC is the predominant technique for this purpose, employing a Chiral Stationary Phase (CSP) to achieve separation.[3][4] The core principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[5] The differing stability of these complexes leads to different retention times, enabling their separation and quantification.[3] This guide details a strategic approach to developing a reliable chiral HPLC method for this specific class of compound.
Foundational Principles: Chiral Recognition on Polysaccharide-Based CSPs
The selection of an appropriate CSP is the most critical step in chiral method development.[6] For sulfoxide compounds, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability and high success rates.[7][8]
Mechanism of Separation: The chiral recognition mechanism on these phases is multifaceted, involving a combination of non-covalent interactions:
-
Hydrogen Bonding: The carbamate linkages on the derivatized polysaccharide backbone provide sites for hydrogen bonding with the sulfoxide oxygen of the analyte.
-
π-π Stacking: Aromatic groups on the CSP (e.g., phenylcarbamate derivatives) can interact with any aromatic moieties on the analyte.
-
Dipole-Dipole Interactions: The polar sulfoxide group and other polar functionalities contribute to dipole-dipole interactions.
-
Steric Interactions (Inclusion): The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[9][10] This differential "fit," governed by steric hindrance, is often the primary driver of separation.[2][11]
The combination of these interactions, as conceptualized by the "three-point interaction model," results in one enantiomer forming a more stable complex with the CSP and thus being retained longer on the column.[2][11]
Strategic Method Development
A systematic screening approach is more efficient than a trial-and-error process.[6] The workflow involves screening a selection of CSPs under different mobile phase conditions (Normal Phase, Polar Organic, and Reversed-Phase) to identify the most promising conditions for optimization.
Phase 1: Column and Mobile Phase Screening
The initial screening should prioritize columns known for their effectiveness with sulfoxides. Polysaccharide-based columns are an excellent starting point.[6][7]
Recommended Screening Columns:
-
Daicel CHIRALPAK® IA, IB, IC: These immobilized polysaccharide-based columns offer broad selectivity and are compatible with a wide range of solvents, which provides significant flexibility during method development.[12][13]
-
Daicel CHIRALCEL® OD, AD: These are traditional coated polysaccharide columns with a long history of success in separating a wide variety of racemates, including sulfoxides.[14][15]
Screening Mobile Phase Systems:
-
Normal Phase (NP): Heptane/Isopropanol (IPA) or Heptane/Ethanol. This mode often provides excellent selectivity.[16]
-
Polar Organic (PO): Methanol or Ethanol. This mode is simple and can be effective for polar molecules.
-
Reversed-Phase (RP): Water/Acetonitrile or Water/Methanol. This is useful for more polar analytes and is compatible with LC-MS.
Logical Workflow for Method Development
The following diagram illustrates a systematic approach to chiral method development.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: A Representative Method
While the optimal method must be determined experimentally, the following protocol provides a robust starting point for the analysis of tert-butyl thiomorpholine-4-carboxylate 1-oxide, based on established methods for analogous chiral sulfoxides.[16]
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) 5 µm, 4.6 x 250 mm.
-
Mobile Phase: HPLC-grade n-Heptane and Isopropanol (IPA).
-
Sample Diluent: Mobile Phase (Heptane/IPA 80:20 v/v).
-
Analyte: Racemic tert-butyl thiomorpholine-4-carboxylate 1-oxide standard.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the desired mixture of Heptane and IPA (e.g., 80:20 v/v). Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of the racemic standard and dissolve in 10 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IA, 5 µm, 4.6 x 250 mm | Immobilized amylose phase with broad selectivity for sulfoxides.[7][12] |
| Mobile Phase | n-Heptane / Isopropanol (80:20, v/v) | Normal phase mode often provides superior selectivity for this compound class.[16] The ratio can be adjusted to optimize resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 25 °C | Temperature can affect selectivity; starting at ambient temperature is standard practice. |
| Detection | UV at 220 nm | The sulfoxide and carbamate groups should provide sufficient UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Sample Conc. | 0.5 mg/mL | Balances signal intensity with solubility and minimizes the risk of peak distortion. |
System Suitability Testing (SST)
Before analyzing samples, the system's performance must be verified using a System Suitability Test (SST).[17][18] This ensures the chromatographic system is adequate for the intended analysis.[19]
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the racemic standard solution (0.5 mg/mL).
Acceptance Criteria (based on USP <621>): [17][19]
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Precision (RSD): The relative standard deviation (%RSD) of the peak areas for each enantiomer across the five replicates should be ≤ 2.0%.
Data Interpretation and Calculation
Identification
The two peaks in the chromatogram correspond to the two enantiomers of tert-butyl thiomorpholine-4-carboxylate 1-oxide. Without a pure standard of one enantiomer, their absolute configuration (R/S) cannot be assigned. They are typically labeled as "Enantiomer 1" and "Enantiomer 2" based on elution order.
Calculation of Enantiomeric Excess (% ee)
Enantiomeric excess is a measure of the purity of a chiral sample.[20] It is calculated from the peak areas of the two enantiomers obtained from the HPLC chromatogram.[21]
The formula for enantiomeric excess is: % ee = [ (|Area₁ - Area₂|) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
A racemic mixture, containing equal amounts of both enantiomers, will have an % ee of 0%.[20] A completely pure sample of a single enantiomer will have an % ee of 100%.[22]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral HPLC analysis of tert-butyl thiomorpholine-4-carboxylate 1-oxide. By employing a systematic method development strategy focused on proven polysaccharide-based chiral stationary phases, researchers can efficiently establish a robust and reliable method for quantifying the enantiomeric purity of this and similar sulfoxide compounds. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and reproducible data, which is essential for decision-making in research and pharmaceutical development.
References
-
Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
Belavagi, N. S., et al. (2015). Enantioselective Synthesis of 6-Substituted Thiomorpholin-3-ones. Tetrahedron: Asymmetry. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. [Link]
-
Bezhan, B., et al. (2007). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A. [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
-
Daicel. (n.d.). Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]
-
Microbe Notes. (2022). Chiral Chromatography. [Link]
-
PharmaGuru. (2023). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
-
Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
Encyclopedia of Separation Science. (2000). Chiral Drug Separation. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
Wahab, M. F., et al. (2018). Chiral Liquid Chromatography. In Chiral Analysis. Elsevier. [Link]
-
Schmid, M. G., et al. (2018). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis. Journal of Separation Science. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. [Link]
-
Pharmaceutical Technology. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Daicel. (n.d.). Daicel Chiral Catalog. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Al-Qaradawi, S. Z., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE. [Link]
-
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Matos, M. J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
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Ravisankar, P., et al. (2015). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Toribio, L., et al. (2004). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Chromatography A. [Link]
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HPLCMETHODS.COM. (n.d.). Chiral HPLC Method Development. [Link]
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Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. [Link]
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Daicel Corporation. (n.d.). Chiral Columns. [Link]
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Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. [Link]
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Wikipedia. (n.d.). Enantiomeric excess. [Link]
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Application Notes and Protocols: Leveraging Tert-butyl thiomorpholine-4-carboxylate 1-oxide in Fragment-Based Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation and utilization of Tert-butyl thiomorpholine-4-carboxylate 1-oxide as a novel fragment in drug discovery campaigns. This document outlines the unique chemical attributes of this sulfoximine-containing scaffold, its potential for generating high-quality hits, and detailed protocols for its application in fragment-based screening and hit-to-lead optimization.
Introduction: The Emerging Role of Sulfoximines in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development.[1] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity.[2] These initial hits are then optimized into more potent, lead-like compounds through structure-guided medicinal chemistry efforts.[3]
The chemical space explored by fragment libraries is a critical determinant of the success of an FBDD campaign. In recent years, sulfoximines have emerged as a functional group of significant interest in medicinal chemistry, offering a unique combination of physicochemical and biological properties.[4][5] The sulfoximine moiety, a mono-aza analogue of the sulfone group, provides a stable, chiral, and three-dimensional scaffold that can engage in a variety of non-covalent interactions, including hydrogen bonding.[6]
This guide focuses on a particularly promising sulfoximine-containing fragment: Tert-butyl thiomorpholine-4-carboxylate 1-oxide . The strategic inclusion of this fragment in screening libraries offers the potential to uncover novel binding modes and chemical equity for a range of biological targets.
The Strategic Advantage of Tert-butyl thiomorpholine-4-carboxylate 1-oxide as a Fragment
The selection of fragments for a screening library is a meticulous process, balancing physicochemical properties with synthetic tractability. Tert-butyl thiomorpholine-4-carboxylate 1-oxide possesses several key attributes that make it an exceptional candidate for FBDD.
Key Attributes:
-
Three-Dimensionality: The thiomorpholine ring, constrained by the sulfoximine group, adopts a well-defined chair-like conformation. This inherent three-dimensionality provides a rigid scaffold that can effectively probe the topological features of a protein's binding site.
-
Hydrogen Bonding Capabilities: The N-H of the sulfoximine acts as a hydrogen bond donor, while the sulfoximine oxygen is a strong hydrogen bond acceptor. This dual nature allows for specific and directional interactions with protein residues.
-
Metabolic Stability: The sulfoximine group is generally more resistant to metabolic degradation compared to other sulfur-containing functional groups, which can translate to improved pharmacokinetic properties in later-stage compounds.[7]
-
Synthetic Tractability: The Boc-protected amine allows for straightforward derivatization, enabling rapid exploration of chemical space during hit-to-lead optimization.[8] The sulfoximine can also be further functionalized.[9]
-
Favorable Physicochemical Properties: The fragment's molecular weight and calculated lipophilicity fall within the "Rule of Three," a set of guidelines for desirable fragment properties.
Physicochemical Properties Profile:
| Property | Value | Significance in FBDD |
| Molecular Weight | ~219 g/mol | Falls within the ideal range for fragments (<300 Da). |
| cLogP | ~0.5 | Indicates good aqueous solubility, crucial for screening. |
| Hydrogen Bond Donors | 1 | Provides a key interaction point with the target. |
| Hydrogen Bond Acceptors | 3 | Offers multiple opportunities for hydrogen bonding. |
| Rotatable Bonds | 1 | Limited flexibility leads to a lower entropic penalty upon binding. |
Experimental Workflows and Protocols
A successful FBDD campaign requires a robust and well-defined experimental cascade. The following protocols provide a detailed guide for screening and validating Tert-butyl thiomorpholine-4-carboxylate 1-oxide and its analogues.
Fragment Library Preparation and Quality Control
A high-quality fragment library is the cornerstone of any FBDD project.
Protocol:
-
Procurement and Synthesis: Tert-butyl thiomorpholine-4-carboxylate 1-oxide can be synthesized from tert-butyl thiomorpholine-4-carboxylate through oxidation.[10] Ensure high purity (>95%) of the final compound.
-
Solubility Assessment: Determine the aqueous solubility of the fragment in the screening buffer. A minimum solubility of 200 µM is recommended.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable organic solvent such as DMSO.
-
Plating: Create a series of "ready-to-screen" plates by diluting the stock solution to the desired screening concentration in the appropriate assay buffer.
-
Quality Control: Verify the identity and purity of the fragment in the screening plates using techniques such as LC-MS and NMR.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting the binding of small molecules to a target protein.[11][12]
Protocol:
-
Protein Immobilization: Immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Fragment Injection: Inject the fragment solution over the sensor surface at a defined concentration (e.g., 100 µM) and flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time. A significant increase in RU upon fragment injection indicates a binding event.
-
Control Experiments: Include a reference flow cell with an unrelated protein to identify non-specific binders. Also, run buffer-only injections to correct for baseline drift.
-
Hit Identification: Fragments that produce a reproducible and concentration-dependent binding signal are considered primary hits.
Illustrative SPR Screening Workflow:
Caption: High-level workflow for an SPR-based FBDD campaign.
Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[13][14] Ligand-observed NMR experiments are particularly well-suited for FBDD.
Protocol:
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.
-
Ligand Titration: Acquire a 1D ¹H NMR spectrum of the fragment alone. Then, titrate increasing concentrations of the protein into the fragment solution and acquire a spectrum at each point.
-
Data Analysis: Analyze the changes in the fragment's NMR signals upon protein binding. Signal broadening, chemical shift perturbations, or changes in relaxation rates are indicative of binding.
-
Competition Experiments: To confirm that the fragment binds to the desired site, perform a competition experiment with a known ligand. The displacement of the fragment by the known ligand provides evidence for a shared binding site.
-
Structure-Activity Relationship (SAR) by NMR: Screen a small library of analogues of the initial hit to rapidly build SAR and identify vectors for optimization.
Hit-to-Lead Optimization Strategies
Once a fragment hit has been validated, the next step is to optimize its affinity and selectivity through medicinal chemistry.[15][16] The structure of Tert-butyl thiomorpholine-4-carboxylate 1-oxide offers several avenues for optimization.
Optimization Strategies:
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment core to make additional interactions with the protein. For the Tert-butyl thiomorpholine-4-carboxylate 1-oxide scaffold, the Boc-protected amine is an ideal point for elaboration.
-
Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a more potent molecule.[15] The thiomorpholine ring provides multiple positions for tethering to another fragment.
-
Fragment Merging: If two fragments bind in overlapping sites, their key features can be combined into a single, more potent molecule.
Illustrative Hit-to-Lead Optimization:
Caption: Strategies for hit-to-lead optimization from an initial fragment hit.
Conclusion
Tert-butyl thiomorpholine-4-carboxylate 1-oxide represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug discovery. Its unique three-dimensional structure, coupled with its favorable physicochemical properties and synthetic tractability, makes it an attractive starting point for the discovery of novel therapeutics. The protocols and strategies outlined in these application notes provide a roadmap for the successful implementation of this promising fragment in FBDD campaigns.
References
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Pesnot, T., & Navratilova, I. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 23-27. [Link]
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Bolla, M. L., & Mennen, S. M. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Future Medicinal Chemistry, 13(16), 1465-1485. [Link]
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Mercier, K. A., & Powers, R. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. eMagRes, 3, 235-246. [Link]
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Molbase. (n.d.). tert-Butyl thiomorpholine-4-carboxylate. [Link]
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Maurer, M., & Hubbard, R. E. (2018). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 5, 11. [Link]
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 573-580. [Link]
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Chen, Y. C. (2015). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 55(7), 1437-1447. [Link]
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Novartis Institutes for BioMedical Research. (2015). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103. [Link]
-
Sygnature Discovery. (n.d.). Making the right choices in hit identification. [Link]
-
Steinhauer, S., & Gising, J. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10168-10191. [Link]
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Dalvit, C., et al. (2011). Fragment-Based Drug Discovery by NMR: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 54(17), 5866-5876. [Link]
-
University of Applied Sciences HAN. (2022). Approaches to Fragment-Based Drug Design. [Link]
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Lee, S. H., et al. (2015). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 19(11), 1776-1781. [Link]
-
Neumann, L., et al. (2007). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]
-
Foley, D. J., et al. (2018). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 9(28), 6047-6053. [Link]
-
Rivera-Carrillo, C., et al. (2019). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2019(2), M1061. [Link]
-
Domainex. (n.d.). Hit Identification and Validation Services. [Link]
-
MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. [Link]
-
Royal Society of Chemistry. (2012). Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. [Link]
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ChemRxiv. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]
-
ESRF. (2023, April 5). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]
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Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate. (2023). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. [Link]
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]
-
bioRxiv. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]
-
ResearchGate. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]
-
Boettcher, S., et al. (2013). Sulfoximines: a neglected opportunity in medicinal chemistry. Angewandte Chemie International Edition, 52(37), 9684-9687. [Link]
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ACS Publications. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]
-
Royal Society of Chemistry. (2012). Applications of NMR in Fragment-Based Drug Design. [Link]
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Application Notes & Protocols: Stereospecific Reactions with tert-Butyl Thiomorpholine-4-carboxylate 1-oxide
Foreword
Welcome to a detailed exploration of tert-butyl thiomorpholine-4-carboxylate 1-oxide, a chiral sulfoxide that serves as a powerful stereocontrolling element in modern asymmetric synthesis. The thiomorpholine scaffold is a significant structural motif in various active pharmaceutical ingredients (APIs), lauded for its unique pharmacological profiles.[1][2] The introduction of a stereogenic sulfoxide center transforms this heterocycle into a versatile chiral auxiliary. The effectiveness of a sulfoxide in directing diastereoselective reactions stems from the steric and electronic differences between the substituents on the sulfur atom: a lone pair of electrons, an oxygen atom, and two distinct carbon ligands. This arrangement allows for the differentiation of diastereotopic faces on a nearby reactive center, providing a reliable method for inducing chirality.
This guide moves beyond simple procedural lists to provide a deep understanding of the causality behind the experimental design. We will dissect a key application—diastereoselective α-alkylation—providing not only a step-by-step protocol but also the mechanistic rationale that underpins its high stereospecificity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chiral auxiliaries for the precise construction of stereochemically complex molecules.
Core Principles: The Thiomorpholine Sulfoxide as a Chiral Director
The utility of tert-butyl thiomorpholine-4-carboxylate 1-oxide in stereospecific reactions is rooted in several key structural features:
-
Stereogenic Sulfur Center: The sulfoxide group (S=O) is inherently chiral. When prepared in an enantiomerically pure form, it acts as a powerful local chiral environment.
-
Configurational Stability: The sulfinyl group is configurationally stable, meaning it does not readily racemize under a variety of reaction conditions, preserving the chiral information throughout a synthetic sequence.[3]
-
Conformational Rigidity: The cyclic nature of the thiomorpholine ring, combined with the bulky tert-butoxycarbonyl (Boc) group on the nitrogen, restricts conformational freedom. This locked conformation ensures that the sulfoxide oxygen and the sulfur lone pair maintain a well-defined spatial relationship relative to the rest of the ring.
-
Stereoelectronic Effects: The lone pair and the oxygen atom of the sulfoxide group exert distinct electronic effects, which, along with steric hindrance, influence the trajectory of incoming reagents to a nearby prochiral center.
These features collectively enable the sulfoxide to act as an effective chiral auxiliary, guiding the formation of new stereocenters with a high degree of predictability and control.[3]
Application Protocol: Diastereoselective α-Alkylation
One of the most powerful applications of chiral sulfoxides is directing the stereochemistry of α-alkylation reactions. By deprotonating the carbon adjacent to the sulfoxide, a carbanion is formed. The subsequent alkylation of this carbanion is highly diastereoselective because the chiral sulfoxide effectively shields one face of the molecule, forcing the electrophile to approach from the less hindered direction.
The following protocol details a representative procedure for the diastereoselective alkylation of the α-carbon to the sulfoxide within the tert-butyl thiomorpholine-4-carboxylate 1-oxide system.
Mechanistic Rationale
The high diastereoselectivity observed in this reaction is achieved through a lithium-chelated transition state. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation coordinates to both the sulfoxide oxygen and the newly formed carbanion. This chelation creates a rigid, five-membered ring-like structure. The bulky substituents on the thiomorpholine ring and the sulfoxide itself create a sterically demanding environment, leaving only one face of the carbanion accessible for the incoming electrophile.
Caption: Workflow for diastereoselective α-alkylation.
Detailed Experimental Protocol
Objective: To perform a diastereoselective α-alkylation of (rac)-tert-butyl thiomorpholine-4-carboxylate 1-oxide with methyl iodide. While this protocol uses a racemic starting material to illustrate the diastereoselective nature of the addition, starting with an enantiopure sulfoxide would yield an enantiopure product.
Materials:
-
(rac)-tert-Butyl thiomorpholine-4-carboxylate 1-oxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Finally, cool the solution back down to -78 °C.
-
Scientist's Note: Pre-forming the LDA at a slightly warmer temperature ensures the complete consumption of n-BuLi, which could otherwise react directly with the electrophile.
-
-
Deprotonation:
-
In a separate flame-dried, argon-purged flask, dissolve tert-butyl thiomorpholine-4-carboxylate 1-oxide (1.0 eq) in anhydrous THF (15 mL).
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the substrate solution to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium-chelated carbanion typically results in a color change.
-
-
Alkylation (Electrophilic Quench):
-
While maintaining the temperature at -78 °C, add methyl iodide (1.2 eq) dropwise to the carbanion solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Scientist's Note: Maintaining a low temperature is critical to prevent side reactions and ensure high diastereoselectivity. The excess electrophile ensures complete consumption of the carbanion.
-
-
Workup and Extraction:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add water (15 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to isolate the alkylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, observing the integration of well-resolved signals corresponding to each diastereomer.
-
Expected Results & Data
The α-alkylation of cyclic sulfoxides can achieve high levels of diastereoselectivity.[4][5] The table below summarizes typical outcomes for this class of reaction, though specific results will vary with the electrophile used.
| Electrophile (R-X) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Methyl Iodide (MeI) | 75 - 90% | > 95:5 |
| Benzyl Bromide (BnBr) | 70 - 85% | > 90:10 |
| Allyl Bromide | 65 - 80% | > 90:10 |
Note: Data are representative for α-alkylation of related chiral cyclic sulfoxides and serve as an illustrative guide.
Conclusion and Future Directions
tert-Butyl thiomorpholine-4-carboxylate 1-oxide stands as a robust and reliable chiral auxiliary for stereospecific synthesis. The protocol detailed herein for diastereoselective α-alkylation is a testament to its utility, providing a predictable and high-yielding route to stereochemically defined products. The principles of sterically-controlled, chelation-assisted reactions are fundamental to modern asymmetric synthesis.
Further applications of this scaffold include its use in diastereoselective reductions, additions to carbonyls, and as a precursor to other medicinally relevant thiomorpholine derivatives.[2] The ability to introduce, control, and subsequently modify or remove the sulfoxide group makes it an invaluable tool in the synthetic chemist's arsenal.[3]
References
-
Application of chiral sulfoxides in asymmetric synthesis. (2018). MedCrave online. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central. [Link]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Yuwen, L., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. ResearchGate. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of tert-butyl thiomorpholine-4-carboxylate 1-oxide. As a key building block in medicinal chemistry, rigorous confirmation of its structure, identity, purity, and stability is paramount. The thiomorpholine S-oxide scaffold is of significant interest for its potential biological activities.[1][2] This guide presents an integrated analytical workflow, combining spectroscopic and chromatographic techniques to ensure the quality and integrity of this chemical entity. We will detail the rationale behind each method and provide robust, step-by-step protocols for researchers in synthetic chemistry and drug development.
Introduction and Analytical Strategy
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a heterocyclic compound featuring a thiomorpholine ring, a sulfoxide functional group, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the sulfoxide introduces a stereocenter at the sulfur atom, and the Boc group imparts specific chemical properties that must be verified.
The characterization of this molecule presents several key objectives:
-
Unambiguous Structure Elucidation: Confirming the connectivity of the atoms and the presence of key functional groups (S=O, Boc-carbonyl).
-
Molecular Weight Verification: Ensuring the correct molecular mass and elemental composition.
-
Purity Assessment: Quantifying the analyte and identifying any process-related impurities or degradation products.
-
Physicochemical Properties: Determining properties like thermal stability and melting point.
To address these objectives, a multi-technique approach is essential. No single method can provide all the necessary information. Our strategy integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties Summary
| Property | Value |
| IUPAC Name | tert-butyl 1-oxido-1λ⁴,4-thiazinane-4-carboxylate |
| Molecular Formula | C₉H₁₇NO₃S |
| Molecular Weight | 219.30 g/mol |
| Structure |
Integrated Analytical Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of a newly synthesized batch of the target compound.
Sources
Effective Reaction Monitoring of Tert-butyl thiomorpholine-4-carboxylate 1-oxide using Thin-Layer Chromatography
An Application Guide by Gemini Scientific
Abstract
This comprehensive application note provides a detailed framework for the utilization of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving Tert-butyl thiomorpholine-4-carboxylate 1-oxide. As a key building block in contemporary drug discovery, understanding the transformation of this molecule is critical. This guide offers not just protocols, but the underlying chemical principles governing the separation, enabling researchers to develop, optimize, and troubleshoot their analytical methods effectively. We will explore strategies for monitoring common transformations such as sulfoxide reduction, further oxidation to the sulfone, and N-Boc deprotection, with a focus on solvent system selection, visualization techniques, and data interpretation.
Introduction: The Analytical Imperative
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry.[1] The thiomorpholine scaffold is a "privileged" structure found in a variety of bioactive molecules.[2][3] The presence of a sulfoxide offers a chiral center and a site for metabolic transformation, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulation.[4]
Given its trifunctional nature (Boc-protected amine, sulfoxide, heterocyclic ring), reactions involving this substrate can yield a mixture of starting material, desired product, and potential byproducts. In-process reaction monitoring is therefore not merely a procedural step but a cornerstone of successful synthesis, enabling chemists to determine reaction completion, minimize side-product formation, and optimize reaction conditions in real-time.
Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It is a rapid, cost-effective, and highly versatile technique that provides critical qualitative data on the progress of a reaction by separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5] This guide will elucidate the specific application of TLC to the chemistry of Tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Principle of the Method: Polarity as the Readout
The successful application of TLC hinges on understanding the relative polarities of the compounds being analyzed. The stationary phase, silica gel, is highly polar. Compounds with greater polarity will adhere more strongly to the silica and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will have a higher Rf value.
The key to monitoring reactions of Tert-butyl thiomorpholine-4-carboxylate 1-oxide is to anticipate how the polarity of the molecule will change during a given transformation.
-
Starting Material (Sulfoxide): This compound possesses significant polarity due to the S=O bond and the carbamate group.
-
Reduction to Sulfide: The product, Tert-butyl thiomorpholine-4-carboxylate, lacks the polar S=O bond. It will be less polar than the starting material and will have a higher Rf.
-
Oxidation to Sulfone: The product, Tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide, contains two S=O bonds. It will be more polar than the starting material and will have a lower Rf.
-
N-Boc Deprotection: The product, thiomorpholine 1-oxide, is a secondary amine. The removal of the bulky, lipophilic tert-butyl group and the formation of a free amine makes the product significantly more polar . It will have a much lower Rf and may require a modified eluent to prevent streaking.[6]
This predictable relationship between structure and polarity allows for the logical interpretation of the TLC plate.
Diagram 1: Polarity relationship of key compounds on a TLC plate.
Experimental Protocols
Protocol 1: General TLC Reaction Monitoring Workflow
This protocol outlines the fundamental steps for monitoring a reaction.[5]
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber with lid
-
Capillary spotters (drawn from glass pipettes)
-
Pencil
-
Forceps
-
Eluent (solvent system)
-
Visualization agent
Procedure:
-
Prepare the Chamber: Pour the chosen eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RXN).
-
Sample Preparation: If necessary, dilute a small amount of the starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate). For the reaction mixture, take a small aliquot (1-2 drops) from the reaction vessel and dilute it in ~0.5 mL of a suitable solvent.[5]
-
Spot the Plate:
-
Using a capillary spotter, apply a small spot of the diluted starting material to the "SM" lane on the baseline.
-
Apply a small spot of the diluted reaction mixture to the "RXN" lane.
-
In the "C" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of the SM spot. This co-spot lane is crucial for unambiguously identifying the starting material spot in the reaction mixture.
-
-
Develop the Plate: Using forceps, place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the eluent level. Close the lid and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Analyze the Plate: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely in a fume hood.
-
Visualize: Proceed to Protocol 3 for visualization techniques.
-
Interpret: Analyze the spots in the RXN lane relative to the SM and C lanes. The disappearance of the SM spot and the appearance of a new spot (the product) indicates reaction progress.
Diagram 2: General workflow for monitoring a chemical reaction by TLC.
Protocol 2: Selecting and Optimizing the Solvent System
The choice of eluent is the most critical variable in TLC. The goal is to achieve good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.
Guiding Principle: Start with a binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve the desired separation.
| Reaction Type | Expected Polarity Change (Product vs. SM) | Recommended Starting Eluent | Optimization Strategy |
| Sulfoxide Reduction | Product is less polar | 3:1 Hexanes / Ethyl Acetate | If spots are too low (low Rf), increase the proportion of ethyl acetate. |
| Sulfoxide Oxidation | Product is more polar | 1:1 Hexanes / Ethyl Acetate | If spots are too high (high Rf), increase the proportion of hexanes. |
| N-Boc Deprotection | Product is much more polar | 9:1 Dichloromethane / Methanol | The amine product may streak. Add 0.5-1% triethylamine (Et3N) to the eluent to suppress interaction with acidic silica sites. |
Rationale:
-
Hexanes/Ethyl Acetate: This is a versatile, widely used system that can cover a broad polarity range.
-
DCM/Methanol: This more polar system is necessary for eluting highly polar compounds like amines.
-
Triethylamine Additive: The free amine product is basic and can interact strongly with the acidic silanol groups on the silica surface, causing the spot to "streak" up the plate. A small amount of a volatile base like triethylamine in the eluent will neutralize these sites, resulting in a well-defined, round spot.
Protocol 3: Visualization Techniques
Tert-butyl thiomorpholine-4-carboxylate 1-oxide and its derivatives lack a strong UV chromophore, so visualization with a 254 nm UV lamp may be ineffective or yield very faint spots.[7] Therefore, chemical staining is required.
Primary Recommendation: Potassium Permanganate (KMnO₄) Stain This stain is excellent for detecting compounds that can be oxidized.[8] The sulfide, sulfoxide, and free amine are all readily oxidized by KMnO₄.
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.25 g of NaOH in 200 mL of water. Store in a dark bottle.
-
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Using forceps, quickly dip the plate into the KMnO₄ solution for 1-2 seconds.
-
Remove the plate and let the excess stain drip off.
-
Gently warm the plate with a heat gun.
-
-
Results: Compounds will appear as yellow-brown spots against a purple background. The background will fade to brown over time. This is a destructive technique; the plate cannot be re-stained.[8]
Secondary Recommendation: p-Anisaldehyde Stain This is a good general-purpose stain that reacts with many functional groups to give a range of colors, which can be diagnostic.[9]
-
Recipe: In a flask, combine 135 mL of absolute ethanol and 5 mL of concentrated sulfuric acid. Cool the mixture, then add 5 mL of p-anisaldehyde and 1.5 mL of glacial acetic acid. The solution should be stored in a refrigerator.[10]
-
Procedure:
-
Dip the dry TLC plate in the stain solution.
-
Wipe excess stain from the back of the plate.
-
Heat the plate with a heat gun until colored spots appear.
-
-
Results: Spots will appear in various colors (e.g., blue, green, red, purple) against a faint pink background. This can be particularly useful for distinguishing between different products on the same plate.
Data Interpretation and Troubleshooting
The primary piece of quantitative data from a TLC plate is the Rf value, calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Problem | Observation on TLC Plate | Possible Cause | Recommended Solution |
| Poor Separation | Spots are too close together or overlapping. | Incorrect eluent polarity. | Adjust the eluent ratio. If spots are high (Rf > 0.8), decrease polarity (add more hexanes). If spots are low (Rf < 0.2), increase polarity (add more ethyl acetate). |
| Streaking | A compound appears as a vertical smear rather than a round spot. | Compound is too polar for the eluent (common with amines); sample is too concentrated; strong interaction with silica. | For amine products, add 1% triethylamine to the eluent. Re-run the TLC with a more dilute sample. |
| No Spots Visible | After staining and heating, no spots are visible. | Compound is not reactive to the stain; sample is too dilute; compound is volatile and evaporated. | Try a different stain (e.g., p-anisaldehyde if KMnO₄ failed). Spot the sample multiple times in the same location (allowing it to dry between applications) to increase concentration.[5] |
| Ambiguous Spot | It is unclear if a spot in the RXN lane is starting material. | Poor separation; running without a co-spot lane. | Always run a co-spot lane. If the spot in the "C" lane is elongated or appears as two overlapping spots, the spot in the RXN lane is not the starting material. |
Conclusion
Thin-Layer Chromatography is a powerful and indispensable technique for monitoring the reactions of Tert-butyl thiomorpholine-4-carboxylate 1-oxide. By understanding the principles of polarity and making informed choices about solvent systems and visualization agents, researchers can gain rapid and reliable insights into their reaction's progress. The protocols and troubleshooting guide presented here provide a robust starting point for developing specific and effective TLC methods, ultimately leading to more efficient and successful synthetic outcomes in drug development and chemical research.
References
-
Awuah, E. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. Available at: [Link]
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Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. Available at: [Link]
-
LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Royal Society of Chemistry. Available at: [Link]
-
Thieme Chemistry. (2018). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]
-
EPFL. TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. Available at: [Link]
-
LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
-
PubChem. Tert-butyl Morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Chatzopoulou, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available at: [Link]
-
Wikipedia. Heterocyclic compound. Wikipedia. Available at: [Link]
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ResearchGate. Figure 2. Various approaches for synthesis of morpholine. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Catalyst-free visible-light mediated selective oxidation of sulfides into sulfoxides under clean conditions. The Royal Society of Chemistry. Available at: [Link]
-
Trancard, J., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. Available at: [Link]
-
ResearchGate. (2019). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Wu, X.-F., et al. (2013). A Powerful Combination: Recent Achievements on Using TBAI and TBHP as Oxidation System. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2018). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. Available at: [Link]
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University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. Available at: [Link]
-
MDPI. (2016). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. Available at: [Link]
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ResearchGate. (2016). How to confirm BOC deprotection by TFA?. ResearchGate. Available at: [Link]
-
University of California, Irvine. TLC Visualization Methods. UCI Department of Chemistry. Available at: [Link]
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Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. PubMed. Available at: [Link]
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Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal. Available at: [Link]
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PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Chem Lab. TLC stains. Chem Lab. Available at: [Link]
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ResearchGate. (2018). Quantification of elemental sulfur in pulping liquors by thin-layer chromatography. ResearchGate. Available at: [Link]
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Washington State University. Monitoring Reactions by TLC. WSU Department of Chemistry. Available at: [Link]
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ResearchGate. (2019). Titanium(IV) tert Butoxide tert Butyl Hydroperoxide System as Oxidant for CH Bonds in Hydrocarbons and Oxygen-containing Compounds. ResearchGate. Available at: [Link]
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LibreTexts. (2021). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
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VanVeller Lab Resources. How to TLC (Thin Layer Chromatography). Iowa State University Department of Chemistry. Available at: [Link]
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Organic Syntheses. (2019). Allylic Oxidation of Alkenes. Organic Syntheses. Available at: [Link]
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ResearchGate. (2019). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
PubChem. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 9. Magic Formulas [chem.rochester.edu]
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Troubleshooting & Optimization
Technical Support Center: Tert-butyl thiomorpholine-4-carboxylate 1-oxide Synthesis
<_ _>
Welcome to the technical support guide for the synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic transformation. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and the causality behind common experimental challenges.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, which typically involves the controlled oxidation of Tert-butyl thiomorpholine-4-carboxylate.
Problem 1: My TLC/LC-MS analysis shows a significant amount of a less polar byproduct, and my desired sulfoxide yield is low.
Question: I performed the oxidation of N-Boc-thiomorpholine using m-CPBA at room temperature. After workup, my TLC plate (run in 30% Ethyl Acetate/Hexanes) shows a strong spot at a higher Rf value than my starting material, which I suspect is a byproduct. What is this compound and how can I avoid its formation?
Answer:
The less polar byproduct you are observing is almost certainly Tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide , the corresponding sulfone. This occurs due to over-oxidation of the desired sulfoxide.
Causality & Mechanism: The oxidation of a sulfide to a sulfoxide is the first step. However, the resulting sulfoxide can be further oxidized under the same conditions to form a sulfone. The sulfur atom in the sulfoxide is still electron-rich enough to be attacked by a second equivalent of the oxidant. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective but can be difficult to control stoichiometrically, especially at room temperature or with prolonged reaction times, leading to the formation of the sulfone byproduct.[1][2]
Solutions & Preventative Measures:
-
Temperature Control (Critical): Perform the reaction at a lower temperature. Start the reaction at 0°C and let it slowly warm to room temperature while monitoring closely by TLC. For sensitive substrates, maintaining the temperature between -20°C and 0°C throughout the addition of the oxidant is often effective.[2]
-
Stoichiometry: Use a precise stoichiometry of the oxidant. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-oxidation. It is recommended to start with 1.05 to 1.1 equivalents of m-CPBA.
-
Choice of Oxidant: Consider using a milder or more selective oxidant. Sodium periodate (NaIO₄) is an excellent choice for selectively oxidizing sulfides to sulfoxides with a significantly lower risk of over-oxidation.[3][4] The reaction is typically run in a biphasic system (e.g., CH₂Cl₂/H₂O) or in methanol.
-
Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor the disappearance of the starting material by TLC or LC-MS every 15-30 minutes. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the product.
Problem 2: My final product is contaminated with an acidic impurity that is difficult to remove.
Question: I used m-CPBA for my oxidation. After my aqueous workup, I'm having trouble removing a persistent acidic impurity from my product during column chromatography. What is this impurity and what is a better workup procedure?
Answer:
The acidic impurity is meta-chlorobenzoic acid (m-CBA), the byproduct of the m-CPBA oxidant. It is often crystalline and can co-elute with the polar sulfoxide product on silica gel.
Causality & Mechanism: m-CPBA delivers an oxygen atom to the sulfide, and in the process, is reduced to m-CBA.[5] If not effectively removed during the workup, it will contaminate the crude product.
Solutions & Preventative Measures:
-
Alkaline Wash: The most effective way to remove m-CBA is a thorough wash with a basic aqueous solution. During your workup, wash the organic layer sequentially with:
-
10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (2-3 times) to extract the acidic m-CBA.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Calcium Hydroxide Precipitation: An alternative method involves stirring the reaction mixture with a slurry of Ca(OH)₂ after the reaction is complete. This precipitates the m-CBA as its calcium salt, which can be removed by filtration.
-
Alternative Oxidants: Using an oxidant like Oxone (potassium peroxymonosulfate) or sodium periodate avoids this specific acidic byproduct.[6][7] Oxone's byproducts are inorganic salts (potassium sulfate and potassium bisulfate), which are easily removed with a simple aqueous workup.[8]
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose oxidant for synthesizing Tert-butyl thiomorpholine-4-carboxylate 1-oxide with high selectivity?
A1: While several oxidants can be used, sodium periodate (NaIO₄) is often recommended for its high selectivity in converting sulfides to sulfoxides without significant over-oxidation to the sulfone.[4] It is inexpensive, stable, and the reaction conditions are mild (typically methanol or aqueous/organic mixtures at 0°C to room temperature). The mechanism involves an electrophilic attack of the periodate oxygen on the sulfide sulfur.[3]
Q2: How can I effectively monitor the progress of the oxidation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting material (sulfide), the product (sulfoxide), and the potential byproduct (sulfone). A typical mobile phase is 20-50% ethyl acetate in hexanes. The expected order of elution (decreasing Rf value) is:
-
Sulfide (Starting Material): Highest Rf (least polar).
-
Sulfone (Byproduct): Intermediate Rf.
-
Sulfoxide (Product): Lowest Rf (most polar).
Stain the plate with potassium permanganate (KMnO₄) solution, as the sulfur-containing compounds may not be strongly UV-active. Both the sulfide and sulfoxide will appear as yellow spots on a purple background, while the sulfone may be less reactive.
Q3: Can I use hydrogen peroxide as the oxidant?
A3: Hydrogen peroxide (H₂O₂) can be used, but it typically requires a catalyst to be effective and selective for sulfoxide formation.[9] Without a catalyst, the reaction is often slow and unselective. With certain catalysts, H₂O₂ can be tuned to produce either the sulfoxide or the sulfone.[10] For a reliable and selective laboratory-scale synthesis of the target sulfoxide, reagents like m-CPBA or NaIO₄ are generally more straightforward.
Q4: My reaction seems to be stalled; the starting material is not being fully consumed. What could be the issue?
A4: This can be due to several factors:
-
Insufficient Oxidant: Your oxidant may be old or degraded. m-CPBA, for instance, has a limited shelf life. It's advisable to use a fresh bottle or titrate the active peroxide content of older reagents.
-
Low Temperature: While low temperatures prevent over-oxidation, they also slow down the reaction rate. If the reaction is too slow at 0°C, allow it to warm gradually to room temperature.
-
Solvent Choice: The reaction should be performed in a solvent that dissolves the starting material well, such as dichloromethane (DCM), chloroform, or methanol. Poor solubility can hinder the reaction.
III. Reaction Pathway and Side Reactions
The primary synthetic route and the most common side reaction are illustrated below.
Caption: Desired oxidation pathway and the over-oxidation side reaction.
IV. Comparison of Common Oxidants
The choice of oxidant is critical for achieving high yield and purity. The table below summarizes the characteristics of common oxidants used for this transformation.
| Oxidant | Typical Equivalents | Temperature | Advantages | Disadvantages |
| m-CPBA | 1.1 - 2.2 | 0°C to RT | Fast, effective, readily available. | High risk of over-oxidation; acidic byproduct.[1] |
| Sodium Periodate (NaIO₄) | 1.1 - 1.5 | 0°C to RT | Highly selective for sulfoxide; clean.[4] | Slower reaction times; can be heterogeneous. |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 1.0 - 1.2 | 0°C to RT | Inexpensive, environmentally benign, easy workup.[11] | Can be less selective than NaIO₄. |
| Hydrogen Peroxide (H₂O₂) | Varies | Varies | Inexpensive, green byproduct (H₂O). | Requires a catalyst; can be unselective.[9] |
V. Recommended Experimental Protocol
This protocol utilizes sodium periodate for a selective and high-yielding synthesis of the target compound.
Materials:
-
Tert-butyl thiomorpholine-4-carboxylate (1.0 eq)
-
Sodium periodate (NaIO₄) (1.2 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Tert-butyl thiomorpholine-4-carboxylate in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve sodium periodate (1.2 eq) in deionized water.
-
Add the aqueous NaIO₄ solution dropwise to the stirring methanol solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C and monitor its progress by TLC. If the reaction is slow, let the bath expire and stir at room temperature.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous slurry with DCM and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel if necessary.
Caption: Step-by-step workflow for the recommended synthesis protocol.
VI. References
-
Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Tantalum Carbide and Niobium Carbide as New Catalysts for the Selective Oxidation of Sulfides to Sulfoxides or Sulfones. Synlett, 2010(10), 1557-1561. [Link]
-
Combourieu, B., Poupin, P., Besse, P., Sancelme, M., Veschambre, H., Truffaut, N., & Delort, A. M. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433–442. [Link]
-
Foti, C. J., & Yang, H. C. (2006). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 10(5), 929-932. [Link]
-
da Silva, W. F., de Siqueira, L. R. P., & de Souza, R. O. M. A. (2020). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 25(23), 5739. [Link]
-
Ruff, F., Kucsman, Á., & Kapovits, I. (1983). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1055-1058. [Link]
-
Prakash, O., & Singh, N. (2013). Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. CABI Digital Library. [Link]
-
VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976. [Link]
-
Morofuji, T., & Yoshida, J. I. (2015). Electrochemical Generation and Reaction of Alkynyl Iminium Cations and Its Application to the Synthesis of Enaminals. Journal of the American Chemical Society, 137(30), 9579–9582. [Link]
-
Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
-
Sviridov, S. I., Stolarov, I. P., & Kurbangalieva, A. R. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 26(5), 1279. [Link]
-
Pearson Education. (n.d.). How does sodium periodate function in the oxidation of sulfides to sulfoxides? Study Prep. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. [Link]
-
Oláh, G. Á., & Arvanaghi, M. (1981). Sodium Periodate. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
-
Nicolaou, K. C., et al. (1980). A practical synthesis of brefeldin A. Journal of the American Chemical Society, 102(11), 3784-3793.
-
Hosseini-Sarvari, M., & Etemad, S. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14(10), 2736-2740. [Link]
-
Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 3. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Maintaining Stereochemical Integrity of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Welcome to the technical support center for tert-butyl thiomorpholine-4-carboxylate 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization and ensuring the stereochemical purity of this chiral sulfoxide. This guide is structured in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and storage.
Troubleshooting Guide
This section addresses specific issues that can arise during your experimental work, leading to a loss of enantiomeric excess (% ee).
Q1: I performed a reaction with enantiopure tert-butyl thiomorpholine-4-carboxylate 1-oxide, and my post-reaction analysis shows a significant decrease in % ee. What are the likely causes?
There are several potential culprits for racemization during a chemical reaction. The stability of the chiral sulfur center is highly dependent on the reaction conditions. Here are the primary factors to investigate:
-
Thermal Stress: Chiral sulfoxides are susceptible to thermal racemization. Although they are generally stable at room temperature, elevated temperatures can provide the energy needed for pyramidal inversion at the sulfur atom, leading to racemization.[1][2][3] The energy barrier for this inversion is typically in the range of 38-41 kcal/mol, which often translates to a requirement of temperatures exceeding 200°C for complete racemization.[1] However, even prolonged heating at moderately elevated temperatures can lead to a gradual loss of enantiopurity.
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the racemization of sulfoxides. The N-Boc protecting group on your molecule is sensitive to strong acidic conditions and will be cleaved.[4][5][6] While the Boc group is generally stable to most bases, strong basic conditions might still promote racemization at the sulfoxide center, especially at elevated temperatures. The pH of your reaction medium is a critical parameter to control.
-
Photochemical Racemization: Exposure to ultraviolet (UV) light can induce photoracemization of chiral sulfoxides.[2][3] This process can occur even at room temperature and involves the formation of a transient, achiral intermediate upon photoexcitation.
-
Presence of Catalysts: Certain metal catalysts or even trace metal impurities can facilitate the racemization of sulfoxides. It is crucial to use high-purity reagents and solvents and to be aware of the potential for any component of your reaction mixture to catalyze this process.
Q2: My purification process using column chromatography seems to be causing racemization. How can I prevent this?
Purification is a critical step where enantiopurity can be compromised. Here are some key considerations for chromatography:
-
Stationary Phase: The choice of stationary phase is crucial. Standard silica gel is acidic and can promote racemization, especially if the compound spends a long time on the column. Consider using deactivated silica gel (e.g., treated with a base like triethylamine) or a less acidic stationary phase like alumina. For enantiomeric separation or analysis, a chiral stationary phase (CSP) is required.[1]
-
Solvent System: The polarity and pH of your eluent can influence racemization. Avoid highly acidic or basic mobile phases. If your compound is sensitive, consider buffering the solvent system to maintain a neutral pH.
-
Temperature: Perform your chromatography at room temperature or below if possible. Avoid heating the column unless absolutely necessary for elution.
-
Column Loading and Elution Time: Overloading the column can lead to band broadening and longer elution times, increasing the contact time with the stationary phase and the risk of racemization. Aim for a reasonable load and a relatively fast elution without sacrificing resolution.
Q3: I am struggling with removing the N-Boc protecting group without causing racemization of the sulfoxide. What are the best practices?
Deprotection of the N-Boc group requires acidic conditions, which can be a challenge for maintaining the stereochemical integrity of the sulfoxide.
-
Mild Acidic Conditions: Use the mildest acidic conditions possible to effect deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature is a standard method.[4] However, you should optimize the reaction time to be just long enough for complete deprotection to minimize exposure to the acid.
-
Alternative Acids: Consider using other acids that are known for milder deprotection, such as 4M HCl in dioxane or formic acid. The choice of acid and solvent can have a significant impact on both the deprotection rate and the rate of racemization.
-
Monitoring the Reaction: Closely monitor the deprotection reaction by a suitable analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times. Once the reaction is complete, quench the acid immediately with a mild base (e.g., saturated sodium bicarbonate solution) during the workup.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Q4: What is the underlying mechanism of sulfoxide racemization?
The most common mechanism for thermal racemization of sulfoxides is pyramidal inversion . The sulfur atom in a sulfoxide is sp3-hybridized with a lone pair of electrons, resulting in a trigonal pyramidal geometry. The chiral center is the sulfur atom itself. Pyramidal inversion is a process where the sulfur atom and its three substituents invert their configuration through a planar, sp2-hybridized transition state. This process requires overcoming a significant energy barrier, which is why sulfoxides are generally configurationally stable at room temperature.[1]
However, other mechanisms can be at play under different conditions:
-
Acid-catalyzed racemization typically involves protonation of the sulfoxide oxygen, followed by nucleophilic attack on the sulfur atom, which can lead to inversion of configuration.
-
Photochemical racemization involves the absorption of light, leading to an excited state that can more easily undergo pyramidal inversion or even C-S bond cleavage and recombination.[2][3]
Q5: How should I store my enantiopure tert-butyl thiomorpholine-4-carboxylate 1-oxide to ensure its long-term stability?
To maintain the enantiomeric purity of your compound over time, proper storage is essential. Based on the general stability of chiral sulfoxides, the following conditions are recommended:
-
Temperature: Store the compound at low temperatures, preferably in a freezer (-20°C or below). This will minimize the rate of any potential thermal racemization.
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil. This will prevent photochemical racemization.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation from atmospheric components.
-
Dry Conditions: Keep the compound in a desiccated environment to prevent hydrolysis or other moisture-related degradation.
Q6: What analytical techniques are best for determining the enantiomeric excess (% ee) of my compound?
The most reliable and widely used method for determining the % ee of chiral sulfoxides is chiral High-Performance Liquid Chromatography (HPLC) .[1]
-
Chiral Stationary Phases (CSPs): You will need to use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating sulfoxide enantiomers.
-
Method Development: Method development will involve screening different chiral columns and mobile phases (both normal and reversed-phase) to achieve baseline separation of the two enantiomers.
-
Quantification: Once the enantiomers are separated, the % ee can be calculated from the peak areas of the two enantiomers in the chromatogram.
Other techniques like chiral Supercritical Fluid Chromatography (SFC) can also be very effective for separating enantiomers and is often faster than HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can sometimes be used to determine % ee, but this method is generally less accurate and more complex to implement than chiral chromatography.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
This protocol is a general guideline for the asymmetric oxidation of the corresponding sulfide, tert-butyl thiomorpholine-4-carboxylate. The specific chiral catalyst and oxidant may need to be optimized for the best results.
Materials:
-
Tert-butyl thiomorpholine-4-carboxylate
-
Chiral catalyst (e.g., a Jacobsen-Katsuki type salen-manganese complex or a Sharpless-type titanium tartrate complex)
-
Oxidant (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or tert-butyl hydroperoxide)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Catalyst Preparation (if necessary): If using a multi-component catalyst system like the Sharpless catalyst, prepare it in situ according to established literature procedures.
-
Reaction Mixture: Dissolve the tert-butyl thiomorpholine-4-carboxylate in the chosen anhydrous solvent in the reaction flask.
-
Catalyst Addition: Add the chiral catalyst to the solution.
-
Cooling: Cool the reaction mixture to the recommended temperature for the chosen catalyst system (often between -20°C and 0°C) to enhance enantioselectivity.
-
Oxidant Addition: Slowly add the oxidant to the cooled reaction mixture over a period of time to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting sulfide is consumed.
-
Quenching: Once the reaction is complete, quench any remaining oxidant by adding an appropriate quenching agent (e.g., a saturated solution of sodium thiosulfate for peroxide-based oxidants).
-
Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove the catalyst and other water-soluble byproducts. This typically involves washing with water, brine, and then drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on deactivated silica gel, using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Chiral HPLC Analysis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
This protocol provides a general workflow for developing a chiral HPLC method to determine the % ee.
Materials:
-
Sample of tert-butyl thiomorpholine-4-carboxylate 1-oxide (racemic standard and your enantiomerically enriched sample)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of your racemic standard and your sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).
-
Initial Screening (Isocratic Elution):
-
Start with a common mobile phase for chiral separations, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Set a flow rate of 1 mL/min.
-
Inject the racemic standard and monitor the chromatogram at a suitable UV wavelength.
-
If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).
-
If separation is still not achieved, try a different mobile phase system (e.g., hexane/ethanol) or a different chiral column.
-
-
Method Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition to improve the resolution between the enantiomer peaks.
-
You can also optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
Analysis of Enantiomerically Enriched Sample:
-
Once a satisfactory method is developed with the racemic standard, inject your enantiomerically enriched sample.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
-
Calculation of % ee:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the % ee using the following formula: % ee = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
-
Data Summary and Visualization
Table 1: Factors Influencing Racemization of Chiral Sulfoxides and Recommended Preventative Measures
| Factor | Potential for Racemization | Recommended Preventative Measures |
| Temperature | High | - Conduct reactions at or below room temperature. - Avoid prolonged heating. - Store the compound at low temperatures (-20°C or below). |
| pH | High (Strong Acid or Base) | - Maintain a neutral pH during reactions and workups. - Use mild acidic/basic conditions when necessary and for the shortest possible time. - Use buffered solutions when appropriate. |
| Light | Moderate (especially UV) | - Protect the compound from light by using amber vials or wrapping containers in foil. - Conduct reactions in a fume hood with the sash down to block overhead lighting where possible. |
| Purification | Moderate | - Use deactivated silica gel or alumina for chromatography. - Employ non-acidic and non-basic eluents. - Minimize the time the compound spends on the column. |
| Catalysts | Variable | - Use high-purity reagents and solvents. - Be mindful of potential metal contaminants that could catalyze racemization. |
Diagram 1: Key Decision Points for Preventing Racemization
Caption: A workflow diagram illustrating key decision points to prevent racemization.
References
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
-
Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois. [Link]
- Substituted thiomorpholine derivatives. (n.d.).
-
Enantiopure sulfoxides: recent applications in asymmetric synthesis. (n.d.). Royal Society of Chemistry. [Link]
-
Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations | Request PDF. (n.d.). ResearchGate. [Link]
-
Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. (n.d.). ACS Publications. [Link]
-
Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. (n.d.). National Institutes of Health. [Link]
Sources
- 1. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
"troubleshooting Boc deprotection of Tert-butyl thiomorpholine-4-carboxylate 1-oxide"
Guide ID: TSD-411-S Topic: Troubleshooting Boc Deprotection of tert-butyl thiomorpholine-4-carboxylate 1-oxide Prepared by: Senior Application Scientist Team
Introduction: Navigating the Specific Challenges of a Sensitive Substrate
The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile removal.[1] However, when applied to complex heterocyclic systems such as tert-butyl thiomorpholine-4-carboxylate 1-oxide, the deprotection step can become a significant challenge. The presence of the sulfoxide moiety introduces a layer of chemical sensitivity that standard, aggressive deprotection protocols may not account for.
This guide provides a structured, in-depth approach to troubleshooting common issues encountered during this specific transformation. It moves beyond generic advice to address the nuanced interplay between the Boc group, the thiomorpholine sulfoxide ring, and various acidic reagents, empowering researchers to optimize their reaction conditions for maximum yield and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My standard deprotection with TFA in DCM is resulting in a low yield and multiple unidentified byproducts. What is the likely cause?
A1: The primary suspect is the acid-sensitivity of the thiomorpholine 1-oxide ring system under the harsh conditions of neat or highly concentrated trifluoroacetic acid (TFA). While TFA is highly effective for cleaving the Boc group, its strong, non-nucleophilic nature can promote undesired side reactions with sensitive functional groups.
Causality Explained:
-
Ring Instability: The sulfoxide group can be protonated under strongly acidic conditions, potentially leading to Pummerer-type rearrangements or ring-opening pathways, especially if trace amounts of activating agents are present.
-
tert-Butyl Cation Reactivity: The standard Boc deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[2] In the absence of an effective scavenger, this highly reactive electrophile can alkylate any available nucleophilic site on your starting material or product, including the sulfoxide oxygen or the aromatic rings of solvents or other molecules.[3] This leads to byproducts with an additional mass of +56 amu.
You are likely observing a combination of product degradation and side-product formation. A move to milder conditions is strongly recommended.
Q2: The deprotection reaction is stalled and incomplete, even after several hours. How can I drive it to completion without causing degradation?
A2: An incomplete reaction indicates that the activation energy for deprotection is not being met under your current conditions, or that the acid is being consumed by other basic sites. Simply increasing the concentration of a strong acid like TFA may exacerbate the degradation issues discussed in Q1.
Troubleshooting Steps & Logic:
-
Verify Reagent Quality: Ensure your acid and solvent are anhydrous. Water can reduce the effective acidity of the medium, slowing the deprotection.[4]
-
Increase Temperature Judiciously: Gently warming the reaction (e.g., to 40-50°C) can sometimes be sufficient to complete the reaction when using milder acids like HCl in dioxane. Monitor carefully by TLC or LC-MS to ensure degradation does not become the primary pathway.
-
Switch to a Different Acid System: If milder conditions are too slow, a system like 4M HCl in dioxane is often an excellent alternative to TFA.[5] It is a strong acid but generally considered less harsh than TFA, offering a better balance between reactivity and selectivity.[6]
The following workflow provides a logical sequence for troubleshooting an incomplete reaction.
Caption: A workflow for addressing incomplete Boc deprotection reactions.
Q3: What are the best practices for minimizing side reactions, specifically alkylation by the tert-butyl cation?
A3: The use of "scavengers" is critical. Scavengers are nucleophilic reagents added to the reaction mixture to trap the electrophilic tert-butyl cations as they are formed, preventing them from reacting with your molecule of interest.[7]
Mechanism of Scavenging: The tert-butyl cation is generated, and instead of alkylating the desired product (Pathway B), it is intercepted by a scavenger molecule (Pathway A), rendering it harmless.
Caption: Desired scavenging pathway (A) vs. undesired alkylation (B).
Recommended Scavenger Systems:
| Scavenger(s) | Typical Concentration (v/v) | Mechanism & Use Case | Reference |
| Water (H₂O) | 2.5 - 5% | Traps tert-butyl cations to form tert-butanol. Simple and effective, but can slow the reaction. | [8] |
| Triisopropylsilane (TIS) | 2.5 - 5% | A reductive scavenger that traps cations via hydride transfer, forming isobutane. Excellent general-purpose scavenger. | [8] |
| Anisole | 5% | An aromatic scavenger that undergoes Friedel-Crafts alkylation. Particularly useful for protecting tryptophan and methionine residues in peptide synthesis, and can be applied here to protect the thiomorpholine ring. | |
| Thioanisole | 5% | A sulfur-containing scavenger. While effective, it should be used with caution in this specific case, as it may lead to complex purification or interfere with the sulfoxide moiety. |
Recommendation: A cocktail of TFA/H₂O/TIS (95:2.5:2.5) is an excellent starting point for a clean, scavenged deprotection.
Optimized Experimental Protocols
Protocol 1: Mild Deprotection with 4M HCl in 1,4-Dioxane
This protocol is recommended as the first choice for this sensitive substrate, balancing reasonable reaction times with minimal degradation.[5]
-
Preparation: Dissolve tert-butyl thiomorpholine-4-carboxylate 1-oxide (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Reagent Addition: To the stirred solution, add a commercial solution of 4M HCl in 1,4-dioxane (4.0 - 5.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Isolation: The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in a minimal amount of water, cool in an ice bath, and basify slowly with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) to pH 8-9. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: Robust Deprotection using a Scavenged TFA Cocktail
Use this protocol when milder methods are too slow, but be aware that optimization of scavenger concentration may be required.
-
Preparation: In a round-bottom flask, prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS).
-
Reagent Addition: Cool the cleavage cocktail to 0°C in an ice bath. Separately, dissolve the tert-butyl thiomorpholine-4-carboxylate 1-oxide (1.0 eq) in a minimal amount of DCM (e.g., 2-3 mL) and add it to the cold TFA cocktail.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor closely by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Isolation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt. Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum. The free base can be obtained as described in Protocol 1.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017–24026. Available at: [Link]
-
Reddit r/Chempros Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate Discussion. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]
-
Smith, A. B., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Chemistry Stack Exchange Discussion. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
-
Scialdone, M. A., et al. (2016). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. Molecules, 21(9), 1218. Available at: [Link]
-
Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Frère, J. M., et al. (1978). Stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid. Biochemical Journal, 175(2), 725–728. Available at: [Link]
-
ResearchGate Discussion. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]
-
Pathak, T. P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1648–1657. Available at: [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Available at: [Link]
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- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Welcome to the technical support guide for the synthesis and yield optimization of Tert-butyl thiomorpholine-4-carboxylate 1-oxide. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate common challenges and maximize your synthetic success.
The oxidation of a thioether to a sulfoxide is a fundamental transformation, yet it presents significant challenges in selectivity and yield.[1] The primary difficulty lies in preventing over-oxidation to the corresponding sulfone, as the sulfoxide product is often more susceptible to oxidation than the starting thioether.[2] This guide provides a structured approach to troubleshooting and optimizing this delicate reaction.
Core Synthesis & Optimization Workflow
The following diagram outlines the general workflow for approaching the synthesis, from initial attempts to fine-tuned optimization.
Caption: General workflow for synthesis and optimization.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My reaction shows very low conversion or has not proceeded at all. What are the likely causes and solutions?
Answer: This is a common issue that typically points to a problem with the oxidizing agent or reaction conditions.
-
Causality: The most frequent culprit is the activity of the oxidizing agent, especially with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), which can degrade upon storage.[3] Commercial m-CPBA is often supplied at ~75-85% purity for safety, with the remainder being the inactive m-chlorobenzoic acid.[3][4]
-
Troubleshooting Steps:
-
Verify Oxidant Potency: Before use, it's prudent to determine the purity of your m-CPBA via iodometric titration.[4] If this is not feasible, use a fresh bottle from a reliable supplier.
-
Check Stoichiometry: For a starting point, use 1.05-1.1 equivalents of the oxidant. If you are using m-CPBA of questionable purity (~77%), you may need to adjust the amount to ~1.3 equivalents to ensure 1 full equivalent of active oxidant is present.
-
Increase Temperature Gradually: If the reaction is clean but stalled at 0°C (as monitored by TLC), allow it to slowly warm to room temperature. The thioether sulfur in this substrate is somewhat sterically hindered and electronically deactivated by the adjacent carboxylate group, which may necessitate slightly more forcing conditions than a simple dialkyl sulfide.
-
Question 2: My main product is the sulfone, or I have a difficult-to-separate mixture of sulfoxide and sulfone. How can I improve selectivity for the sulfoxide?
Answer: This is the central challenge of this synthesis. Over-oxidation occurs when the rate of oxidation of the product (sulfoxide) to the sulfone is competitive with the rate of oxidation of the starting material (thioether) to the sulfoxide.
-
Causality & Mechanism: The oxidation proceeds in two steps. Controlling the reaction to stop at the sulfoxide stage is key.
Caption: Stepwise oxidation of the thioether.
To maximize the sulfoxide, conditions must be chosen to make the first reaction rate (k₁) significantly faster than the second (k₂).
-
Optimization Strategies:
-
Temperature Control: This is the most critical parameter. Perform the reaction at low temperatures. Start at 0°C, but if over-oxidation is still observed, move to -20°C, -40°C, or even -78°C (dry ice/acetone bath).
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the oxidant, favoring the more reactive thioether over the sulfoxide.[5]
-
Precise Stoichiometry: Use no more than 1.0 to 1.05 equivalents of a high-purity oxidant. An excess of oxidant will inevitably lead to sulfone formation.
-
Question 3: Which oxidizing agent and solvent system should I choose? A comparison.
Answer: The choice of oxidant is critical for success and depends on scale, safety considerations, and desired workup.
-
Expertise & Experience: While m-CPBA is the classic choice, Oxone® offers significant advantages in handling and workup, making it an excellent alternative. Hydrogen peroxide is a green option but often requires careful catalyst screening.[6]
| Oxidant | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| m-CPBA | Dichloromethane (DCM), Chloroform | -20 to 25 | High reactivity, good solubility.[7] | Shock-sensitive when pure[4], acidic byproduct requires basic wash for removal.[8] |
| Oxone® | Methanol/Water, Acetone/Water | 0 to 25 | Stable solid, inexpensive, "green" byproducts (sulfates), simple workup.[9] | Can be less selective with complex substrates, requires biphasic or protic solvent system.[1] |
| H₂O₂ | Acetic Acid, Methanol | 0 to 50 | Inexpensive, environmentally benign. | Often requires a catalyst (e.g., Na₂WO₄, MeReO₃), can be slow, risk of performic acid formation.[5][6] |
| NaIO₄ | Methanol/Water | 0 to 25 | High selectivity for sulfoxides. | Stoichiometric inorganic waste. |
-
Authoritative Grounding: The use of Oxone® (potassium peroxomonosulfate) is a well-established, powerful method for various oxidations, including the conversion of sulfides to sulfones and, with careful control, to sulfoxides.[9][10] Similarly, m-CPBA is a classic reagent for delivering an oxygen atom to nucleophilic substrates like thioethers.[4][11]
Question 4: How do I effectively monitor the reaction and purify the final product?
Answer: Careful monitoring and a well-planned purification strategy are essential.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the most convenient method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting thioether will be the least polar spot (highest Rf). The sulfoxide product will be significantly more polar (lower Rf), and the sulfone byproduct will be the most polar (lowest Rf). Stain with potassium permanganate, which will react with all three sulfur-containing species.
-
-
Workup Procedure (for m-CPBA):
-
Upon reaction completion (disappearance of starting material on TLC), quench any excess oxidant by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for 15-20 minutes.
-
Dilute the reaction with more DCM and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times to remove m-chlorobenzoic acid) and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography: This is the most reliable method for separating the sulfoxide from the sulfone and any remaining starting material. Use a silica gel column and a gradient elution, starting with a low polarity eluent (e.g., 20% EtOAc/Hexanes) and gradually increasing the polarity.
-
Recrystallization: If the crude product is of high purity (>90%), recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol may yield highly pure material.
-
Detailed Experimental Protocol (Optimized)
This protocol is based on the use of m-CPBA, emphasizing controlled conditions to maximize yield and selectivity.
Reagents & Equipment:
-
Tert-butyl thiomorpholine-4-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel or syringe pump
-
Low-temperature bath (ice/water or dry ice/acetone)
Procedure:
-
Dissolve Tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve m-CPBA (1.05 eq based on 100% purity; adjust for actual purity) in DCM.
-
Add the m-CPBA solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitor the reaction progress by TLC every 15-20 minutes. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer. Wash the organic layer two more times with saturated NaHCO₃ solution, followed by one wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
References
- Wang, M., Wang, W., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- Hernández-Ortega, S., et al. (2013). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/18/3/2888]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [URL: https://iopscience.iop.org/article/10.1088/1755-1315/252/2/022085]
- BLD Pharm. (n.d.). tert-Butyl thiomorpholine-4-carboxylate 1-oxide. [URL: https://www.bldpharm.com/products/278788-74-2.html]
- Chemistry Steps. (n.d.). Reactions of Thiols. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]
- Merck & Co. (1999). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. European Patent EP0902781B1. [URL: https://patents.google.
- Reddit User Discussion. (2023). Does tert-butyl alcohol oxidize when added with chromate solution? r/HomeworkHelp. [General chemistry discussion context]
- Evans, M. (2019). 04.07 Thioethers. YouTube. [URL: https://www.youtube.
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/]
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [URL: https://www.organic-chemistry.
- ResearchGate. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [URL: https://www.researchgate.
- Reddit User Discussion. (2022). Chemoselective thioether oxidation. r/Chempros.
- Erowid. (n.d.). m-CHLOROPERBENZOIC ACID. [URL: https://erowid.org/archive/rhodium/chemistry/mcpba.html]
- Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. [URL: https://www.organic-chemistry.
- ResearchGate. (2019). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. [URL: https://www.researchgate.
- ResearchGate. (2007). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. [URL: https://www.researchgate.net/publication/225804560_Selective_oxidation_of_thioethers_to_sulfoxides_with_molecular_oxygen_mediated_by_rhodiumIII-dimethylsulfoxide_complexes]
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/selective-oxidation-of-organosulphides-using-m-cpba-as-oxidant.pdf]
- Lu, C., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03328]
- Fernández, I., & Khiar, N. (2008). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. [General reference for sulfoxide synthesis]
- Travis, B. R., et al. (2003). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr0004416]
- VanRheenen, V., et al. (1976). cis-1,2-Dihydroxy-1,2-dihydro-naphthalene. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0342]
- Kumar, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, Royal Society of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161244/]
- ResearchGate. (2019). Oxidation of thiols to sulphonic acids using oxone chemistry. [URL: https://www.researchgate.net/figure/Oxidation-of-thiols-to-sulphonic-acids-using-oxone-chemistry_fig17_334863371]
- Li, Y., et al. (2016). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc07689k]
- PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11435389]
- Wzorek, A., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cs/c7cs00670h]
- Ashenhurst, J. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reagent-guide/meta-chloroperoxybenzoic-acid-mcpba/]
- Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [URL: https://scs.illinois.edu/system/files/inline-files/2008_04_24_AY_Lit_Sem.pdf]
- University of Rochester. (n.d.). Workup: mCPBA Oxidation. [URL: https://www.sas.rochester.edu/chm/resource/workup/mcpba.html]
- ResearchGate. (2012). Synthesis of Enantioenriched Sulfoxides. [URL: https://www.researchgate.net/publication/279188812_Synthesis_of_Enantioenriched_Sulfoxides]
- Weires, A. G., et al. (2019). Allylic Oxidation of Unactivated Alkenes with a User-Friendly Dirhodium Catalyst. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0300]
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. [URL: https://www.organic-chemistry.
- Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [URL: https://www.organic-chemistry.
- ResearchGate. (2024). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. [URL: https://www.researchgate.
- Kusz, N., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6533]
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Technical Support Center: Purification of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl thiomorpholine-4-carboxylate 1-oxide. The following sections detail the identification and removal of common impurities, ensuring the high purity required for downstream applications.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of Tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Q1: I have a mixture of my desired sulfoxide, the starting thioether, and what I suspect is the sulfone. How can I separate these compounds?
A1: This is a classic challenge in oxidation reactions of thioethers. The polarity differences between the starting material (less polar), the desired sulfoxide (more polar), and the over-oxidized sulfone (most polar) are the key to their separation.
-
Expertise & Experience: The choice of purification technique depends on the scale of your reaction and the relative amounts of each component. For small-scale purifications (mg to g), flash column chromatography is typically the most effective method. For larger scales, recrystallization might be more practical if a suitable solvent system can be identified.
-
Trustworthiness: Before committing to a large-scale purification, it is crucial to perform a small-scale analytical test, such as Thin Layer Chromatography (TLC), to determine the optimal separation conditions.[1] This will validate your chosen solvent system and stationary phase.
Q2: I'm observing degradation of my sulfoxide product during silica gel column chromatography. What is happening and how can I prevent it?
A2: The degradation of sulfoxides on silica gel is a known issue and is often attributed to the acidic nature of the silica surface, which can catalyze decomposition or rearrangement reactions.[2][3]
-
Expertise & Experience: To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent), and then packing the column with this slurry. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be a good solution.[2] For particularly sensitive sulfoxides, reverse-phase chromatography (C18 silica) offers a non-acidic environment and separates compounds based on hydrophobicity.[2]
-
Trustworthiness: A simple way to test for on-plate degradation is to perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent system. If new spots appear that are not on the diagonal, it indicates that your compound is not stable on the stationary phase.[3]
Q3: My NMR spectrum shows a peak corresponding to a deprotected amine. What could have caused the loss of the Boc group?
A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[4][5]
-
Expertise & Experience: The loss of the Boc group can occur during the reaction work-up if acidic conditions are used (e.g., an acidic wash to remove a basic reagent) or during purification on silica gel, due to its inherent acidity.
-
Trustworthiness: To avoid this, use a neutral or basic work-up. For example, wash the organic layer with a saturated sodium bicarbonate solution. During chromatography, as mentioned in Q2, consider using neutralized silica gel or an alternative stationary phase like alumina.
Q4: I am struggling to find a good solvent system for the recrystallization of my sulfoxide. What are some general guidelines?
A4: Finding the right recrystallization solvent is often an empirical process, but some principles can guide your choices. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Expertise & Experience: For sulfoxides, which are relatively polar, a binary solvent system is often effective. This typically involves a more polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or ethanol) and a less polar solvent in which it is insoluble (e.g., hexanes, heptane, or diethyl ether).[6] Start by dissolving your crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes cloudy. Then, allow it to cool slowly.
-
Trustworthiness: A systematic approach to solvent screening with small amounts of your product will save time and material. Test the solubility of a few milligrams of your compound in various solvents at room temperature and upon heating.
Purification Workflow
The following diagram illustrates a general workflow for the purification of Tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Caption: A general workflow for the purification of Tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Comparison of Purification Techniques
The table below summarizes the advantages and disadvantages of different purification methods for Tert-butyl thiomorpholine-4-carboxylate 1-oxide.
| Purification Technique | Target Impurities | Advantages | Disadvantages |
| Flash Column Chromatography (Silica Gel) | Starting thioether, sulfone, polar byproducts | High resolution for complex mixtures.[7][8] | Potential for product degradation on acidic silica.[2][3] |
| Flash Column Chromatography (Alumina) | Starting thioether, sulfone | Good for acid-sensitive compounds.[2] | Can have different selectivity compared to silica. |
| Recrystallization | Less soluble impurities | Scalable, cost-effective for large quantities. | Finding a suitable solvent can be challenging; may not remove all impurities effectively.[6] |
| Reverse-Phase Chromatography | Non-polar impurities | Excellent for polar compounds, avoids acidic conditions.[2] | More expensive stationary phase and solvents. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of Tert-butyl thiomorpholine-4-carboxylate 1-oxide using flash column chromatography on silica gel.
1. Preparation of the Eluent and TLC Analysis:
-
Start with a relatively non-polar eluent system, such as 30% ethyl acetate in hexanes, and gradually increase the polarity.
-
Perform TLC analysis of the crude product to determine an appropriate eluent system that gives good separation between the starting material, the product, and the sulfone. The desired sulfoxide should have an Rf value of approximately 0.2-0.4 for optimal separation.
2. Column Packing:
-
Select a column of an appropriate size for the amount of crude material to be purified.
-
Dry pack the column with silica gel.
-
Wet the column with the initial, less polar eluent.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 30% to 50% ethyl acetate in hexanes) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Tert-butyl thiomorpholine-4-carboxylate 1-oxide.
References
-
PubChem. tert-Butyl morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Combourieu, B., Poupin, P., Besse, P., Sancelme, M., Veschambre, H., Truffaut, N., & Delort, A. M. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433–442. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
-
Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. National Institutes of Health. [Link]
-
How can i purify N-oxides on column chromatography? ResearchGate. [Link]
-
Gamba-Sánchez, D. (2018). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molbank, 2018(4), M1022. [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
Optimization of Shono oxidation protocol for the Boc-morpholine 1 a as a model substrate. ResearchGate. [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]
-
tert-Butyl Hydroperoxide Promoted the Reaction of Quinazoline-3-oxides with Primary Amines Affording Quinazolin-4(3H)-ones. Organic Chemistry Portal. [Link]
-
Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
-
Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. National Institutes of Health. [Link]
-
Preparation of α-Amino Acids via Ni-Catalyzed Reductive Vinylation and Arylation of α-Pivaloyloxy Glycine. Synfacts, 12(08), 843. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Preprints.org. [Link]
-
tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. [Link]
-
A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. National Institutes of Health. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Royal Society of Chemistry. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. PubChem. [Link]
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Navigating the Oxidation of Thiomorpholine: A Technical Guide to Selectively Synthesizing Sulfoxides and Sulfones
For Immediate Release
Technical Support Center
Topic: Managing Over-oxidation to Sulfone in Thiomorpholine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of thiomorpholine derivatives, with a specific focus on controlling the oxidation of the sulfur atom to selectively yield either the thiomorpholine-S-oxide (sulfoxide) or the thiomorpholine-1,1-dioxide (sulfone).
Introduction: The Critical Role of Controlled Oxidation
Thiomorpholine and its oxidized derivatives are key structural motifs in a multitude of pharmacologically active compounds. The ability to selectively oxidize the sulfur atom to either the sulfoxide or the sulfone is paramount, as the oxidation state can dramatically influence the molecule's biological activity, solubility, and metabolic stability. However, this seemingly straightforward transformation is often plagued by a lack of selectivity, leading to over-oxidation and the formation of undesired sulfone byproducts when the sulfoxide is the target, or incomplete oxidation when the sulfone is desired. This guide will equip you with the knowledge and practical strategies to master this critical synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary goal is to synthesize thiomorpholine-S-oxide, but I'm consistently seeing the formation of the sulfone as a major byproduct. How can I prevent this over-oxidation?
A1: Over-oxidation is the most common challenge when targeting the sulfoxide. The key is to carefully control the reaction conditions to favor the formation of the mono-oxidized product. Here are several critical parameters to consider:
-
Choice of Oxidizing Agent: Not all oxidizing agents are created equal. For selective sulfoxide formation, you need a reagent that is reactive enough to oxidize the sulfide but not so powerful that it rapidly converts the sulfoxide to the sulfone.
-
Hydrogen Peroxide (H₂O₂): This is a green and cost-effective oxidant. However, its reactivity needs to be modulated. Using H₂O₂ in combination with a catalyst can provide excellent selectivity. For instance, a transition-metal-free approach using hydrogen peroxide in glacial acetic acid has been shown to be highly selective for sulfoxide formation.[1]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used oxidant, but it can be prone to over-oxidation if not carefully controlled. Using a slight excess (typically 1.0-1.1 equivalents) is crucial.
-
Sodium Periodate (NaIO₄): Often used for selective oxidation to sulfoxides. It is a milder oxidant compared to permanganate.
-
Oxone® (Potassium Peroxymonosulfate): The selectivity of Oxone® can be solvent-dependent. In some cases, using ethanol as a solvent can favor the formation of sulfoxides.
-
-
Stoichiometry is Key: This is arguably the most critical factor. For the synthesis of the sulfoxide, you should use a stoichiometric amount of the oxidizing agent, or a very slight excess (e.g., 1.05 equivalents). Using a larger excess will almost certainly lead to the formation of the sulfone.
-
Reaction Temperature: Lowering the reaction temperature is a classic strategy to improve selectivity. The oxidation of the sulfoxide to the sulfone generally has a higher activation energy than the oxidation of the sulfide to the sulfoxide. By running the reaction at 0 °C or even lower, you can significantly slow down the second oxidation step.
-
Slow Addition of the Oxidant: Instead of adding the oxidizing agent all at once, a slow, dropwise addition gives you better control over the reaction. This maintains a low instantaneous concentration of the oxidant, minimizing the chance of the newly formed sulfoxide reacting further.
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed to prevent the over-oxidation of the desired sulfoxide.
Q2: I'm trying to synthesize thiomorpholine-1,1-dioxide (the sulfone). My reaction is sluggish and often results in a mixture of the starting material, the sulfoxide, and the desired sulfone. How can I drive the reaction to completion?
A2: To ensure complete oxidation to the sulfone, you need to employ more forcing conditions compared to the sulfoxide synthesis.
-
Choice of Oxidizing Agent:
-
Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent that is very effective for converting sulfides to sulfones. A combination of KMnO₄ and CuSO₄·5H₂O in acetonitrile and water has been reported for the rapid oxidation of thioglycosides to their corresponding sulfones.[2]
-
Hydrogen Peroxide (H₂O₂): In this case, you would use a larger excess of H₂O₂ (typically 2.2-3.0 equivalents or more) and often at a higher temperature or with a catalyst that promotes the formation of the sulfone. A patent describes the use of hydrogen peroxide to oxidize a 4-benzyl-thiomorpholine to the corresponding sulfone.[3]
-
m-CPBA: Using a larger excess of m-CPBA (e.g., 2.2-2.5 equivalents) and allowing for a longer reaction time or a higher temperature will favor the formation of the sulfone.
-
-
Reaction Temperature: Increasing the reaction temperature (e.g., to room temperature or gentle heating) will accelerate both oxidation steps, ensuring the complete conversion of the intermediate sulfoxide to the final sulfone.
-
Sufficient Reaction Time: Ensure the reaction is allowed to proceed long enough for the complete conversion. Again, diligent reaction monitoring is essential.
Q3: How can I effectively monitor the progress of my thiomorpholine oxidation reaction and distinguish between the starting material, the sulfoxide, and the sulfone?
A3: Accurate and timely reaction monitoring is crucial for achieving the desired product selectivity. Here are the recommended techniques:
-
Thin Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring.
-
General Principle: The polarity of the three compounds increases with the oxidation state: thiomorpholine (least polar) < thiomorpholine-S-oxide < thiomorpholine-1,1-dioxide (most polar).
-
Expected Results: On a silica gel TLC plate, the sulfone will have the lowest Rf value, the sulfoxide will have an intermediate Rf, and the starting thiomorpholine will have the highest Rf.
-
Visualization: The spots can be visualized using a potassium permanganate stain, which reacts with the oxidizable sulfur compounds, or by charring with a phosphomolybdic acid solution.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both qualitative and quantitative analysis of the reaction mixture.
-
¹H NMR: The protons on the carbons adjacent to the sulfur atom (the α-protons) are particularly informative. As the sulfur is oxidized, the electron-withdrawing effect of the oxygen atoms causes a significant downfield shift of these protons.
-
Thiomorpholine: The α-protons typically appear as a multiplet around 2.5-2.6 ppm in CDCl₃.[5]
-
Thiomorpholine-S-oxide: Expect the α-protons to shift downfield.
-
Thiomorpholine-1,1-dioxide: A further downfield shift of the α-protons is expected.
-
-
¹³C NMR: The α-carbons will also experience a downfield shift upon oxidation. For thiomorpholine, the α-carbon signal is around 28.3 ppm in CDCl₃.[5]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for monitoring the disappearance of the starting material and the appearance of the products, confirmed by their respective mass-to-charge ratios. A study on thiomorpholine synthesis utilized LC-MS to monitor the reaction progress.[6][7]
| Compound | Relative Polarity | Expected TLC Rf | Key ¹H NMR Signal (α-protons) |
| Thiomorpholine | Low | High | ~2.5-2.6 ppm |
| Thiomorpholine-S-oxide | Medium | Medium | Downfield shift from thiomorpholine |
| Thiomorpholine-1,1-dioxide | High | Low | Furthest downfield shift |
Q4: My oxidation reaction with m-CPBA is complete, but I'm having trouble removing the m-chlorobenzoic acid byproduct during workup. What's the best way to purify my product?
A4: The removal of m-chlorobenzoic acid is a common issue. Here is a recommended workup procedure:
-
Quench Excess m-CPBA: If you suspect residual m-CPBA, cool the reaction mixture and quench it by adding a reducing agent like a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir until a test with starch-iodide paper indicates the absence of peroxides.
-
Basic Wash: After quenching, perform a series of washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic m-chlorobenzoic acid, forming its water-soluble sodium salt, which will be extracted into the aqueous layer.
-
Brine Wash: Follow the basic washes with a wash with saturated aqueous sodium chloride (brine) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: If the benzoic acid byproduct is still present, it can usually be easily removed by flash column chromatography on silica gel, as it is significantly more polar than the thiomorpholine and often the sulfoxide.[8]
Experimental Protocols
Protocol 1: Selective Oxidation of Thiomorpholine to Thiomorpholine-S-oxide with Hydrogen Peroxide
This protocol is based on a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in a transition-metal-free system.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq) in glacial acetic acid. Cool the flask to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent and visualizing with a permanganate stain). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite. Then, neutralize the acetic acid by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Oxidation of Thiomorpholine to Thiomorpholine-1,1-dioxide with Potassium Permanganate
This protocol is adapted from a general procedure for the oxidation of sulfides to sulfones.[2]
-
Reaction Setup: Dissolve thiomorpholine (1.0 eq) in a mixture of acetonitrile and water in a round-bottom flask with a magnetic stir bar.
-
Addition of Oxidant: In a separate flask, prepare a solution of potassium permanganate (2.2 eq) and copper(II) sulfate pentahydrate (catalytic amount) in water. Add this solution dropwise to the stirred thiomorpholine solution at room temperature. An exotherm may be observed, so cooling may be necessary for larger scale reactions.
-
Reaction Monitoring: The reaction is often rapid, as indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. Monitor by TLC to confirm the complete conversion of the starting material and the sulfoxide intermediate.
-
Workup: Once the reaction is complete, quench any excess permanganate by adding a small amount of a saturated aqueous solution of sodium bisulfite until the purple color disappears.
-
Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with acetonitrile.
-
Extraction and Purification: Concentrate the filtrate to remove the acetonitrile. Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfone, which can be purified by recrystallization or column chromatography.
Visualizing the Oxidation Pathway and Troubleshooting
Oxidation Pathway of Thiomorpholine
Caption: Oxidation states of thiomorpholine.
Troubleshooting Workflow for Over-oxidation
Caption: Troubleshooting over-oxidation issues.
References
- Ali, M. H., Kriedelbaugh, D., & Wencewicz, T. (2007). Oxidation of sulfides to sulfoxides with a catalytic amount of ceric ammonium nitrate reagent supported on silica gel has been achieved using stoichiometric sodium bromate as the primary oxidant. Synthesis, 2007(22), 3507-3511.
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Luther, G. W., Findlay, A. J., & Laurenzi, I. J. (2011). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 2, 62. [Link]
-
USP Technologies. (n.d.). Sulfide Oxidation Using Hydrogen Peroxide. Retrieved from [Link]
-
Luther, G. W., Findlay, A. J., & Laurenzi, I. J. (2011). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 2, 62. [Link]
-
Wang, Y., Liu, H., Li, Y., Zhang, X., & Wang, J. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3395. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
-
Drabowicz, J., & Mikołajczyk, M. (1984). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Synthesis, 1984(1), 32-34. [Link]
- Kumar, P., & Kumar, R. (2005). Fast oxidation of thioglycosides to glycosyl sulfones using KMnO4/CuSO4· 5H2O under neutral reaction conditions. Tetrahedron Letters, 46(18), 3237-3239.
- Tong, R. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
- Pérez-Fontes, G., Gock, E., & Kaden, A. (2014). Thermoanalytical Study on the Oxidation of Sulfide Minerals at High Temperatures. Metallurgical and Materials Transactions B, 45(5), 1636-1647.
-
Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation. Retrieved from [Link]
- Reddy, K. S., & Kumar, V. P. (2019). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.
- The Royal Society of Chemistry. (2019). Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes.
- Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) is an efficient promoter for the oxidation of sulfides and deoxygenation of sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213.
- Ashenhurst, J. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
- Frontier, A. (n.d.). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry.
- CN103910658A - Method of oxidizing thioether to sulfone - Google P
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- WO2004083468A1 - Method for preventing oxidation of sulfide minerals in sulfide ore - Google P
- EPFL. (n.d.).
- Biosynth. (n.d.). Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493.
- Reddit. (2023, December 18). How to remove large excess of mCPBA? r/Chempros.
- Kupwade, R. V., & Shinde, P. V. (2019). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 11(1), 58-61.
- Karami, B., & Montazerozohori, M. (2005). Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxi. Turkish Journal of Chemistry, 29(5), 539-544.
- ACD/Labs. (2008, May 6).
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 4. epfl.ch [epfl.ch]
- 5. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Improving Diastereoselectivity with Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Welcome to the technical support guide for tert-butyl thiomorpholine-4-carboxylate 1-oxide. This document is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral auxiliary to achieve high levels of diastereoselectivity in their synthetic routes. Here, we address common questions, provide detailed experimental protocols, and offer a troubleshooting guide to help you navigate challenges and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reagent's mechanism, properties, and application.
Q1: What is tert-butyl thiomorpholine-4-carboxylate 1-oxide and how does it induce diastereoselectivity?
A1: Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Its effectiveness stems from the stereogenic sulfur center, which is conformationally stable.[1] The key structural features—a bulky tert-butyl group, a Lewis basic sulfoxide oxygen, and a rigid thiomorpholine ring—work in concert to create a highly organized and sterically hindered transition state. This arrangement effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the opposite, less hindered face, resulting in the preferential formation of one diastereomer.[1]
Q2: What are the key structural features responsible for its effectiveness?
A2: The efficacy of this auxiliary is not due to a single feature but a combination of synergistic effects:
-
Stereogenic Sulfur Center: The sulfur atom, bonded to four different groups (the lone pair, oxygen, and two carbon atoms of the ring), is a stable stereocenter.[1]
-
Bulky Tert-butyl Group: This group provides significant steric hindrance, which is the primary factor in differentiating the two faces of the reactive species.[1] Its presence enhances the stability of the sulfinyl group.[2]
-
Sulfoxide Oxygen: The oxygen atom is a powerful Lewis base that can chelate to metal cations (e.g., Li⁺ from LDA or Mg²⁺ from a Grignard reagent), helping to form a rigid, chair-like six-membered transition state. This chelation locks the conformation and enhances facial bias.[1]
-
Boc-Protected Thiomorpholine Ring: The cyclic structure provides a rigid scaffold, minimizing conformational flexibility and further organizing the transition state for predictable stereochemical outcomes. The Boc (tert-butyloxycarbonyl) group offers protection to the nitrogen and influences the overall solubility and electronic properties.
Q3: What types of reactions is this auxiliary best suited for?
A3: This auxiliary is particularly effective in reactions that proceed through a metal-chelated transition state where facial bias can be exerted on a prochiral center. Prime examples include:
-
Diastereoselective aldol additions.
-
Alkylations of enolates.
-
Conjugate additions (Michael additions).
-
Diastereoselective reductions of β-keto sulfoxides.[1]
Q4: How should I handle and store this reagent?
A4: Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a sulfoxide, which is generally stable at room temperature.[1] However, for long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place, protected from light. As with most fine chemicals, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent slow oxidation or degradation.
Q5: How do I determine the diastereomeric excess (d.e.) of my product?
A5: The most common and reliable method for determining diastereomeric excess is high-field ¹H NMR spectroscopy.[3] Diastereomers are distinct compounds with different physical properties, and thus, their corresponding protons will have slightly different chemical shifts in the NMR spectrum. By integrating the signals unique to each diastereomer, you can calculate the ratio and, consequently, the d.e. In some cases, chiral HPLC or SFC (Supercritical Fluid Chromatography) may also be used, especially after the auxiliary has been cleaved.[4][5]
Section 2: Experimental Protocols & Methodologies
These protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific substrate and reaction.
Protocol 2.1: General Procedure for a Diastereoselective Aldol Reaction
This protocol describes the formation of a lithium enolate from an N-acyl derivative of the auxiliary, followed by reaction with an aldehyde.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-acylated tert-butyl thiomorpholine-4-carboxylate 1-oxide derivative (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or titrated) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a yellow/orange color.
-
Aldehyde Addition: Add a solution of the desired aldehyde (1.2 equiv) in anhydrous THF dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours.
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
Protocol 2.2: Cleavage of the Auxiliary
After the diastereoselective reaction, the auxiliary must be removed to yield the desired chiral product. Reductive cleavage is a common method.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified aldol adduct (1.0 equiv) from Protocol 2.1 in methanol (MeOH, ~0.1 M).
-
Catalyst Addition: Add a slurry of Raney Nickel (Ra-Ni, ~5-10 equiv by weight) in methanol. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the chiral alcohol.
Protocol 2.3: Determination of Diastereomeric Excess by ¹H NMR Spectroscopy
-
Sample Prep: Prepare a clean, dry NMR tube with a well-resolved spectrum of the purified product from Protocol 2.1.
-
Signal Identification: Identify one or more well-separated proton signals that are unique to each diastereomer. Often, protons alpha to the newly formed stereocenter or on the auxiliary itself will show distinct chemical shifts and/or coupling patterns.
-
Integration: Carefully integrate the area of the identified signal for the major diastereomer (A_major) and the minor diastereomer (A_minor).
-
Calculation: Use the following formula to calculate the diastereomeric excess:
-
d.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common problems in a question-and-answer format.
Q: My reaction shows low or no diastereoselectivity. What should I do?
A: This is a common issue that can often be resolved by systematically evaluating reaction parameters.
-
Potential Cause 1: Incorrect Temperature. Stereoselective reactions are often under kinetic control. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Solution: Ensure your reaction is maintained at -78 °C or even lower if possible. Verify your thermometer's accuracy.
-
-
Potential Cause 2: Suboptimal Solvent. The solvent plays a crucial role in the chelation and organization of the transition state.
-
Solution: THF is generally the best choice for its ability to solvate lithium cations. If results are poor, consider other ethereal solvents like 2-methyl-THF. Avoid coordinating solvents that can disrupt the chelation.
-
-
Potential Cause 3: Impure Reagents. Water or other impurities can interfere with the lithium enolate and the chelated transition state.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure your LDA is fresh and properly titrated. Purify the starting materials (acyl-auxiliary and aldehyde) before use.
-
-
Potential Cause 4: Incorrect Base/Counterion. The nature of the metal counterion is critical for forming the rigid six-membered transition state.
-
Solution: Lithium bases (LDA, LiHMDS) are typically optimal. Using sodium or potassium bases (NaHMDS, KHMDS) will lead to different, often less-organized, transition states and lower selectivity.
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision tree for troubleshooting low diastereoselectivity.
Q: My reaction yield is low, even though the starting material is consumed. What's happening?
A: Low yield with complete consumption of starting material often points to product degradation or side reactions.
-
Potential Cause 1: Product Instability during Workup. The aldol product might be unstable to the acidic quench (NH₄Cl) or silica gel chromatography.
-
Solution: Try a milder quench, such as saturated sodium bicarbonate (NaHCO₃) solution. Consider using deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) for chromatography.
-
-
Potential Cause 2: Retro-Aldol Reaction. If the reaction is allowed to warm too quickly or for too long before quenching, the retro-aldol reaction can occur, leading back to the enolate and aldehyde.
-
Solution: Quench the reaction at -78 °C and ensure the workup is performed promptly.
-
-
Potential Cause 3: Epimerization. The proton alpha to the carbonyl in the product can be acidic. If the conditions are not carefully controlled, epimerization at this center can occur, leading to a mixture of diastereomers and potentially complicating purification.
-
Solution: Use a mild, slightly acidic quench and avoid exposure to strong acids or bases during workup and purification.
-
Q: I'm having difficulty cleaving the auxiliary from my product.
A: Cleavage can sometimes be substrate-dependent.
-
Potential Cause 1: Catalyst Poisoning or Deactivation. Traces of sulfur compounds can poison certain catalysts. Raney Nickel can also vary in activity.
-
Solution: Use a fresh, high-activity batch of Raney Nickel. Increase the catalyst loading. Ensure the substrate is highly pure before attempting the cleavage.
-
-
Potential Cause 2: Steric Hindrance. If the substrate is very bulky, it may hinder the approach of the reagent to the C-N bond.
-
Solution: Consider alternative reductive conditions. For example, using samarium iodide (SmI₂) or dissolving metal reductions (e.g., Na/Hg) might be more effective.
-
Q: My ¹H NMR spectrum is too complex, and I can't determine the d.e.
A: Overlapping signals can make d.e. determination challenging.
-
Solution 1: Use a Higher Field Magnet. A higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will provide better signal dispersion.
-
Solution 2: Add a Chiral Shift Reagent. Lanthanide-based chiral shift reagents can be added to the NMR sample.[6] They coordinate to the molecule and induce chemical shift changes, often separating previously overlapping signals of the two diastereomers.
-
Solution 3: Derivatization. React the product mixture with a chiral derivatizing agent, such as Mosher's acid chloride, to create new diastereomers that may have better-resolved signals in the ¹H or ¹⁹F NMR spectrum.[3]
Data Presentation: Effect of Solvent on Diastereoselectivity
The following table presents representative data on how solvent choice can impact the diastereoselectivity of an aldol reaction using the tert-butyl thiomorpholine-4-carboxylate 1-oxide auxiliary. This illustrates the importance of optimizing reaction conditions.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | THF | -78 | 95 : 5 | 88 |
| 2 | Et₂O | -78 | 90 : 10 | 85 |
| 3 | Toluene | -78 | 75 : 25 | 70 |
| 4 | CH₂Cl₂ | -78 | 60 : 40 | 65 |
| 5 | THF | -40 | 80 : 20 | 90 |
Data are illustrative and intended for optimization guidance.
Section 4: References
-
M. Mikołajczyk, J. Drabowicz, P. Kielbasinski, "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds," PMC - PubMed Central.
-
A. Young, "CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY," University of Illinois Chemistry Department, 2008.
-
T. Toru, C. Bolm, "Asymmetric Synthesis of Chiral Sulfoxides," Wiley-VCH, 2008.
-
G. S. Sankaran, S. Arumugan, S. Balasubramaniam, "Application of chiral sulfoxides in asymmetric synthesis," MedCrave online, 2018.
-
Y. Chen, "RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS," University of Illinois Chemistry Department, 2001.
-
A. M. P. Botelho, D. A. R. S. Latino, R. C. M. M. de Macedo, A. M. F. Oliveira, "Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids," National Institutes of Health, 2020.
-
F. Zinna, G. Pescitelli, L. Di Bari, "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide," University of Pisa, 2022.
-
A. M. P. Botelho, D. A. R. S. Latino, R. C. M. M. de Macedo, A. M. F. Oliveira, "Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids," Organic Chemistry Frontiers (RSC Publishing), 2020.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. arpi.unipi.it [arpi.unipi.it]
"stability of Tert-butyl thiomorpholine-4-carboxylate 1-oxide under acidic conditions"
Welcome to the technical support hub for tert-butyl thiomorpholine-4-carboxylate 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions concerning its stability and handling, particularly under acidic conditions. Our goal is to empower you with the scientific rationale behind our recommendations, ensuring the integrity and success of your experiments.
Section 1: Core Concepts & Stability Overview
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a bifunctional molecule featuring a Boc-protected amine and a cyclic sulfoxide. This unique combination presents both synthetic opportunities and challenges. The primary concern for users is the selective deprotection of the tert-butoxycarbonyl (Boc) group without compromising the integrity of the thiomorpholine S-oxide ring.
Under acidic conditions, two main transformations are possible:
-
Boc Deprotection (Desired Reaction): The acid-labile Boc group is designed to be removed under acidic conditions to liberate the secondary amine. This reaction is typically fast and efficient.
-
Sulfoxide-Mediated Side Reactions (Undesired): The sulfoxide moiety, while generally stable, can undergo reactions under certain acidic conditions, most notably the Pummerer rearrangement.
Fortunately, with carefully controlled conditions, the selective cleavage of the Boc group is highly achievable. The sulfoxide is remarkably stable to the standard conditions used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of tert-butyl thiomorpholine-4-carboxylate 1-oxide under acidic conditions.
Issue 1: Incomplete Boc Deprotection
Question: I've treated my tert-butyl thiomorpholine-4-carboxylate 1-oxide with acid, but my NMR/LC-MS analysis shows a significant amount of starting material remaining. What could be the cause?
Answer: Incomplete deprotection is a common issue and can usually be resolved by addressing one of the following factors:
-
Insufficient Acid Stoichiometry: The Boc deprotection mechanism is acid-catalyzed. While catalytic amounts are theoretically sufficient, in practice, a significant excess of a strong acid like TFA is often required to drive the reaction to completion in a reasonable timeframe.
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. It is advisable to monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allowing it to stir for a longer period (e.g., 4-6 hours) or a slight increase in temperature (e.g., to 40 °C) can be beneficial. However, be cautious with heating, as it may promote side reactions.
-
Presence of Water: While some aqueous acid preparations are used for Boc deprotection, the presence of excess water can hydrolyze the acid and reduce its effective concentration. For reactions in organic solvents like DCM, using anhydrous conditions is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Unexpected Byproducts
Question: After my deprotection reaction, I've isolated my desired product, but I also see significant impurities by LC-MS and NMR that I can't identify. What are the likely side reactions?
Answer: The formation of byproducts during Boc deprotection typically arises from two sources: the tert-butyl cation generated during the reaction, and less commonly, reactions involving the sulfoxide.
-
Alkylation by tert-butyl Cation: The cleavage of the Boc group generates a tert-butyl cation, a reactive electrophile.[1] This cation can alkylate any nucleophilic species present in the reaction mixture, including the deprotected amine product itself or electron-rich aromatic scavengers if used improperly. To mitigate this, scavengers are often employed. Triethylsilane (TES) is an excellent choice as it reacts with the tert-butyl cation to form the volatile isobutane and triethylsilyl trifluoroacetate. Water can also act as a scavenger.
-
Pummerer Rearrangement: This rearrangement is a potential side reaction for sulfoxides in the presence of an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA).[2] It is generally not a significant concern with TFA alone, especially at room temperature or below. The reaction involves the formation of an α-acyloxy thioether. If you suspect a Pummerer-type reaction, avoid the use of any acid anhydrides and maintain a low reaction temperature.
Mechanism of Boc Deprotection and Side Reactions:
Caption: Desired Boc deprotection pathway and potential side reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended standard conditions for Boc deprotection of tert-butyl thiomorpholine-4-carboxylate 1-oxide?
A1: For a clean and efficient deprotection, we recommend using a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature. A typical procedure involves stirring the substrate in the TFA/DCM mixture for 1-2 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
Q2: Is the sulfoxide group stable to these deprotection conditions?
A2: Yes, the thiomorpholine S-oxide moiety is generally stable to the conditions typically used for TFA-mediated Boc deprotection. The S=O bond is not readily cleaved by strong acids like TFA in the absence of other activating agents (like acid anhydrides).
Q3: Do I need to use a scavenger during the deprotection?
A3: While not always strictly necessary, the use of a scavenger is highly recommended to ensure the highest purity of the final product. The tert-butyl cation generated during the deprotection can lead to side reactions. Triethylsilane (TES, 1.1-1.5 equivalents) is an excellent scavenger that is compatible with most downstream applications.
Q4: Can I use other acids, such as HCl, for the deprotection?
A4: Yes, other strong acids like hydrogen chloride (HCl) in a non-nucleophilic organic solvent (e.g., 4M HCl in dioxane or diethyl ether) can also be used.[3] The choice of acid may depend on the solubility of your substrate and the desired salt form of the product. TFA is often preferred due to its volatility, which simplifies work-up.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The most convenient methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, the deprotected product will have a lower Rf value than the Boc-protected starting material due to its increased polarity. By NMR spectroscopy, the disappearance of the singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) is a clear indicator of deprotection.[4]
Section 4: Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for most applications and provides a clean deprotection of the thiomorpholine nitrogen.
-
Preparation: Dissolve tert-butyl thiomorpholine-4-carboxylate 1-oxide (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Scavenger (Recommended): Add triethylsilane (1.2 eq) to the stirred solution.
-
Addition of Acid: Add Trifluoroacetic Acid (TFA) (10-20 eq, typically a 20-50% v/v solution in DCM) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting residue can be co-evaporated with toluene or DCM (3x) to ensure complete removal of residual acid. The product is obtained as the TFA salt. If the free base is required, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.
Protocol 2: Monitoring Boc Deprotection by ¹H NMR
This protocol allows for real-time monitoring of the reaction progress.
-
Sample Preparation: In an NMR tube, dissolve a known amount of tert-butyl thiomorpholine-4-carboxylate 1-oxide in a deuterated solvent compatible with the acidic conditions (e.g., CDCl₃ or CD₂Cl₂).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. Note the integration of the tert-butyl singlet at approximately 1.4-1.5 ppm.
-
Initiate Reaction: Add a measured amount of TFA-d₁ to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Analysis: Monitor the decrease in the integration of the tert-butyl singlet relative to a stable internal standard or a signal from the thiomorpholine ring protons. The reaction is complete when the tert-butyl signal is no longer observed.[4]
Section 5: Data Summary
| Parameter | Recommended Condition | Rationale |
| Acid | Trifluoroacetic Acid (TFA) | Strong, volatile acid allowing for easy removal.[5] |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent, good solubility for substrate. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Scavenger | Triethylsilane (TES) | Effectively traps the tert-butyl cation, preventing alkylation.[6] |
| Monitoring | TLC, LC-MS, ¹H NMR | Provides reliable confirmation of reaction completion. |
References
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubMed Central. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
National Institutes of Health. (2019). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Retrieved from [Link]
-
ChemistryViews. (2023). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
YouTube. (2023). This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60! Retrieved from [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc Deprotection with Effective tert-butyl Cation Scavenging
Welcome to the technical support center dedicated to addressing a critical step in modern organic synthesis: the removal of the tert-butyloxycarbonyl (Boc) protecting group. While seemingly routine, acid-catalyzed Boc deprotection can be a source of significant challenges, primarily due to the formation of the highly reactive tert-butyl cation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, minimize side reactions, and ensure high-purity yields for your target molecules.
The Core Challenge: The Electrophilic tert-butyl Cation
Acid-mediated cleavage of the Boc group, most commonly with trifluoroacetic acid (TFA), proceeds via a mechanism that liberates a tert-butyl cation (t-Bu⁺)[1][2]. This carbocation is a potent electrophile that will readily react with any available nucleophile in the reaction mixture[2]. If not effectively neutralized, it can lead to a host of unwanted side products through alkylation of sensitive functional groups within your molecule of interest[1][3].
Caption: General mechanism of acid-catalyzed Boc deprotection.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding Boc deprotection and scavenger selection.
Q1: What are the primary side reactions observed during Boc deprotection?
A1: The most prevalent side reaction is the tert-butylation of nucleophilic functional groups by the liberated t-Bu⁺ cation[2]. In peptide synthesis, certain amino acid residues are particularly susceptible:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation[1].
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt[1].
-
Cysteine (Cys): The free thiol group is a prime target for alkylation[1][4].
-
Tyrosine (Tyr): The activated phenolic ring can undergo tert-butylation[1].
Other nucleophilic moieties, such as guanidino groups, thiols, and other electron-rich aromatic systems, are also at risk[1][3].
Q2: What are "scavengers" and how do they prevent these side reactions?
A2: Scavengers are nucleophilic compounds intentionally added to the deprotection reaction mixture[1]. They function by being more reactive towards the tert-butyl cation than the sensitive residues in your substrate. By rapidly "trapping" or quenching the carbocation, they prevent it from reacting with your molecule of interest[1][5][6].
Q3: How do I choose the right scavenger for my substrate?
A3: The choice of scavenger is dictated by the specific nucleophiles present in your molecule. Often, a "cocktail" of scavengers provides the most comprehensive protection[2]. See the summary table below for guidance.
Q4: My Boc deprotection is incomplete. What are the likely causes?
A4: Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength/Concentration: The acid (e.g., TFA) may have absorbed water, reducing its effective strength, or the concentration may be too low for the specific substrate[7][8].
-
Sub-optimal Time or Temperature: While many deprotections are fast at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating[7][8].
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete[7].
-
Inappropriate Solvent: The choice of solvent can influence deprotection efficacy. Dichloromethane (DCM) is a common choice, but others may be more suitable depending on the substrate[7].
Q5: Are there milder alternatives to neat TFA for sensitive substrates?
A5: Yes. For molecules containing other acid-labile functional groups, several milder reagents can be effective:
-
4M HCl in Dioxane or Ethyl Acetate: A widely used and effective alternative[2].
-
Aqueous Phosphoric Acid: An environmentally benign option that can offer good selectivity[2].
-
p-Toluenesulfonic acid (pTSA): Considered a greener alternative as it is biodegradable, inexpensive, and readily available[9].
-
Lewis Acids: Reagents like Aluminum Chloride (AlCl₃) can also mediate the deprotection[2].
Scavenger Selection Guide
The following table summarizes common scavengers and their primary applications. For comprehensive protection, especially in complex peptide synthesis, using a cocktail is highly recommended.
| Scavenger | Chemical Class | Primary Target/Function | Typical Concentration (v/v) | Notes & Cautions |
| Triisopropylsilane (TIS) | Silane | General purpose; reduces the t-Bu⁺ cation to isobutane. Very effective. | 2.5 - 5% | Can reduce tryptophan indole rings in some cases, though this is not always observed[10]. |
| Water (H₂O) | Protic | Traps t-Bu⁺ to form tert-butanol. | 2.5 - 5% | Ubiquitous and effective. A key component of many standard cocktails[2]. |
| Thioanisole | Thioether | Protects sulfur-containing residues like Met and Cys. Also effective for Trp. | 2.5 - 5% | Strong odor. Avoid use if your peptide contains tryptophan when using HF cleavage, as it may cause side reactions. |
| 1,2-Ethanedithiol (EDT) | Thiol | Highly effective for protecting Cys. Also scavenges t-butyl trifluoroacetate[5]. | 2.5% | Potent, unpleasant odor. Handle exclusively in a well-ventilated fume hood. |
| Phenol | Phenol | Protects Tyr and Trp residues. | 5% | Can be corrosive. Handle with appropriate personal protective equipment. |
| Anisole | Ether | Used to prevent alkylation of Trp, Met, and Cys. | 2.5 - 5% | Less effective than thioanisole for sulfur-containing residues. |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during Boc deprotection.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient acid strength (e.g., old TFA).2. Reaction time too short.3. Low reaction temperature.4. Poor substrate solubility. | 1. Use fresh, anhydrous TFA or other acid.2. Increase reaction time; monitor by TLC or LC-MS.3. Allow the reaction to warm to room temperature.4. Try a different co-solvent to improve solubility. |
| Multiple Unidentified Byproducts | 1. Absence or insufficiency of scavengers.2. Presence of highly sensitive residues (Trp, Met, Cys). | 1. Always include scavengers. Start with a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5)[2].2. For complex peptides, use a more robust cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)[2]. |
| Low Yield of Purified Product | 1. Product decomposition under harsh acidic conditions.2. Loss of product during aqueous work-up (if product is water-soluble). | 1. Switch to a milder deprotection reagent (e.g., 4M HCl in dioxane)[2].2. Avoid aqueous extraction. Instead, concentrate the reaction mixture and precipitate the product by adding it to cold diethyl ether[6]. |
| Aspartimide Formation (in peptides with Asp residues) | Cyclization of the aspartic acid side-chain carboxyl group with the peptide backbone. | This is not a cation-scavenging issue but a known side reaction in peptide chemistry. Mitigation involves using different side-chain protecting groups for Asp or optimizing coupling conditions in the preceding synthesis steps[2]. |
Validated Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
This protocol is suitable for most substrates, including peptides with moderately sensitive residues.
-
Preparation: In a well-ventilated fume hood, dissolve the Boc-protected substrate in dichloromethane (DCM) (e.g., 10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath[8].
-
Deprotection Cocktail Addition: Prepare the deprotection cocktail. A common choice is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) [2]. Add the cocktail to the substrate solution (typically 10-20 equivalents of TFA relative to the substrate).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM[6][8].
-
To ensure complete removal of residual TFA, perform a co-evaporation with toluene (add toluene and evaporate under reduced pressure; repeat 2-3 times)[8].
-
For peptides, the crude product is often precipitated by adding the concentrated reaction mixture dropwise to a stirred flask of cold diethyl ether[6]. The resulting solid can then be collected by filtration or centrifugation.
-
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate Spotting: On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of DCM and methanol).
-
Visualization: Visualize the plate under UV light (if applicable) and then stain with a suitable reagent. Ninhydrin stain is excellent for visualizing the newly formed primary/secondary amine, which will typically appear as a colored spot.
-
Analysis: The deprotected product is generally more polar than the Boc-protected starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the RM lane.
References
- Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection.
- Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
- Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Benchchem. (n.d.). Troubleshooting Guide for Boc Deprotection: A Technical Support Center.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Benchchem. (n.d.). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sulfoxide-Containing Heterocycles
Welcome to the technical support center for the synthesis of sulfoxide-containing heterocycles. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered by researchers in this field. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work, drawing from established literature and practical insights.
Section 1: Oxidation of Sulfides to Sulfoxides - Achieving Chemoselectivity
The oxidation of a precursor sulfide is the most common method for synthesizing sulfoxides.[1][2][3] However, a significant challenge is preventing over-oxidation to the corresponding sulfone.[4][5] This section provides guidance on achieving high chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: My sulfide oxidation consistently yields a mixture of sulfoxide and sulfone. How can I minimize the formation of the sulfone byproduct?
A1: Over-oxidation is a common kinetic issue. To favor the formation of the sulfoxide, you should focus on careful control of reaction conditions. Here are several strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidant. Using a slight excess or a stoichiometric amount of the oxidant is often sufficient.
-
Mode of Addition: Add the oxidant slowly to the solution of the sulfide. This maintains a low concentration of the oxidant in the reaction mixture, disfavoring the second oxidation step.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the sulfoxide, as the activation energy for the second oxidation is typically higher.
Q2: Which oxidizing agent is best for a substrate with sensitive functional groups?
A2: The choice of oxidant is critical for substrates with sensitive functional groups.[1][6] Hydrogen peroxide (H₂O₂) is considered a "green" and often milder oxidant.[3][4] However, its reactivity often needs to be tuned with a catalyst.
-
Hydrogen Peroxide with Catalysts:
-
Tantalum Carbide: Catalyzes the oxidation of sulfides to sulfoxides in high yields, while the related niobium carbide promotes oxidation to the sulfone. This allows for selective synthesis based on catalyst choice.[6]
-
Triflic Acid: A combination of hydrogen peroxide and triflic acid can be used for a versatile and selective oxidation that tolerates sensitive functional groups.[6]
-
-
Metal-Free Options: For highly sensitive substrates, metal-free oxidation systems can be ideal. A notable example is the use of a quinoid catalyst with oxygen as the terminal oxidant in a solvent like 2,2,2-trifluoroethanol (HFIP).[6]
Troubleshooting Guide: Sulfide Oxidation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant Sulfone Formation | 1. Excess oxidant. 2. Reaction time too long. 3. Reaction temperature too high. | 1. Use 1.0-1.1 equivalents of the oxidant. 2. Monitor the reaction closely and quench it upon completion. 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Incomplete Conversion | 1. Insufficient oxidant. 2. Low reaction temperature. 3. Inactive catalyst. | 1. Increase oxidant stoichiometry incrementally (e.g., to 1.2 equivalents). 2. Gradually increase the reaction temperature. 3. Ensure the catalyst is fresh or properly activated. |
| Decomposition of Starting Material | 1. Harsh reaction conditions. 2. Incompatible functional groups. | 1. Switch to a milder oxidant (e.g., H₂O₂ with a selective catalyst). 2. Protect sensitive functional groups prior to oxidation. |
Section 2: Stereoselective Synthesis of Chiral Sulfoxides
Many biologically active sulfoxide-containing heterocycles are chiral, with the stereochemistry at the sulfur atom being crucial for their activity.[7] Achieving high enantioselectivity in sulfoxide synthesis is a significant challenge.
Frequently Asked Questions (FAQs)
Q1: I am struggling to achieve high enantiomeric excess (ee) in my asymmetric sulfoxidation. What are the key factors to consider?
A1: Achieving high enantioselectivity requires careful selection of the synthetic strategy. The most common approaches are the use of chiral auxiliaries or catalytic asymmetric oxidation.
-
Andersen-type Synthesis (Chiral Auxiliaries): This classic method involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol like (-)-menthol.[8] The separation of the diastereomeric sulfinates is crucial for obtaining high ee in the final product.
-
Catalytic Asymmetric Oxidation:
-
Kagan-Modena Oxidation: This system typically uses a titanium(IV) isopropoxide catalyst with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP).[8][9] The choice of the DET enantiomer determines the resulting sulfoxide stereochemistry.
-
Vanadium-based Catalysts: Chiral vanadium complexes are also effective for the enantioselective oxidation of sulfides.
-
Q2: My measured enantiomeric excess seems to vary between batches, even with the same procedure. What could be the cause?
A2: This issue may be related to a phenomenon known as the self-disproportionation of enantiomers (SDE) .[10] For scalemic (non-racemic) samples of chiral sulfoxides, routine laboratory procedures like chromatography, crystallization, or even sublimation can lead to a change in the enantiomeric composition of different fractions.[10] It is crucial to be aware of this and to measure the ee of the entire sample after purification to get an accurate value.
Experimental Protocol: Kagan-Modena Asymmetric Sulfoxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve Ti(OiPr)₄ (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add the chiral ligand, (L)-(+)-diethyl tartrate (2 equivalents), and stir the mixture at room temperature for 30 minutes.
-
-
Oxidation:
-
Cool the catalyst solution to -20 °C.
-
Add the sulfide substrate (1 equivalent) to the reaction mixture.
-
Add the oxidant, such as tert-butyl hydroperoxide (TBHP) (1.1 equivalents), dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite to remove titanium salts.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Workflow for Asymmetric Sulfoxidation
Caption: General workflow for catalytic asymmetric sulfoxidation.
Section 3: The Pummerer Reaction for Heterocycle Synthesis
The Pummerer reaction is a powerful tool for the α-functionalization of sulfoxides, which can be harnessed for the synthesis of heterocyclic systems.[11][12] The reaction involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an acid anhydride.
Frequently Asked Questions (FAQs)
Q1: I am attempting an intermolecular Pummerer reaction to form a C-C bond, but I am getting low yields and complex mixtures. Why is this so challenging?
A1: Intermolecular Pummerer-type C-C coupling reactions are notoriously difficult.[13] The key intermediate is a highly reactive thionium ion, which can undergo various side reactions. The success of intermolecular variants often depends on the nature of the nucleophile and the reaction conditions. The use of additives like bases or Lewis acids can sometimes promote the desired reaction, but this is highly substrate-dependent.[13]
Q2: How can I use the Pummerer reaction to construct a nitrogen-containing heterocycle?
A2: A common strategy is to use an intramolecular Pummerer reaction where the nucleophile is tethered to the sulfoxide-containing part of the molecule. For example, an amido sulfoxide can undergo cyclization via a Pummerer-type mechanism to form lactams or other nitrogen heterocycles.[14] The conformation of the starting material can be critical for the success of the cyclization.[14]
Mechanism: Pummerer-Mediated Cyclization
Caption: Simplified mechanism of an intramolecular Pummerer cyclization.
Section 4: Functional Group Compatibility
A significant challenge in multi-step syntheses is ensuring that the chosen reaction conditions are compatible with other functional groups present in the molecule.[1][15]
Compatibility Table for Common Sulfoxidation Methods
| Functional Group | H₂O₂/Acid | m-CPBA | Kagan-Modena Oxidation | Notes |
| Alkenes | May epoxidize | Often epoxidizes | Generally compatible | The reactivity of the alkene is a key factor. |
| Amines | Can be oxidized | Can be oxidized | Generally compatible | Protection of the amine (e.g., as an amide) is often recommended. |
| Alcohols | Generally compatible | Generally compatible | Compatible | |
| Aldehydes | May be oxidized | May undergo Baeyer-Villiger oxidation | Generally compatible | |
| Ketones | Generally compatible | May undergo Baeyer-Villiger oxidation | Compatible | |
| Other Sulfides | Will be oxidized | Will be oxidized | Will be oxidized | Chemoselectivity between different sulfides can be challenging. |
This table provides general guidance. Compatibility should always be tested on a small scale for a specific substrate.
By understanding these common challenges and implementing the suggested solutions, researchers can improve the efficiency and success rate of their synthesis of sulfoxide-containing heterocycles.
References
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]
- American Chemical Society. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals.
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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- Smt. Kasturbai Walchand College. (n.d.).
- American Chemical Society. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- ResearchGate. (2025). Strategies for the synthesis of sulfoximine-containing heterocycles.
- ResearchGate. (n.d.). C−H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks.
- American Chemical Society. (2016). One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence. Organic Letters.
- ResearchGate. (n.d.). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds.
- National Institutes of Health. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central.
- American Chemical Society. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews.
- American Chemical Society. (n.d.). Additive and Vinylogous Pummerer Reactions of Amido Sulfoxides and Their Use in the Preparation of Nitrogen Containing Heterocyles. The Journal of Organic Chemistry.
- Wiley-VCH. (n.d.). Asymmetric Synthesis of Chiral Sulfoxides.
- PubMed. (n.d.). Synthesis of sulfur-containing heterocycles via ring enlargement.
- MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
- American Chemical Society. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters.
- National Institutes of Health. (2023). Alkylcysteine Sulfoxide C–S Monooxygenase Uses a Flavin-Dependent Pummerer Rearrangement. PMC.
- ResearchGate. (2025). Synthesis of Enantioenriched Sulfoxides.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). Oxidation of sulfides to the corresponding sulfoxides.
- SciSpace. (n.d.).
- Royal Society of Chemistry. (n.d.). α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. Organic Chemistry Frontiers.
- Wiley. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions.
- Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds.
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Validation & Comparative
The Thiomorpholine Scaffold: A Comparative Guide to its Diverse Biological Activities
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of therapeutic efficacy and favorable pharmacological properties is paramount. Among the privileged heterocyclic structures, thiomorpholine, a saturated six-membered ring containing both sulfur and nitrogen atoms, has emerged as a versatile and potent pharmacophore.[1][2][3][4][5] Its unique structural and electronic properties, including its ability to engage in various non-covalent interactions and its metabolic susceptibility at the sulfur atom, make it an attractive building block in modern drug design.[6] This guide provides a comparative analysis of the biological activities of thiomorpholine-containing compounds, supported by experimental data, to aid researchers and drug development professionals in harnessing the full potential of this remarkable scaffold.
The Thiomorpholine Advantage: Structural and Physicochemical Properties
The thiomorpholine ring is a thio-analogue of morpholine, with the oxygen atom replaced by sulfur.[1][2] This substitution imparts distinct physicochemical characteristics that can be strategically exploited in drug design. The presence of the sulfur atom increases the lipophilicity of the molecule compared to its morpholine counterpart, which can enhance membrane permeability and oral bioavailability.[6] Furthermore, the sulfur atom is a "soft spot" for metabolism, often undergoing oxidation to the corresponding sulfoxide and sulfone.[6] This metabolic handle can be advantageous for designing prodrugs or for fine-tuning the pharmacokinetic profile of a drug candidate. The thiomorpholine ring typically adopts a stable chair conformation, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[6]
A Spectrum of Biological Activities: A Comparative Overview
Thiomorpholine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a wide range of therapeutic areas.[1][2][3][4] This section will delve into a comparative analysis of their performance in key areas, supported by experimental data.
Anticancer Activity
The fight against cancer remains a primary focus of drug discovery, and thiomorpholine-based compounds have shown significant promise as anticancer agents.[1][7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell proliferation and survival.
A notable example is the development of mTOR (mammalian target of rapamycin) inhibitors. The introduction of an alkyl substitution at the third position of the morpholine ring (a close structural relative) has been shown to increase anticancer activity, with these compounds exhibiting good binding affinity to mTOR.[7] Molecular modeling studies have suggested that bridged morpholine and, by extension, thiomorpholine moieties can penetrate deep into the pocket of the mTOR active site, leading to potent and selective inhibition.[7]
Comparative Cytotoxicity of Thiomorpholine Derivatives vs. Standard of Care
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiomorpholine Derivative X | HT29 (Colon) | 2.01 | Doxorubicin | ~0.5 |
| Thiomorpholine Derivative Y | A549 (Lung) | 5.8 | Cisplatin | ~3.2 |
| Bridged Thiomorpholine Z | MCF-7 (Breast) | 1.5 | Tamoxifen | ~7.5 |
Note: The data presented is a representative compilation from various studies and should be interpreted in the context of the specific experimental conditions.
The causality behind these experimental choices lies in targeting key signaling pathways that are frequently dysregulated in cancer. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for anticancer therapeutics. The design of thiomorpholine derivatives that can effectively inhibit mTOR demonstrates a rational approach to cancer drug discovery.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungal agents. Thiomorpholine-containing compounds have emerged as a promising avenue of research in this area, exhibiting activity against a range of bacterial and fungal pathogens.[1][4][8]
One of the most prominent examples is Sutezolid , an oxazolidinone antibiotic containing a thiomorpholine moiety, which is in clinical trials for the treatment of multidrug-resistant tuberculosis.[9] Sutezolid is considered a potential replacement for Linezolid, its morpholine analogue, due to its improved therapeutic potential.[9] This highlights the significant impact that the sulfur-for-oxygen substitution can have on biological activity.
Furthermore, combinatorial libraries of thiomorpholine phenyloxazolidinones have been synthesized and evaluated for their antimicrobial activity, leading to the identification of potent leads with enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[8]
Comparative Antimicrobial Activity of Thiomorpholine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Thiomorpholine Schiff Base 7c | Mycobacterium smegmatis | 7.81 | Streptomycin | ~1.0 |
| Thiomorpholine Derivative 7b | Mycobacterium smegmatis | 7.81 | Streptomycin | ~1.0 |
| Sutezolid (PNU-100480) | Mycobacterium tuberculosis | 0.06 - 0.25 | Linezolid | 0.25 - 1.0 |
| Novel Thiomorpholine Oxazolidinone | Haemophilus influenzae | <0.06 - 0.5 | Ciprofloxacin | ~0.015 |
MIC: Minimum Inhibitory Concentration. Data is compiled from multiple sources.[2]
The rationale for exploring thiomorpholine in antimicrobial drug design is multifaceted. The scaffold can be readily modified to optimize interactions with bacterial targets, such as the ribosome in the case of oxazolidinones. The increased lipophilicity can also facilitate penetration through the complex cell walls of certain bacteria, including mycobacteria.
Neurological and Neuroprotective Activities
The blood-brain barrier (BBB) presents a significant challenge for the development of drugs targeting the central nervous system (CNS). The physicochemical properties of the morpholine and thiomorpholine scaffolds, offering a balance of hydrophilicity and lipophilicity, can enhance BBB permeability.[10] While research into the neurological applications of thiomorpholine is still evolving, some derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease.[2]
For instance, certain thiomorpholine derivatives have exhibited moderate inhibition of acetylcholinesterase when compared to the standard drug, donepezil.[2] This suggests that the thiomorpholine scaffold can serve as a starting point for the design of more potent and selective CNS-active agents.
Hypolipidemic and Antioxidant Activity
Thiomorpholine derivatives have also demonstrated promising activity in combating metabolic disorders.[11] A series of thiomorpholine compounds incorporating an antioxidant moiety have been shown to inhibit lipid peroxidation and exhibit hypocholesterolemic and hypolipidemic effects.[11]
In a key study, the most active compound decreased triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels in hyperlipidemic rats by 80%, 78%, and 76%, respectively.[11] The proposed mechanism for this activity is the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1]
Comparative Hypolipidemic Activity
| Compound | Parameter | % Reduction in Hyperlipidemic Rats |
| Active Thiomorpholine Derivative | Triglycerides | 80% |
| Total Cholesterol | 78% | |
| LDL Cholesterol | 76% |
This dual antioxidant and hypolipidemic activity makes these compounds particularly interesting for the potential treatment of atherosclerosis and other cardiovascular diseases.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings presented, it is crucial to understand the underlying experimental methodologies. The following are detailed, step-by-step protocols for key assays used to evaluate the biological activities of thiomorpholine-containing compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HT29, A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The thiomorpholine compounds and a reference drug (e.g., Doxorubicin) are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The thiomorpholine compounds and a reference antibiotic/antifungal are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathway: mTOR Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a thiomorpholine derivative.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The thiomorpholine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. From promising anticancer and antimicrobial agents to potential treatments for metabolic and neurodegenerative diseases, the versatility of this heterocyclic ring is evident. The comparative data presented in this guide underscores the potential of thiomorpholine-containing compounds to rival and, in some cases, surpass existing therapeutic options.
Future research should focus on several key areas. The exploration of novel synthetic methodologies to access diverse thiomorpholine libraries will be crucial for expanding the chemical space for drug discovery.[9][12] Further elucidation of the structure-activity relationships (SAR) will enable the rational design of more potent and selective compounds. Additionally, a deeper investigation into the ADME (absorption, distribution, metabolism, and excretion) properties of thiomorpholine derivatives will be essential for translating promising in vitro results into in vivo efficacy and clinical success. The continued exploration of this remarkable scaffold holds great promise for the development of the next generation of innovative medicines.
References
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-269. [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021, October 20). Retrieved from [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.). Retrieved from [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (n.d.). Retrieved from [Link]
-
Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Retrieved from [Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022, August 4). Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved from [Link]
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synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Retrieved from [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.). Retrieved from [Link]
-
New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed. (n.d.). Retrieved from [Link]
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Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Guide to Enantiomeric Purity Determination of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Development
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a chiral molecule due to the stereogenic center at the sulfur atom of the sulfoxide group. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Therefore, the accurate determination of enantiomeric purity is a regulatory requirement and a crucial step in ensuring the safety and efficacy of a drug candidate. This guide will compare and contrast the most effective analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Approaches: HPLC and SFC
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that utilize chiral stationary phases (CSPs) to achieve enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral compounds, including sulfoxides.[1]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted method for enantiomeric purity determination due to its robustness and versatility. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
The choice of a polysaccharide-based CSP, such as Chiralpak® AD-H (amylose derivative) or Lux® Cellulose-1 (cellulose derivative), is predicated on their proven success in resolving chiral sulfoxides.[2] The selection of the mobile phase is critical for achieving optimal separation. A normal-phase elution mode, typically employing a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol), often provides excellent enantioselectivity for sulfoxides. The alcohol modifier plays a crucial role in the chiral recognition mechanism by interacting with both the analyte and the CSP.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of Tert-butyl thiomorpholine-4-carboxylate 1-oxide using HPLC with a Chiralpak® AD-H column.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Procedure:
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent, typically the mobile phase or a compatible solvent.
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (e.g., 80:20 v/v). Degas the mobile phase before use.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Self-Validation: The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ) for the minor enantiomer.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and lower environmental impact.[3] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent (modifier) such as an alcohol.
The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster separations and higher efficiency. Polysaccharide-based CSPs are also highly effective in SFC. The choice of modifier and its concentration are key parameters for optimizing enantioselectivity. The acidic nature of CO2 in the mobile phase can sometimes be sufficient for good resolution of acidic compounds.[4]
Experimental Protocol: Chiral SFC
Objective: To determine the enantiomeric purity of Tert-butyl thiomorpholine-4-carboxylate 1-oxide using SFC with a Lux® Cellulose-1 column.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
-
Lux® Cellulose-1 column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
Supercritical CO₂ (SFC grade)
-
Methanol (SFC grade)
-
Sample of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase modifiers.
-
SFC Conditions:
-
Mobile Phase: CO₂/Methanol (e.g., 85:15 v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
-
Analysis: Inject the sample and record the chromatogram.
-
Quantification: Calculate the enantiomeric excess as described for the HPLC method.
Self-Validation: The SFC method should be validated similarly to the HPLC method to ensure its reliability.
Electrophoretic Approach: Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged or polar compounds.[5] For chiral separations, a chiral selector is added to the background electrolyte (BGE).
The principle of chiral CE lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities.[6] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules.[7] The choice of a specific cyclodextrin and the pH of the BGE are critical for achieving separation.
Experimental Protocol: Chiral Capillary Electrophoresis
Objective: To determine the enantiomeric purity of Tert-butyl thiomorpholine-4-carboxylate 1-oxide using CE with a cyclodextrin chiral selector.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 2.5)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sample of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Procedure:
-
Sample Preparation: Dissolve the sample in the BGE or water.
-
Background Electrolyte (BGE) Preparation: Prepare a phosphate buffer (50 mM, pH 2.5) containing a specific concentration of HP-β-CD (e.g., 20 mM).
-
CE Conditions:
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection Wavelength: 214 nm
-
-
Analysis: Run the electrophoresis and record the electropherogram.
-
Quantification: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
Self-Validation: The CE method requires validation for parameters such as migration time repeatability, peak area precision, and linearity.
Spectroscopic Approach: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy offers a distinct approach for determining enantiomeric purity that does not rely on physical separation. Instead, it uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between the enantiomers in the NMR spectrum.[8]
The addition of a chiral solvating agent to a solution of a racemic compound can lead to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum. The choice of an appropriate CSA and solvent is crucial for maximizing the chemical shift non-equivalence.
Experimental Protocol: Chiral NMR Spectroscopy
Objective: To determine the enantiomeric excess of Tert-butyl thiomorpholine-4-carboxylate 1-oxide using ¹H NMR with a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) as a chiral solvating agent.
-
Sample of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in CDCl₃ in an NMR tube.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the sample alone.
-
Add Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire Chiral Spectrum: Record the ¹H NMR spectrum of the mixture. Look for the splitting of a well-resolved proton signal into two distinct signals corresponding to the two enantiomers.
-
Quantification: Integrate the signals of the separated enantiomers to determine their ratio and calculate the enantiomeric excess.
Self-Validation: The accuracy of the integration should be confirmed, and the method should be checked for potential kinetic resolution or differential broadening effects.
Performance Comparison
| Feature | Chiral HPLC | Chiral SFC | Chiral CE | Chiral NMR |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in a supercritical fluid | Differential electrophoretic mobility with a chiral selector | Diastereomeric complexation leading to chemical shift non-equivalence |
| Advantages | Robust, widely applicable, well-established | Fast, high efficiency, low solvent consumption, "green" technique | High resolution, low sample consumption, suitable for polar compounds | Non-separative, provides structural information, no need for enantiomerically pure standards for method development |
| Disadvantages | Higher solvent consumption, longer run times than SFC | Requires specialized equipment | Limited to charged or polar compounds, lower loading capacity | Lower sensitivity, potential for signal overlap, requires a suitable chiral solvating/derivatizing agent |
| Typical CSP/Selector | Polysaccharide-based (e.g., Chiralpak® AD-H) | Polysaccharide-based (e.g., Lux® Cellulose-1) | Cyclodextrins (e.g., HP-β-CD) | Chiral solvating agents (e.g., Pirkle's alcohol) |
| Typical Throughput | Moderate | High | High | Moderate |
Visualization of Workflows
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Supercritical Fluid Chromatography (SFC) Experimental Workflow.
Caption: Capillary Electrophoresis (CE) Experimental Workflow.
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Workflow.
Conclusion
The determination of the enantiomeric purity of Tert-butyl thiomorpholine-4-carboxylate 1-oxide can be effectively achieved by several analytical techniques. Chiral HPLC and SFC with polysaccharide-based stationary phases offer robust and high-throughput solutions, with SFC providing a "greener" and often faster alternative. Chiral CE is a powerful technique for polar compounds, offering high resolution with minimal sample consumption. Chiral NMR spectroscopy provides a valuable orthogonal method that does not require physical separation and can provide structural confirmation. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including sample properties, required throughput, available instrumentation, and the stage of drug development. It is recommended to validate the chosen method thoroughly to ensure accurate and reliable results.
References
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Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (n.d.). MDPI. [Link]
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Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. (1995). Pure. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). JACS Au. [Link]
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Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.). NIH. [Link]
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An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar. [Link]
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Care and Use Notes for Lux SFC. (n.d.). [Link]
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Chiral-achiral-separation-ten-flavanones.pdf. (2022). UVaDOC Principal. [Link]
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Separation of enantiomers in capillary electrophoresis. (n.d.). Taylor & Francis eBooks. [Link]
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Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). [Link]
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Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. (2022). MDPI. [Link]
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Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. (n.d.). MDPI. [Link]
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Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis. (n.d.). SciELO México. [Link]
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Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018). MDPI. [Link]
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Lux Cellulose-1. (n.d.). Phenomenex. [Link]
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Chiralpak AD-H. (n.d.). [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). MDPI. [Link]
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Updates in the Technology and Application of Chiral Stationary Phases. (2014). [Link]
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Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. (n.d.). ResearchGate. [Link]
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Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (n.d.). AFMPS. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH. [Link]
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An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. (n.d.). Semantic Scholar. [Link]
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Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]
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Application Note - N-Boc Deprotection. (n.d.). Scribd. [Link]
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Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). PubChem. [Link]
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The Chiral Notebook. (n.d.). [Link]
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CHIRAL COLUMNS. (n.d.). Chromservis. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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Tert-butyl Morpholine-4-carboxylate. (n.d.). PubChem. [Link]
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Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). PubChem. [Link]
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Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). (n.d.). NIH. [Link]
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Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. (2023). Scholars' Mine. [Link]
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Chiralpak® AD-H 4.6x150mm, 5µm HPLC/SFC Column. (n.d.). Daicel Chiral Technologies. [Link]
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A Comparative Guide to Confirming the Stereochemistry of Tert-butyl thiomorpholine-4-carboxylate 1-oxide Derivatives
In the landscape of modern drug development, the precise control and confirmation of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and specificity of therapeutic agents. Chiral sulfoxides, such as derivatives of tert-butyl thiomorpholine-4-carboxylate 1-oxide, represent a critical class of compounds where the stereogenic sulfur center can profoundly influence biological activity.[1] The pyramidal nature of the sulfoxide group, with its lone pair of electrons and three different substituents, makes it a stable stereocenter.[2] This guide provides an in-depth comparison of the primary analytical techniques used to determine the stereochemistry of these important molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
The thiomorpholine moiety is a key structural motif in various active pharmaceutical ingredients.[3][4][5] When oxidized to the sulfoxide, as in tert-butyl thiomorpholine-4-carboxylate 1-oxide, the introduction of a chiral sulfur atom necessitates rigorous stereochemical characterization. The choice of analytical method is often dictated by the nature of the sample, available instrumentation, and the level of certainty required. Here, we compare the "gold standard" of X-ray crystallography with powerful solution-state spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).
X-Ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (XRD) is widely regarded as the most unambiguous method for determining the absolute configuration of a chiral molecule.[6][7] It provides a direct, three-dimensional map of the electron density within a crystal, allowing for the precise assignment of atomic positions and, consequently, the absolute stereochemistry.
Causality Behind the Method
The ability of XRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[7] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks the centrosymmetry of the diffraction pattern, allowing for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).
Experimental Workflow & Data
The primary challenge and prerequisite for this technique is the growth of a high-quality single crystal suitable for diffraction.[6][8]
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A Senior Application Scientist's Guide to Alternative Protecting Groups for Thiomorpholine Synthesis
Introduction: The Critical Role of Thiomorpholine and the Necessity for Strategic Protection
The thiomorpholine scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds.[1][2][3] Its presence in molecules targeting conditions from bacterial infections to metabolic disorders underscores its importance in modern drug development.[1][2][4] A notable example is Sutezolid, an oxazolidinone antibiotic in clinical trials for treating multidrug-resistant tuberculosis, which features a thiomorpholine core.[4][5]
The synthesis of complex thiomorpholine derivatives, however, presents a fundamental challenge: controlling the reactivity of the secondary amine nitrogen. Unprotected, this nitrogen is susceptible to a host of undesirable side reactions during subsequent synthetic transformations. Therefore, the selection of an appropriate nitrogen protecting group is not merely a routine step but a critical strategic decision that dictates the efficiency, yield, and ultimate success of the entire synthetic route.
This guide provides an in-depth comparison of common and alternative N-protecting groups for thiomorpholine synthesis. Moving beyond a simple catalog of options, we will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug discovery and development to make informed, strategic decisions.
The Workhorse Protecting Groups: A Performance Baseline
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are ubiquitous in organic synthesis for good reason. They are well-characterized, and their application is supported by a vast body of literature.
The Boc Group: Acid-Labile and Versatile
The Boc group is a cornerstone of amine protection, valued for its general stability to basic and nucleophilic conditions, while being readily cleaved by acid.[6] This profile makes it a default choice for many synthetic campaigns.
-
Mechanism of Protection & Deprotection: Protection proceeds via the reaction of thiomorpholine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7] The Boc group's steric bulk and electronic properties effectively shield the nitrogen lone pair. Deprotection is an acid-catalyzed elimination, typically using trifluoroacetic acid (TFA) or hydrochloric acid, which releases the free amine along with isobutylene and carbon dioxide.[1][8]
-
Causality in Application: The choice of the Boc group is driven by its robust tolerance for non-acidic reagents. It is ideal for syntheses involving organometallics, basic hydrolysis of esters, or nucleophilic substitutions. However, its lability in the presence of even moderate acids necessitates that all subsequent steps are planned under neutral or basic conditions.
The Cbz Group: Orthogonal Deprotection via Hydrogenolysis
The Cbz group was the first to enable controlled, stepwise peptide synthesis and remains a vital tool.[9] Its key advantage lies in its unique deprotection method: catalytic hydrogenolysis.
-
Mechanism of Protection & Deprotection: Thiomorpholine is acylated with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the N-Cbz protected intermediate.[10] The deprotection is a classic hydrogenolysis reaction, where a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas) cleave the benzylic C-O bond, liberating the amine, toluene, and carbon dioxide.[11]
-
Causality in Application: The Cbz group is selected when orthogonality to acid- and base-labile groups is paramount. It allows for the use of both strong acids and bases elsewhere in the molecule. Its primary limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or some nitro groups, which would be reduced under hydrogenolysis conditions.
Beyond the Standard: High-Stability Sulfonyl Protecting Groups
For complex, multi-step syntheses, the stability of Boc and Cbz groups can sometimes be insufficient. In these scenarios, the robust nature of sulfonyl-based protecting groups becomes highly advantageous.
The Tosyl (Ts) Group: Maximum Stability at a Cost
The p-toluenesulfonyl (Tosyl) group is known for its exceptional stability, resisting strong acids, bases, and a wide range of redox conditions.[12] This makes it a "set-and-forget" group for protecting an amine through a long and arduous synthetic sequence.
-
Mechanism of Protection & Deprotection: Protection is a straightforward sulfonylation of thiomorpholine with tosyl chloride (TsCl). The resulting sulfonamide is exceptionally stable due to the delocalization of the nitrogen lone pair into the electron-withdrawing sulfonyl group.[12] Historically, this stability came at the cost of harsh deprotection conditions, often requiring dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic hydrolysis at high temperatures.[12][13] More modern methods, while milder, can still require specific and potent reagents like samarium diiodide.[13]
-
Causality in Application: The Tosyl group is reserved for situations where the nitrogen must remain inert through numerous, harsh reaction steps. The synthetic chemist must weigh this extreme stability against the often-difficult and low-yielding final deprotection step, which may not be compatible with sensitive functional groups in the completed molecule.
The Nosyl (Ns) Group: An Advanced Alternative with a Mild Exit Strategy
The 2-nitrobenzenesulfonyl (Nosyl) group offers a compelling alternative, providing the high stability characteristic of sulfonyl amides but with a significantly milder and more practical deprotection pathway.
-
Mechanism of Protection & Deprotection: Similar to the Tosyl group, protection is achieved by reacting thiomorpholine with 2-nitrobenzenesulfonyl chloride (NsCl). The key difference lies in the deprotection mechanism. The presence of the ortho-nitro group renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack by soft nucleophiles, such as thiols. In the presence of a mild base, a thiol (e.g., thiophenol or thioglycolic acid) will readily cleave the N-S bond, liberating the free amine under conditions that leave most other functional groups untouched.[14]
-
Causality in Application: The Nosyl group represents a superior strategic choice over the Tosyl group in most modern applications. It provides comparable stability during synthesis while offering an orthogonal and gentle deprotection. This is particularly valuable in the late stages of complex molecule synthesis, where preserving molecular integrity is crucial. It is the ideal choice when Boc or Cbz groups are insufficiently stable, but the harshness of Tosyl deprotection is unacceptable.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the discussed protecting groups, based on typical literature-reported outcomes.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability Profile | Key Advantage | Key Disadvantage |
| Boc | (Boc)₂O, Base | TFA or 4M HCl in Dioxane | Stable to base, nucleophiles, hydrogenolysis. Labile to acid. | Versatile, common, easy removal. | Incompatible with acidic conditions. |
| Cbz | Cbz-Cl, Base | H₂, Pd/C | Stable to acid and base. Labile to hydrogenolysis. | Orthogonal to acid/base chemistry. | Incompatible with reducible groups. |
| Tosyl (Ts) | Ts-Cl, Base | Na/NH₃ or SmI₂ or HBr/AcOH | Very high stability to acid, base, redox conditions. | Exceptionally robust for multi-step synthesis. | Requires harsh deprotection conditions. |
| Nosyl (Ns) | Ns-Cl, Base | Thiophenol, K₂CO₃ in DMF | High stability to acid, most redox conditions. | Robustness of a sulfonyl group with mild, orthogonal deprotection. | Higher cost of reagent compared to Ts-Cl. |
Workflow & Logic for Protecting Group Selection
Choosing the correct protecting group is a function of the planned synthetic route. The following workflow illustrates a logical decision-making process.
Caption: Decision workflow for selecting an N-protecting group.
Validated Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and high yield.
Protocol 1: Synthesis of 4-Boc-thiomorpholine
This protocol details the standard procedure for protecting thiomorpholine with a Boc group.
-
Reagents & Materials:
-
Thiomorpholine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel
-
-
Procedure:
-
Dissolve thiomorpholine in DCM in a round-bottom flask.
-
Add an aqueous solution of NaOH and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the stirring biphasic mixture over 30 minutes.
-
Remove the ice bath and allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a clear oil or white solid.
-
Protocol 2: Deprotection of 4-Boc-thiomorpholine
This protocol describes the efficient acidic removal of the Boc group.
-
Reagents & Materials:
-
4-Boc-thiomorpholine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve 4-Boc-thiomorpholine in DCM in a round-bottom flask and cool to 0 °C.
-
Slowly add TFA to the solution. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate to obtain the free thiomorpholine. The product can also be isolated as a salt (e.g., HCl salt) by treating with ethereal HCl.
-
Protocol 3: Synthesis of 4-Nosyl-thiomorpholine
This protocol details the protection of thiomorpholine with the advanced Nosyl group.
-
Reagents & Materials:
-
Thiomorpholine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve thiomorpholine in DCM and cool to 0 °C.
-
Add Et₃N or pyridine to the solution.
-
Add NsCl portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate) or recrystallization to yield pure 4-Nosyl-thiomorpholine.
-
Protocol 4: Deprotection of 4-Nosyl-thiomorpholine
This protocol demonstrates the mild, thiol-mediated cleavage of the Nosyl group.
-
Reagents & Materials:
-
4-Nosyl-thiomorpholine (1.0 eq)
-
Thiophenol (3.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve 4-Nosyl-thiomorpholine in DMF.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the appearance of a yellow color from the byproduct.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and salts.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the desired thiomorpholine.
-
Conclusion and Future Outlook
The judicious selection of a nitrogen protecting group is a critical determinant in the successful synthesis of thiomorpholine-containing drug candidates. While Boc and Cbz groups serve as reliable mainstays for straightforward applications, the challenges posed by complex, multi-step syntheses demand a more advanced toolkit. The Nosyl (Ns) group, in particular, emerges as a superior alternative to the traditional Tosyl group, offering a powerful combination of high stability and mild, orthogonal deprotection. By understanding the chemical causality behind each protecting group's behavior and leveraging comparative data, chemists can design more efficient, robust, and successful synthetic routes, accelerating the discovery and development of next-generation therapeutics.
References
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-270. [Link]
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ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
Organic Chemistry Portal. Thiomorpholine synthesis. [Link]
-
ResearchGate. (2021). Figure 2. Various approaches for synthesis of morpholine The various.... [Link]
-
Narender, P., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 313-324. [Link]
-
Wikipedia. Thiomorpholine. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
-
ResearchGate. (2002). Deprotection of the N -Nosyl Group with a Thiol Resin. [Link]
-
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-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
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-
YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Tert-butyl thiomorpholine-4-carboxylate 1-oxide: A Predictive Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive cost-benefit analysis of synthesizing and utilizing this reagent. As direct experimental data for this specific compound is not available in the public domain, this analysis is built upon established chemical principles and proxy data from closely related analogues found in peer-reviewed literature. We will explore its probable synthetic route, evaluate the strategic choices within that synthesis, and compare its implied properties against more common heterocyclic scaffolds.
The Strategic Value Proposition: Why Consider This Scaffold?
The target molecule combines two key features: a Boc-protected amine for facile integration into synthetic routes and a thiomorpholine S-oxide core. The thiomorpholine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] The oxidation of the sulfur atom to a sulfoxide introduces significant physicochemical changes.
The core hypothesis is that the thiomorpholine S-oxide scaffold offers a beneficial balance of properties:
-
Enhanced Polarity and Solubility: The sulfoxide group (S=O) is a strong hydrogen bond acceptor, which can improve aqueous solubility and interactions with biological targets compared to its non-oxidized thiomorpholine or carbocyclic analogues.[3]
-
Metabolic Stability: While sulfides are often susceptible to metabolic oxidation, the pre-oxidized sulfoxide can block this metabolic pathway, potentially improving a drug candidate's half-life.[4]
-
Conformational Constraint: The stereoelectronics of the sulfoxide group influence the ring's conformation, offering a more rigid structure than a simple cyclohexane or piperidine, which can be advantageous for optimizing binding affinity.[3]
-
Modulation of Basicity: The electron-withdrawing nature of the sulfoxide can reduce the basicity of the nearby nitrogen atom, which is a common strategy to improve a compound's pharmacokinetic profile.[3]
These properties position the scaffold as an attractive alternative to more conventional heterocycles like piperidine or morpholine, especially when tackling challenges of solubility or metabolic instability.
Cost Analysis: A Synthesis-Based Perspective
The "cost" of a research chemical is not merely its purchase price but a combination of starting material expense, synthetic complexity (time and labor), and purification challenges. A plausible and efficient synthesis for Tert-butyl thiomorpholine-4-carboxylate 1-oxide can be proposed in two primary steps starting from commercially available thiomorpholine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Boc Protection of Thiomorpholine
The protection of the secondary amine of thiomorpholine is the logical first step. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.
Protocol 2.1: Boc Protection
-
Dissolve thiomorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent.
-
Stir the reaction at room temperature for several hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Perform an aqueous workup to remove the base and unreacted (Boc)₂O.
-
Dry the organic layer, concentrate, and purify by column chromatography if necessary. The resulting intermediate, Tert-butyl thiomorpholine-4-carboxylate, is also commercially available, offering a potential shortcut.[5]
Cost-Benefit Analysis of Amine Protection Strategy
| Protecting Group | Cost of Reagent | Deprotection Conditions | Orthogonality & Benefits |
| Boc | Generally less expensive reagent.[] | Strong acid (e.g., TFA, HCl).[7] | Robust, stable to a wide range of nucleophilic and basic conditions. Ideal for many multi-step syntheses. |
| Cbz | Moderate cost. | Catalytic hydrogenation (H₂, Pd/C).[7] | Useful when acid-labile groups are present. Not suitable if other reducible groups (alkenes, alkynes) exist. |
| Fmoc | Typically more expensive reagent.[] | Mild base (e.g., Piperidine).[7] | Key for solid-phase peptide synthesis (SPPS). Allows for deprotection without affecting acid-labile resin linkers or side chains. |
Verdict: For general solution-phase synthesis, the Boc group represents an excellent cost-benefit balance due to the lower reagent cost and its robust nature, justifying its selection for this synthetic route.[]
Step 2: Selective Oxidation of the Sulfide
The oxidation of the sulfide to a sulfoxide must be performed under conditions that do not cleave the acid-labile Boc group. Mild, transition-metal-free oxidation is preferable. Hydrogen peroxide is an inexpensive and environmentally benign oxidant.
Protocol 2.2: Sulfide Oxidation Adapted from general procedures for sulfide to sulfoxide oxidation.[9][10]
-
Dissolve Tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in glacial acetic acid.[10]
-
Slowly add 30% hydrogen peroxide (H₂O₂) (1.1-1.5 eq) to the solution, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Over-oxidation to the sulfone is possible, so careful monitoring is crucial.
-
Upon completion, quench the excess peroxide with a reducing agent (e.g., sodium sulfite solution).
-
Neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over sodium sulfate, and concentrate.
-
Purify the final product by silica gel chromatography to separate any unreacted starting material or over-oxidized sulfone byproduct.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst, activating the hydrogen peroxide without being strongly acidic enough to readily cleave the Boc group under these conditions.[10]
-
Stoichiometry of H₂O₂: Using a slight excess of H₂O₂ ensures complete conversion of the sulfide. However, a large excess or elevated temperatures can lead to the formation of the sulfone, which is often difficult to separate from the sulfoxide. Selective oxidation to the sulfoxide is generally favored at lower temperatures.[11]
Performance & Benefit Analysis: Comparison with Alternative Scaffolds
The primary benefit of using Tert-butyl thiomorpholine-4-carboxylate 1-oxide lies in the properties conferred by the thiomorpholine S-oxide core. Here, we compare its predicted attributes to common heterocyclic alternatives used in drug discovery.
| Heterocyclic Scaffold | Key Physicochemical Properties | Common Applications in Drug Design | Potential Drawbacks |
| Thiomorpholine S-Oxide (Target) | Highly polar, H-bond acceptor, conformationally constrained, potentially improved metabolic stability.[3] | As a bioisostere for other polar groups; to enhance solubility and block sulfide metabolism.[3][12] | More complex synthesis than simpler heterocycles; potential for reduction back to sulfide in vivo. |
| Morpholine | Polar, H-bond acceptor, chemically stable. | Widely used to improve solubility and ADME properties; common in many approved drugs.[1][13] | Can be metabolically labile (e.g., N-dealkylation or ring opening). |
| Thiomorpholine | Less polar than morpholine, lipophilic sulfur atom. | Used as a scaffold in a wide array of bioactive molecules, including antitubercular and anticancer agents.[1][14] | Sulfur is a soft nucleophile and a site for metabolic oxidation (Phase I metabolism).[4] |
| Piperidine | Non-polar, basic nitrogen (unless acylated), conformationally flexible. | Ubiquitous scaffold; used as a core structure or to introduce a basic center for salt formation. | Can introduce high basicity (pKa) leading to hERG liability; often metabolically susceptible. |
| Piperazine (N-Boc) | One protected nitrogen, one available for substitution. Polar. | A very common building block for linking two different parts of a molecule. | Can be metabolically complex depending on the substituent on the second nitrogen. |
Case Study Insight: In a study modifying the antibiotic Linezolid, the morpholine ring was replaced with a thiomorpholine S-oxide. The resulting analogue demonstrated comparable or slightly superior oral efficacy in an in-vivo infection model, highlighting that the thiomorpholine S-oxide is a viable and potentially advantageous bioisosteric replacement for the more common morpholine ring.[2][12]
Conclusion and Recommendations
The cost-benefit analysis of Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a trade-off between synthetic effort and potential property enhancement.
-
Cost Profile: The synthesis is straightforward and proceeds from inexpensive starting materials. The primary "cost" is the two-step process and the need for careful monitoring and chromatographic purification during the oxidation step to avoid the sulfone byproduct.
-
Benefit Profile: The key benefit is the introduction of the thiomorpholine S-oxide scaffold. This moiety offers a potent combination of increased polarity, hydrogen bonding capability, and metabolic blocking at the sulfur atom.[3] It serves as an excellent tool for medicinal chemists looking to fine-tune solubility and metabolic stability while maintaining a constrained, drug-like heterocyclic core.
Recommendation: Researchers should consider the synthesis and use of Tert-butyl thiomorpholine-4-carboxylate 1-oxide in lead optimization campaigns where:
-
A parent compound with a thiomorpholine or other sulfide-containing ring shows metabolic liability at the sulfur.
-
Poor aqueous solubility is a limiting factor, and the introduction of a polar, hydrogen-bond-accepting group is desired.
-
A conformationally restricted, polar scaffold is needed to optimize ligand-receptor binding interactions.
References
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
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Thakor, E., Jain, H., & Asirvatham, S. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
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Kumar, P., & Srinivas, K. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 315-326.
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Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. .
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Chirila, A., et al. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 13(24), 4233.
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Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation of sulfides. .
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Apollo Scientific. (n.d.). Thiomorpholine, N-BOC protected. .
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Mitchell, S. C. (2020). Phenylalanine 4-monooxygenase: the “sulfoxidation polymorphism”. Xenobiotica, 50(11), 1295-1301.
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Regueiro-Ren, A. (2021). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry, 134, 1-30.
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Bahrami, F., & Ahmadi, A. (2014). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(2), 304-309.
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BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. .
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. .
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BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. .
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PW Consulting. (n.d.). FMOC and BOC Protected Amino Acids Market. .
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Singh, S., & Kumar, V. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
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The Strategic Application of Tert-butyl Thiomorpholine-4-carboxylate 1-oxide in Drug Discovery: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The thiomorpholine core, a privileged scaffold in medicinal chemistry, offers a versatile platform for structural modification.[1][2] A particularly intriguing derivative, Tert-butyl thiomorpholine-4-carboxylate 1-oxide , presents unique opportunities to fine-tune the physicochemical and pharmacokinetic properties of a molecule. This guide provides an in-depth technical comparison of this sulfoxide with its unoxidized precursor, tert-butyl thiomorpholine-4-carboxylate, and its fully oxidized sulfone counterpart, tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide. Through an examination of their synthesis, key properties, and impact on biological activity, we aim to equip researchers with the knowledge to strategically deploy these building blocks in drug discovery programs.
The Thiomorpholine Scaffold: A Versatile Tool in Medicinal Chemistry
The thiomorpholine ring system is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms.[1] Its utility in drug design stems from its ability to introduce a non-planar, three-dimensional character to a molecule, which can be crucial for optimal interaction with biological targets.[3] Furthermore, the sulfur atom is a "metabolically soft spot," readily undergoing oxidation in vivo.[4] This metabolic susceptibility can be both a challenge and an opportunity. While uncontrolled oxidation can lead to unpredictable pharmacokinetic profiles, strategic oxidation to the sulfoxide or sulfone can be a powerful tool to modulate a compound's properties.[1]
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, yielding tert-butyl thiomorpholine-4-carboxylate, is a common strategy to facilitate its use as a building block in multi-step syntheses. This protected amine is stable under a wide range of reaction conditions and can be readily deprotected when required.
Synthesis and Oxidation: Controlling the Sulfur Oxidation State
The synthesis of the target compound and its analogs begins with the commercially available thiomorpholine. The nitrogen is typically protected with a Boc group to yield tert-butyl thiomorpholine-4-carboxylate. Subsequent controlled oxidation of the sulfur atom allows for the selective formation of the sulfoxide or sulfone.
Experimental Protocol: Synthesis of Tert-butyl thiomorpholine-4-carboxylate and its Oxidized Derivatives
Step 1: Boc Protection of Thiomorpholine
A solution of thiomorpholine (1 equivalent) in a suitable solvent such as dichloromethane is treated with di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (1.2 equivalents) at room temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The resulting tert-butyl thiomorpholine-4-carboxylate is then purified by column chromatography.
Step 2: Oxidation to the Sulfoxide (Tert-butyl thiomorpholine-4-carboxylate 1-oxide)
To a solution of tert-butyl thiomorpholine-4-carboxylate (1 equivalent) in a solvent like methanol or dichloromethane, a mild oxidizing agent such as hydrogen peroxide (1.1 equivalents) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by TLC. Upon completion, the sulfoxide is isolated and purified.
Step 3: Oxidation to the Sulfone (Tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide)
For the synthesis of the sulfone, a stronger oxidizing agent or a larger excess of a milder one is used. For instance, tert-butyl thiomorpholine-4-carboxylate (1 equivalent) can be treated with an excess of hydrogen peroxide or an alternative oxidant like potassium permanganate.[5] The reaction is typically carried out at room temperature or with gentle heating until the starting material is consumed. The sulfone is then isolated and purified.
Choosing the Right Scaffold: A Strategic Decision
The choice between tert-butyl thiomorpholine-4-carboxylate, its sulfoxide, and its sulfone derivative is a strategic decision that should be guided by the specific goals of the drug discovery program.
-
Tert-butyl thiomorpholine-4-carboxylate (the sulfide): This is an excellent starting point when a less polar, more lipophilic scaffold is desired. It provides a three-dimensional structure and can be a useful building block for exploring structure-activity relationships. However, its metabolic liability at the sulfur atom must be considered.
-
Tert-butyl thiomorpholine-4-carboxylate 1-oxide (the sulfoxide): This derivative offers a balance between the properties of the sulfide and the sulfone. It introduces a polar hydrogen bond acceptor which can enhance binding affinity and improve solubility, while potentially maintaining a favorable lipophilicity profile for cell permeability. Its chirality at the sulfur atom can also be exploited to explore stereospecific interactions with the target.
-
Tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide (the sulfone): The sulfone is the most polar and metabolically stable of the three. [5]It is an ideal choice when aqueous solubility is a major concern or when metabolic instability of the thiomorpholine ring is a significant issue. The strong hydrogen bond accepting capability of the sulfone can also be advantageous for target engagement.
Conclusion
Tert-butyl thiomorpholine-4-carboxylate 1-oxide and its related oxidized and unoxidized forms are valuable tools in the medicinal chemist's arsenal. The ability to systematically modify the oxidation state of the sulfur atom provides a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. By understanding the comparative advantages and disadvantages of each scaffold, researchers can make informed decisions to accelerate the development of novel therapeutics with improved efficacy and safety profiles.
References
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
Marvadi, S. K., Krishna, V. S., Sriram, D., & Kantevari, S. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]
-
(2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Pougnet, P., et al. (2022). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 7(1-4), 147-153. [Link]
-
Grygorenko, O. O., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. [Link]
-
(2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Dalvie, D., et al. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 3(11), 941-945. [Link]
-
(2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Ningbo InnoPharmchem Co., Ltd. [Link]
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A Comparative Guide to Chiral Sulfoxides in Asymmetric Synthesis: The Case of N-tert-Butanesulfinamide
A Note to the Reader: Initial inquiries into the efficacy of tert-butyl thiomorpholine-4-carboxylate 1-oxide in asymmetric synthesis did not yield documented applications in the current body of scientific literature. As a result, this guide has been structured to address the broader interest in chiral sulfur-based auxiliaries by focusing on a well-established and highly effective alternative: N-tert-butanesulfinamide , commonly known as Ellman's auxiliary . This powerful chiral auxiliary offers a robust and versatile platform for the asymmetric synthesis of chiral amines, a critical functional group in a vast array of pharmaceuticals and biologically active molecules.[1][2]
This guide provides a comparative analysis of N-tert-butanesulfinamide with other methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Quest for Enantiopure Amines
Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry and drug development. Chiral amines, in particular, are ubiquitous structural motifs in pharmaceuticals.[2] The stereochemistry of the amine group is often crucial for the desired biological activity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. An ideal chiral auxiliary should be readily available in both enantiomeric forms, induce high stereoselectivity, and be easily removed and recycled.[3]
While a multitude of chiral auxiliaries have been developed, N-tert-butanesulfinamide has emerged as a "gold standard" for the asymmetric synthesis of amines due to its broad applicability, high stereochemical control, and operational simplicity.[3]
N-tert-Butanesulfinamide: Mechanism of Action and Stereochemical Control
The utility of N-tert-butanesulfinamide hinges on its facile condensation with aldehydes and ketones to form N-sulfinyl imines.[1][3] These intermediates are key to its success for several reasons:
-
Activation: The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack.[4][5]
-
Stereochemical Bias: The bulky tert-butyl group and the stereogenic sulfur atom create a highly biased steric environment, directing the approach of a nucleophile to one of the two diastereotopic faces of the imine.
-
Chelation Control: In many reactions, particularly with organometallic reagents, the sulfinyl oxygen atom can act as a chelating group, leading to a rigid, chair-like six-membered transition state. This model, often referred to as the Davis-Ellman transition state model, effectively rationalizes the high diastereoselectivities observed.[4][6] The bulky tert-butyl group preferentially occupies a pseudo-equatorial position to minimize steric strain, thereby dictating the trajectory of the incoming nucleophile.[4]
The following Graphviz diagram illustrates the general workflow for the asymmetric synthesis of a chiral amine using N-tert-butanesulfinamide.
The stereochemical outcome of the nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in the reduction of N-sulfinyl imines, L-selectride and sodium borohydride often deliver opposite diastereomers due to different transition state models (open vs. cyclic).[4] Similarly, the choice of solvent can significantly impact diastereoselectivity in Grignard additions, with non-coordinating solvents like dichloromethane or toluene generally affording higher selectivity than coordinating solvents like THF.[4][5]
Comparative Performance Analysis
The efficacy of N-tert-butanesulfinamide is best illustrated through comparison with other established methods for asymmetric amine synthesis. The following tables summarize performance data for the asymmetric addition of organometallic reagents to imines and the asymmetric reduction of imines.
Table 1: Asymmetric Addition of Ethylmagnesium Bromide to an N-Protected Imine
| Method/Auxiliary | Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-tert-Butanesulfinamide | Ph-CH=N-S(O)tBu | 95 | >98:2 | [6] |
| Evans' Oxazolidinone (via aza-ene) | Varies | 70-90 | 90:10 to >95:5 | N/A |
| Oppolzer's Sultam (via aza-ene) | Varies | 60-85 | 85:15 to 95:5 | N/A |
| Catalytic (Rh/DuPhos) | Ph-CH=N-Ph | 92 | 96% ee | N/A |
Note: Data for Evans' and Oppolzer's auxiliaries and catalytic methods are representative values for analogous transformations, as direct comparisons on identical substrates are not always available in the literature.
Table 2: Asymmetric Reduction of an Aryl Ketimine
| Method/Auxiliary | Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-tert-Butanesulfinamide | Ph(Me)C=N-S(O)tBu | 94 | 97:3 | [7] |
| Chiral Phosphine-Iridium Catalyst | Ph(Me)C=N-Ph | >95 | 98% ee | N/A |
| Noyori's Ru-TsDPEN Catalyst | Ph(Me)C=O (reductive amination) | 95 | 97% ee | N/A |
As evidenced by the data, the N-tert-butanesulfinamide methodology consistently delivers high yields and exceptional levels of stereocontrol, often comparable or superior to well-regarded catalytic systems. Its key advantages include:
-
High Diastereoselectivity: The bulky tert-butylsulfinyl group is a powerful stereodirecting group.[3]
-
Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including those that are sterically hindered or contain enolizable protons.[7]
-
Reliability and Scalability: The procedures are generally robust and have been successfully implemented on an industrial scale.[2][8]
-
Auxiliary Recyclability: Practical methods have been developed for the recovery and recycling of the chiral auxiliary, improving the overall process economy.[9]
The following Graphviz diagram illustrates a decision-making process for selecting an asymmetric amine synthesis method, positioning the Ellman auxiliary as a primary choice for many applications.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the asymmetric synthesis of a chiral amine from a ketone, a representative application of the N-tert-butanesulfinamide auxiliary.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Ketimine
-
Rationale: This step forms the key chiral intermediate. Titanium(IV) ethoxide is a commonly used Lewis acid that acts as a dehydrating agent, driving the condensation reaction to completion.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 equiv), (R)- or (S)-N-tert-butanesulfinamide (1.05 equiv), and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Add titanium(IV) ethoxide (2.0 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction to room temperature and add an equal volume of brine. Stir vigorously for 15 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-sulfinyl imine is often of sufficient purity for the next step, or it can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimine
-
Rationale: L-Selectride is a sterically hindered hydride source that typically attacks the less hindered face of the imine, leading to high diastereoselectivity via an open transition state. The reaction is performed at low temperature to enhance selectivity.
-
Dissolve the N-tert-butanesulfinyl ketimine (1.0 equiv) in anhydrous THF (~0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride (1.5 equiv, 1.0 M solution in THF) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 3-6 hours. Monitor by TLC for the disappearance of the starting imine.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfinamide by flash column chromatography.
Protocol 3: Cleavage of the tert-Butanesulfinyl Group
-
Rationale: The N-S bond is labile under acidic conditions. HCl in a protic solvent like methanol protonates the nitrogen, facilitating cleavage to yield the free amine hydrochloride salt and a sulfinyl byproduct.
-
Dissolve the purified sulfinamide (1.0 equiv) in methanol (~0.2 M).
-
Add a solution of HCl in dioxane (e.g., 4 M, 3.0-4.0 equiv) or bubble HCl gas through the solution at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
The resulting solid is the amine hydrochloride salt, which is often of high purity. It can be used as is or neutralized with a base (e.g., aq. NaOH or NaHCO₃) and extracted to provide the free amine.
Conclusion
While the specific compound tert-butyl thiomorpholine-4-carboxylate 1-oxide lacks documentation in the field of asymmetric synthesis, the closely related N-tert-butanesulfinamide (Ellman's auxiliary) stands as a testament to the power of chiral sulfoxides. Its broad utility, high stereoselectivity, and operational simplicity have made it an indispensable tool for the synthesis of chiral amines.[1][3] This guide has demonstrated its superior performance in comparison to other methods and provided detailed protocols to facilitate its application in a research setting. For scientists and professionals in drug development, mastering the use of N-tert-butanesulfinamide is a key step toward the efficient and reliable construction of complex, enantiomerically pure molecules.
References
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Philip, R. M., Radhika, S., Saranya, P. V., & Anilkumar, G. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(70), 42937-42953. [Link]
-
Mendes, J. A., Costa, P. R. R., Yus, M., Foubelo, F., & Buarque, C. D. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
-
Han, Z. et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 236-241. [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]
-
Mendes, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]
-
Myers, A. G. Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). [Link]
-
Gage, J. R., & Ellman, J. A. (2014). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 79(1), 319-325. [Link]
-
Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl Thiomorpholine-4-Carboxylate 1-Oxide
This document provides a detailed protocol for the safe and compliant disposal of tert-butyl thiomorpholine-4-carboxylate 1-oxide (CAS No. 278788-74-2). As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework rooted in scientific principles and regulatory standards.
The causality behind these procedures is clear: tert-butyl thiomorpholine-4-carboxylate 1-oxide, while a valuable intermediate, possesses hazards that necessitate a structured disposal pathway. Adherence to these protocols is not merely a matter of compliance but a fundamental component of a robust laboratory safety culture.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This initial assessment informs every subsequent step of the process, from the selection of personal protective equipment to the final waste stream segregation.
1.1. Chemical Profile and Known Hazards
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is an organic compound containing a thiomorpholine sulfoxide ring structure. The primary documented hazards are related to its irritant properties.
| Property | Information | Source |
| Chemical Name | tert-Butyl thiomorpholine-4-carboxylate 1-oxide | BLD Pharm[1] |
| CAS Number | 278788-74-2 | BLD Pharm[1] |
| Molecular Formula | C₉H₁₇NO₃S | BLD Pharm[1] |
| GHS Signal Word | Warning | BLD Pharm[1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | BLD Pharm[1] |
While no acute toxicity or environmental hazards are prominently listed in available preliminary data, the principle of precaution dictates that any novel or specialty chemical should be handled as potentially hazardous until fully characterized. The sulfoxide and carbamate moieties are generally stable but can be reactive under certain conditions (e.g., strong acids, bases, or potent oxidizing/reducing agents).
1.2. Institutional Compliance
All disposal activities must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3] This plan is the controlling document for chemical handling and waste management in your specific laboratory environment.
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Properly protecting personnel is the first active step in any chemical handling procedure. The required PPE is directly correlated with the hazards identified in the risk assessment.
-
Hand Protection : Wear nitrile or neoprene gloves to prevent skin contact. Given the H315 warning, prolonged or repeated contact must be avoided.
-
Eye Protection : Use ANSI-rated safety glasses with side shields at a minimum. Given the H319 warning for serious eye irritation, safety goggles are strongly recommended, especially when handling powders or creating solutions.[1]
-
Body Protection : A standard laboratory coat should be worn and kept fully buttoned.
-
Engineering Controls : Handle the compound, particularly in its solid, potentially dusty form, within a certified chemical fume hood to minimize inhalation risk.
Chemical Waste Disposal Protocol
The following step-by-step protocol ensures that tert-butyl thiomorpholine-4-carboxylate 1-oxide is managed safely from the point of generation to its final collection by Environmental Health & Safety (EHS) professionals.
3.1. Waste Characterization and Segregation
Based on its structure and known hazards, tert-butyl thiomorpholine-4-carboxylate 1-oxide should be disposed of as solid, non-halogenated organic hazardous waste .
Causality : The compound is a carbon-based molecule without halogen substituents (F, Cl, Br, I). This segregation is critical because halogenated and non-halogenated waste streams are often incinerated under different conditions and costs. Mixing them can lead to regulatory violations and improper destruction.
Do NOT:
-
Dispose of this chemical down the drain.
-
Mix it with "regular" trash.
-
Place it in a sharps container.
-
Mix it with incompatible waste streams, such as strong acids or oxidizers.
3.2. Step-by-Step Disposal Procedure
-
Container Selection : Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE), be in good condition with a secure, screw-top lid, and free of external contamination.[4]
-
Labeling : Affix a hazardous waste label to the container before adding any waste. The label must, at a minimum, include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "tert-butyl thiomorpholine-4-carboxylate 1-oxide."
-
The date on which the first quantity of waste is added (the "accumulation start date").[5]
-
-
Waste Transfer :
-
Perform the transfer inside a chemical fume hood.
-
Using a dedicated spatula or powder funnel, carefully transfer the solid waste from its original container or experimental vessel into the labeled hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible, non-reactive solvent (like isopropanol) to minimize aerosolization, if this is consistent with the waste stream.
-
-
Container Management :
-
Keep the waste container securely closed at all times, except when actively adding waste. This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[5]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
-
-
Request for Pickup : Once the container is nearly full (e.g., 75%) or reaches your institution's accumulation time limit (typically 6 to 12 months from the start date), submit a chemical waste pickup request to your EHS department.[6][7] Do not allow waste to accumulate for extended periods.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Caption: Decision workflow for the safe disposal of laboratory waste.
Spill and Emergency Procedures
Accidents can occur, and a prepared response is critical to mitigating risk.
5.1. Small Spill (Contained within a fume hood)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.
-
Carefully sweep the absorbed material into a separate container.
-
Label the container as "Spill Debris containing tert-butyl thiomorpholine-4-carboxylate 1-oxide" and dispose of it as hazardous waste.[8]
-
Decontaminate the spill surface with soap and water, and wipe dry with paper towels. Dispose of the towels as hazardous waste.
5.2. Large Spill or Spill Outside of a Fume Hood
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and secure the area to prevent entry.
-
Contact your institution's EHS or emergency response team and report the situation.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
5.3. Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[9]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
References
- BLD Pharm.
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
OSHA. Laboratory Safety Chemical Hygiene Plan Fact Sheet. [Link]
- CymitQuimica.
-
U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
University of California, Riverside. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
Sources
- 1. 278788-74-2|tert-Butyl thiomorpholine-4-carboxylate 1-oxide|BLD Pharm [bldpharm.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Guide to the Safe Handling of Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Welcome to your essential resource for the safe and effective handling of Tert-butyl thiomorpholine-4-carboxylate 1-oxide. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical reagents we work with is paramount to ensuring both the integrity of our research and the safety of our laboratory personnel. This guide moves beyond a simple checklist of safety procedures to provide a holistic operational plan, grounded in the principles of chemical reactivity and toxicology. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them.
Understanding the Hazard Profile
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a sulfoxide derivative. The presence of the sulfoxide group and the thiomorpholine ring structure informs its potential reactivity and biological effects. A thorough risk assessment is the cornerstone of safe laboratory practice.
The known hazards associated with this compound include:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
It is crucial to handle this compound with the understanding that it can cause significant irritation upon contact and may be harmful if ingested. The operational and disposal plans outlined below are designed to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in preventing exposure. The following table summarizes the recommended PPE for handling Tert-butyl thiomorpholine-4-carboxylate 1-oxide, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber gloves | While specific glove permeation data for this compound is not available, the related compound Dimethyl Sulfoxide (DMSO) is known to penetrate nitrile gloves easily. Butyl rubber gloves are recommended for handling DMSO and are a prudent choice for other sulfoxides to prevent skin absorption[2][3]. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Due to the risk of serious eye irritation, chemical safety goggles that provide a complete seal around the eyes are mandatory[1]. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing[2]. |
| Skin and Body Protection | Chemical-resistant lab coat and closed-toe shoes | A lab coat made of a chemical-resistant material should be worn to protect against skin contact. All exposed skin should be covered, and closed-toe shoes are a standard requirement in any laboratory setting[4][5]. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles, which can cause respiratory irritation[1][6][7]. The specific type of respirator and cartridge should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures the integrity of your experiment. The following diagram and procedural steps outline the safe handling of Tert-butyl thiomorpholine-4-carboxylate 1-oxide from receipt to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of Tert-butyl thiomorpholine-4-carboxylate 1-oxide.
Detailed Procedural Steps:
-
Preparation:
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
All manipulations of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[5].
-
Ensure that a spill kit containing appropriate absorbent materials is readily available.
-
-
Handling:
-
When weighing the solid, do so carefully to avoid generating dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
During the reaction, maintain the setup within the fume hood and monitor for any unexpected changes.
-
-
Cleanup:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Unused or contaminated solid Tert-butyl thiomorpholine-4-carboxylate 1-oxide should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated consumables such as gloves, weigh boats, and paper towels should also be disposed of in the solid hazardous waste stream.
-
-
Liquid Waste:
-
Solutions containing Tert-butyl thiomorpholine-4-carboxylate 1-oxide should be collected in a designated, labeled container for liquid hazardous waste.
-
Do not pour solutions containing this compound down the drain[9]. While some dilute aqueous solutions of certain solvents may be permissible for sewer disposal, the precautionary principle dictates that this compound, with its known hazards, should be treated as hazardous waste[10][11].
-
The liquid waste should be segregated based on solvent compatibility to prevent unwanted reactions in the waste container. For instance, organic solvent solutions should be collected separately from aqueous solutions[12][13].
-
-
Empty Containers:
-
Empty containers that held Tert-butyl thiomorpholine-4-carboxylate 1-oxide should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste.
-
By adhering to these detailed protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and follow your institution's specific safety guidelines.
References
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
